molecular formula C21H28N4O12 B607170 DNP-PEG4-NHS ester

DNP-PEG4-NHS ester

Cat. No.: B607170
M. Wt: 528.5 g/mol
InChI Key: OZBOCCBKQAMCSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DNP-PEG4-NHS ester (CAS 858126-78-0) is a chemical reagent featuring a dinitrophenyl (DNP) hapten linked to a terminal N-hydroxysuccinimide (NHS) ester via a tetraethylene glycol (PEG4) spacer. Its primary application is in the synthesis and development of bioconjugates, where the NHS ester group selectively reacts with primary amines on proteins, antibodies, or other biomolecules to form stable amide bonds, thereby labeling them with the DNP hapten tag. This DNP tag can then be efficiently recognized and detected by anti-DNP antibodies in various immunoassays. The incorporated PEG4 linker significantly enhances the hydrophilicity and water solubility of the resulting conjugate, which helps prevent precipitation and maintains bioavailability. Beyond its role as a hapten label, this compound is also utilized in the construction of PROTACs (Proteolysis Targeting Chimeras), serving as a crucial linker that connects a ligand for an E3 ubiquitin ligase to a target protein ligand. Furthermore, this compound can function as an amine-reactive quencher in FRET (Förster Resonance Energy Transfer) applications when paired with fluorophores like tryptophan or tyrosine. The compound is typically supplied as a yellow solid, soluble in DMSO, and requires storage at -20°C, protected from light and moisture to maintain the reactivity of the NHS ester group. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O12/c26-19-3-4-20(27)23(19)37-21(28)5-7-33-9-11-35-13-14-36-12-10-34-8-6-22-17-2-1-16(24(29)30)15-18(17)25(31)32/h1-2,15,22H,3-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBOCCBKQAMCSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is the structure of DNP-PEG4-NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, and applications of DNP-PEG4-NHS ester, a heterobifunctional crosslinker widely used in bioconjugation and immunological research.

Core Structure of this compound

This compound is a specialized chemical reagent meticulously designed with three distinct functional components:

  • DNP (2,4-Dinitrophenyl) Group: This moiety serves as a hapten, a small molecule that can elicit a strong and specific immune response when attached to a larger carrier molecule, such as a protein. It is readily recognized by anti-DNP antibodies, making it an invaluable tool for detection and purification in various immunoassays.[1][2]

  • PEG4 (Polyethylene Glycol) Spacer: A hydrophilic spacer consisting of four repeating ethylene glycol units. This PEG linker imparts several advantageous properties to the molecule. It significantly increases water solubility, reduces aggregation of the conjugated biomolecule, and provides a flexible, sterically accessible spacer arm that minimizes interference between the DNP group and the target molecule.[1][2][3]

  • NHS (N-hydroxysuccinimide) Ester: This is a highly reactive functional group that efficiently couples with primary amines (-NH₂) found on biomolecules, such as the N-terminus of proteins or the side chains of lysine residues. The reaction forms a stable and covalent amide bond, ensuring a permanent linkage.

The logical arrangement of these components allows for the straightforward labeling of amine-containing molecules with a DNP tag, facilitating their subsequent detection or capture.

Physicochemical and Quantitative Data

The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 858126-78-0
Molecular Formula C₂₁H₂₈N₄O₁₂
Molecular Weight 528.47 g/mol
Appearance Yellow Solid
Solubility Soluble in DMSO, DMF
Purity Typically >95%
Storage Conditions -20°C, protect from light and moisture
Reactive Group N-hydroxysuccinimide Ester
Reactive Toward Primary Amines (-NH₂)

Molecular Structure and Reaction Pathway Diagram

The following diagram illustrates the chemical structure of this compound.

G cluster_DNP DNP (2,4-Dinitrophenyl) Group cluster_PEG PEG4 Spacer cluster_Linker Linker Chain cluster_NHS NHS Ester DNP DNP PEG4 -(CH₂CH₂O)₄- DNP->PEG4 -NH- Linker -CH₂CH₂-C(O)- PEG4->Linker NHS NHS Ester Linker->NHS -O-

Figure 1: Functional components of this compound.

The diagram below illustrates the reaction pathway for labeling a biomolecule.

reaction_workflow reagent This compound reaction Amine-Reactive Coupling (pH 7-9) reagent->reaction biomolecule Biomolecule (e.g., Protein with -NH₂) biomolecule->reaction product DNP-Labeled Biomolecule reaction->product byproduct NHS Byproduct reaction->byproduct

Figure 2: Workflow for bioconjugation using this compound.

Experimental Protocols

Protocol for Labeling Proteins with this compound

This protocol provides a general procedure for conjugating this compound to a protein. The optimal molar excess of the reagent and reaction time may need to be determined empirically for each specific protein.

A. Materials Required:

  • This compound

  • Protein to be labeled

  • Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0. (Avoid buffers containing primary amines like Tris or glycine).

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Purification System: Desalting column (e.g., Sephadex G-25) or dialysis cassette appropriate for the protein size.

B. Experimental Workflow:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

    • If the protein is in an incompatible buffer (e.g., Tris), exchange it into the Reaction Buffer using dialysis or a desalting column.

  • Reagent Preparation (Prepare Immediately Before Use):

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • While gently vortexing the protein solution, add a calculated amount of the this compound stock solution. A 10- to 20-fold molar excess of the ester over the protein is a common starting point.

    • Ensure the volume of organic solvent (DMF/DMSO) does not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours with gentle stirring.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove the unreacted this compound and the NHS byproduct by applying the reaction mixture to a desalting column.

    • Collect fractions and monitor the protein elution using absorbance at 280 nm. The DNP-labeled protein will have a characteristic yellow color.

    • Alternatively, purify the conjugate by dialyzing against a suitable buffer (e.g., PBS).

  • Storage:

    • Store the purified DNP-labeled protein at 4°C for short-term use or at -20°C or -80°C in aliquots for long-term storage.

Protocol for Indirect ELISA to Detect Anti-DNP Antibodies

This protocol outlines how a DNP-labeled protein (e.g., DNP-BSA, prepared as described above) can be used as a capture antigen in an ELISA to detect and quantify anti-DNP antibodies in a sample.

A. Materials Required:

  • DNP-labeled protein (e.g., DNP-BSA)

  • 96-well high-binding ELISA plate

  • Coating Buffer: 100 mM Carbonate-Bicarbonate buffer, pH 9.6.

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1-5% BSA in PBST.

  • Sample containing anti-DNP antibodies (e.g., serum from an immunized animal).

  • Secondary Antibody: HRP-conjugated anti-species IgG (e.g., anti-mouse IgG-HRP).

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 1 M H₂SO₄ or 1 N HCl.

  • Microplate reader.

B. Experimental Workflow:

  • Plate Coating:

    • Dilute the DNP-labeled protein to 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted DNP-protein to each well of the ELISA plate.

    • Incubate overnight at 4°C or for 2 hours at room temperature.

  • Washing and Blocking:

    • Aspirate the coating solution from the wells.

    • Wash the plate 3 times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Prepare serial dilutions of your samples (and standards, if applicable) in Blocking Buffer.

    • Add 100 µL of the diluted samples to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate 5 times with Wash Buffer.

    • Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's recommendation.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Detection and Measurement:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops.

    • Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change from blue to yellow.

    • Read the absorbance at 450 nm using a microplate reader within 30 minutes of stopping the reaction. The absorbance is proportional to the amount of anti-DNP antibody in the sample.

References

An In-Depth Technical Guide to DNP-PEG4-NHS Ester: Properties, Solubility, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, solubility, and common applications of DNP-PEG4-NHS ester, a versatile heterobifunctional crosslinker. The information herein is intended to support researchers in the effective use of this reagent for bioconjugation, immunoassays, and related applications.

Core Chemical Properties

This compound is a molecule that incorporates a dinitrophenyl (DNP) group, a tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester. The DNP moiety serves as a hapten for antibody recognition, while the NHS ester provides a reactive group for covalent conjugation to primary amines on proteins and other biomolecules. The hydrophilic PEG4 spacer enhances water solubility and provides spatial separation between the conjugated molecules.

PropertyValueReference(s)
Chemical Name 1-(2,4-Dinitrophenylamino)-3,6,9,12-tetraoxapentadecanoic acid succinimidyl ester[1]
Synonyms DNP-PEG4-NHS, dPEG®4-DNP, NHS-PEG4-DNP[1]
CAS Number 858126-78-0[1]
Molecular Formula C21H28N4O12[1]
Molecular Weight 528.47 g/mol [1]
Appearance Yellow to orange solid or oil
Storage Conditions Store at -20°C, desiccated and protected from light.

Solubility Characteristics

The solubility of this compound is a critical factor for its use in bioconjugation reactions, which are often performed in aqueous buffers. The PEG4 linker significantly improves its water solubility compared to linkers without a PEG spacer.

SolventSolubilityReference(s)
Dimethyl sulfoxide (DMSO) Soluble
Dimethylformamide (DMF) Soluble
Water The PEG4 spacer enhances water solubility.

Experimental Protocols

Protein/Antibody Conjugation with this compound

This protocol is a general guideline for the conjugation of this compound to a protein or antibody containing primary amines (e.g., lysine residues). Optimization may be required for specific applications.

Materials:

  • Protein or antibody to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein or antibody in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines such as Tris or glycine will compete with the labeling reaction and should be avoided.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL. The NHS ester is susceptible to hydrolysis, so it is crucial to use anhydrous solvent and prepare the solution fresh.

  • Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 360 nm (for the DNP group).

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer mix Mix Protein and this compound prep_protein->mix prep_dnp Prepare Fresh this compound in Anhydrous DMSO/DMF prep_dnp->mix incubate Incubate (1-2h at RT or 2-4h at 4°C) mix->incubate quench Quench Reaction with Tris or Glycine incubate->quench purify Purify via Desalting Column or Dialysis quench->purify analyze Characterize Conjugate (e.g., DOL) purify->analyze G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DNP_Antigen DNP-Antigen IgE Anti-DNP IgE DNP_Antigen->IgE Binds to FceRI FcεRI Receptor IgE->FceRI Bound to Lyn Lyn FceRI->Lyn Activates Syk Syk FceRI->Syk Recruits & Activates Lyn->FceRI Phosphorylates ITAMs LAT LAT Syk->LAT Phosphorylates PLCg PLCγ LAT->PLCg Recruits & Activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation Ca_release->Degranulation PKC->Degranulation

References

DNP as a Hapten in Immunological Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles of DNP as a Hapten

Dinitrophenol (DNP) is a small organic molecule that serves as a classic model hapten in immunological research.[1] A hapten is a molecule that is not immunogenic on its own but can elicit a robust immune response when conjugated to a larger carrier molecule, typically a protein.[1][2] This unique property makes DNP an invaluable tool for studying the fundamental mechanisms of antibody production, B cell and T cell activation, and immunological memory.[3][4] Its use extends to various applications, from serving as a control in immunoassays to its incorporation in the development of vaccines and immunotherapies.

Chemical Properties and Mechanism of Action

DNP, chemically 2,4-Dinitrophenol, has the formula HOC₆H₃(NO₂)₂. It is a yellow, crystalline solid that can be readily conjugated to carrier proteins through reactive groups, most commonly the ε-amino group of lysine residues. The immunogenicity of the DNP-carrier conjugate is dependent on several factors, including the epitope density (the number of DNP molecules per carrier molecule).

The immune response to a DNP-carrier conjugate is a T-cell-dependent process. B cells with B cell receptors (BCRs) specific for DNP recognize and internalize the conjugate. Inside the B cell, the carrier protein is processed into peptides, which are then presented on MHC class II molecules to helper T cells. These activated T cells, in turn, provide signals that stimulate the DNP-specific B cells to proliferate, differentiate into plasma cells, and produce anti-DNP antibodies.

Quantitative Analysis of DNP-Specific Immune Responses

The immunogenicity of DNP-carrier conjugates can be quantified by measuring various parameters of the resulting immune response. Below are tables summarizing typical quantitative data obtained from immunological studies using DNP.

Table 1: Typical Antibody Titers Following DNP-KLH Immunization in Mice

Time PointPredominant IsotypeTiter Range (Reciprocal Dilution)Notes
Day 0 (Pre-immune)-< 1:100Baseline antibody levels are typically negligible.
Day 14 (Post-primary immunization)IgM, IgG1:500 - 1:5,000A primary response is characterized by the initial appearance of IgM, followed by IgG.
Day 28 (Post-primary immunization)IgG1:10,000 - 1:100,000Peak antibody titers are often observed around this time.
Day 35 (Post-secondary immunization)IgG> 1:100,000A secondary (booster) immunization leads to a rapid and significantly higher IgG response, indicative of immunological memory.

Table 2: Affinity of Monoclonal Anti-DNP Antibodies

Antibody TypeAffinity Constant (Ka) (M-1)Method of Determination
Murine Monoclonal (IgG)105 - 109Equilibrium Dialysis
Murine Monoclonal (IgE)107 - 1010Surface Plasmon Resonance
Rat Monoclonal (IgG)106 - 108Affinity Capillary Electrophoresis

Experimental Protocols

Detailed methodologies are crucial for reproducible immunological studies. The following are key experimental protocols involving DNP as a hapten.

DNP-KLH Immunization Protocol for Mice

This protocol is designed to elicit a strong anti-DNP antibody response in mice.

Materials:

  • DNP-KLH (Dinitrophenyl-Keyhole Limpet Hemocyanin)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Phosphate Buffered Saline (PBS), sterile

  • Syringes and needles (23-25 gauge)

Procedure:

  • Antigen Preparation:

    • Reconstitute DNP-KLH in sterile PBS to a final concentration of 1 mg/mL.

    • For the primary immunization, prepare an emulsion by mixing equal volumes of the DNP-KLH solution and CFA. Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a stable, white emulsion is formed. A stable emulsion will not disperse when a drop is placed on the surface of water.

    • For subsequent booster immunizations, prepare an emulsion with IFA instead of CFA.

  • Immunization Schedule:

    • Day 0 (Primary Immunization): Inject 100 µL of the DNP-KLH/CFA emulsion (containing 50 µg of DNP-KLH) intraperitoneally (i.p.) or subcutaneously (s.c.) into each mouse.

    • Day 14 (First Boost): Inject 100 µL of the DNP-KLH/IFA emulsion (containing 50 µg of DNP-KLH) i.p. or s.c.

    • Day 21 (Second Boost): Repeat the booster injection as on Day 14.

  • Serum Collection:

    • Collect blood samples via tail bleed or other appropriate methods at various time points (e.g., Day 0, 21, and 28) to monitor the antibody response.

    • Allow the blood to clot, centrifuge to separate the serum, and store the serum at -20°C or -80°C.

DNP-BSA ELISA for Antibody Titer Determination

This enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of anti-DNP antibodies in serum samples.

Materials:

  • DNP-BSA (Dinitrophenyl-Bovine Serum Albumin)

  • 96-well ELISA plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Serum samples (diluted)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute DNP-BSA to 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the DNP-BSA solution to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate three times with Wash Buffer.

    • Prepare serial dilutions of the serum samples in Blocking Buffer.

    • Add 100 µL of the diluted serum to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature until a color change is observed.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

    • The antibody titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value significantly above the background.

ELISpot Assay for DNP-Specific B Cells

The ELISpot (Enzyme-Linked ImmunoSpot) assay is a highly sensitive method for quantifying the number of DNP-specific antibody-secreting cells.

Materials:

  • ELISpot plates (e.g., PVDF-bottomed 96-well plates)

  • DNP-KLH or DNP-BSA for coating

  • Blocking Buffer

  • Single-cell suspension from spleen or lymph nodes

  • Cell culture medium

  • Biotinylated anti-mouse IgG/IgM detection antibody

  • Streptavidin-enzyme conjugate (e.g., Streptavidin-HRP)

  • Substrate for spot formation (e.g., AEC or BCIP/NBT)

  • ELISpot reader

Procedure:

  • Plate Preparation:

    • Pre-wet the ELISpot plate membrane with 35% ethanol for 30 seconds, then wash thoroughly with sterile water.

    • Coat the wells with DNP-KLH or DNP-BSA (10-15 µg/mL in sterile PBS) and incubate overnight at 4°C.

  • Cell Incubation:

    • Wash the plate with sterile PBS and block with Blocking Buffer for 1-2 hours at room temperature.

    • Prepare a single-cell suspension from the spleens or lymph nodes of immunized mice.

    • Wash the cells and resuspend in complete cell culture medium.

    • Add a defined number of cells (e.g., 1 x 10⁵ to 5 x 10⁵ cells) to each well.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

  • Detection of Secreted Antibodies:

    • Wash the plate to remove the cells.

    • Add the biotinylated detection antibody (specific for the immunoglobulin isotype of interest) to each well and incubate for 1-2 hours at room temperature.

    • Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

  • Spot Development and Analysis:

    • Wash the plate thoroughly.

    • Add the substrate solution and incubate until distinct spots develop.

    • Stop the reaction by washing with distilled water.

    • Allow the plate to dry completely.

    • Count the number of spots in each well using an ELISpot reader. Each spot represents a single DNP-specific antibody-secreting cell.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the immune response to DNP is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

B Cell Activation by DNP-Carrier Conjugate

B_Cell_Activation cluster_B_Cell B Cell cluster_T_Cell Helper T Cell BCR B Cell Receptor (IgM/IgD) Internalization Receptor-mediated Endocytosis BCR->Internalization Antigen_Processing Antigen Processing (Endosome/Lysosome) Internalization->Antigen_Processing MHCII_Presentation Peptide Presentation on MHC-II Antigen_Processing->MHCII_Presentation Carrier peptides TCR T Cell Receptor MHCII_Presentation->TCR TCR recognizes carrier peptide-MHCII CD40L CD40 Ligand TCR->CD40L T cell activation Cytokine_Release Cytokine Release (IL-4, IL-5) TCR->Cytokine_Release B_Cell_Activation B Cell Activation, Proliferation, and Differentiation CD40L->B_Cell_Activation CD40-CD40L interaction Cytokine_Release->B_Cell_Activation DNP_Carrier DNP-Carrier Conjugate DNP_Carrier->BCR DNP binding Plasma_Cell Plasma Cell B_Cell_Activation->Plasma_Cell Anti_DNP_Antibodies Anti-DNP Antibodies Plasma_Cell->Anti_DNP_Antibodies

Caption: B cell recognition of DNP and processing of the carrier protein for T cell help.

IgE-Mediated Mast Cell Degranulation by DNP Antigen

Mast_Cell_Degranulation cluster_Mast_Cell Mast Cell Fc_epsilon_RI FcεRI Receptor Syk_Activation Syk Activation Fc_epsilon_RI->Syk_Activation ITAM phosphorylation Signaling_Cascade Signaling Cascade (PLCγ, IP3, DAG) Syk_Activation->Signaling_Cascade Calcium_Influx Ca²⁺ Influx Signaling_Cascade->Calcium_Influx Degranulation Degranulation Calcium_Influx->Degranulation Mediator_Release Release of Histamine, Leukotrienes, etc. Degranulation->Mediator_Release Anti_DNP_IgE Anti-DNP IgE Anti_DNP_IgE->Fc_epsilon_RI Binds to receptor DNP_Antigen Multivalent DNP Antigen DNP_Antigen->Anti_DNP_IgE Cross-links IgE

Caption: DNP-antigen cross-linking of IgE on mast cells leading to degranulation.

Experimental Workflow for Monoclonal Antibody Production

mAb_Production_Workflow Immunization Immunize Mouse with DNP-KLH Spleen_Harvest Harvest Spleen Immunization->Spleen_Harvest Cell_Fusion Fuse Spleen Cells with Myeloma Cells Spleen_Harvest->Cell_Fusion HAT_Selection Select for Hybridomas in HAT Medium Cell_Fusion->HAT_Selection Screening Screen Supernatants for Anti-DNP Antibodies (ELISA) HAT_Selection->Screening Cloning Clone Positive Hybridomas by Limiting Dilution Screening->Cloning Positive wells Expansion Expand Positive Clones Cloning->Expansion Antibody_Production Produce Monoclonal Antibodies (in vitro or in vivo) Expansion->Antibody_Production

Caption: Workflow for generating DNP-specific monoclonal antibodies.

DNP in Drug and Vaccine Development

The principles learned from studying DNP as a hapten have significant implications for drug and vaccine development.

  • Understanding Drug Hypersensitivity: Many drugs are small molecules that can act as haptens, covalently binding to host proteins and inducing an immune response that leads to allergic reactions. Studying the mechanisms of DNP-induced immunity provides a framework for understanding and predicting the potential for drug-induced hypersensitivity.

  • Vaccine Development: The hapten-carrier principle is fundamental to the design of conjugate vaccines. For weakly immunogenic antigens, such as bacterial polysaccharides, covalent attachment to a carrier protein (analogous to DNP conjugation) dramatically enhances their immunogenicity and induces a protective T-cell dependent antibody response.

  • Cancer Immunotherapy: DNP has been explored as a component of autologous tumor vaccines. In this approach, a patient's own tumor cells are modified with DNP. The rationale is that the highly immunogenic DNP hapten will provoke a strong immune response that not only targets DNP but also breaks tolerance to otherwise weakly immunogenic tumor-associated antigens presented by the modified tumor cells. This can lead to the generation of a cytotoxic T-lymphocyte (CTL) response against unmodified tumor cells.

References

The Strategic Role of the PEG4 Spacer in DNP-PEG4-NHS Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and targeted therapeutics, the careful selection of linker chemistry is paramount to the efficacy and success of the final conjugate. The DNP-PEG4-NHS ester is a heterobifunctional linker that has gained prominence for its utility in a range of applications, from immunology and probe development to drug delivery.[1][2] This technical guide delves into the critical role of the discrete four-unit polyethylene glycol (PEG4) spacer within this molecule, providing a comprehensive overview of its function, supported by quantitative data, detailed experimental protocols, and visual representations of its application in biological and experimental contexts.

Core Concepts: The Multifaceted Function of the PEG4 Spacer

The this compound molecule is composed of three key functional domains: a dinitrophenyl (DNP) hapten, a four-unit polyethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester. While the DNP group serves as a highly immunogenic hapten for antibody recognition and the NHS ester provides a reactive handle for covalent attachment to primary amines, the PEG4 spacer is instrumental in optimizing the overall performance of the bioconjugate.[1][3]

The principal functions of the PEG4 spacer are:

  • Enhanced Hydrophilicity and Solubility: One of the most significant contributions of the PEG4 spacer is the impartation of hydrophilicity to the entire molecule.[4] Many small molecule drugs and haptens are hydrophobic, which can lead to aggregation and poor solubility in aqueous biological environments. The ethylene glycol repeats of the PEG chain are hydrophilic and can significantly improve the water solubility of the resulting bioconjugate, preventing aggregation and facilitating easier handling and formulation.

  • Reduced Steric Hindrance: The defined length of the PEG4 spacer provides critical spatial separation between the conjugated biomolecule (e.g., a protein or antibody) and the DNP hapten. This separation is crucial for mitigating steric hindrance, ensuring that the biological activity of the protein is not compromised by the attached hapten and that the DNP moiety remains accessible for antibody binding.

  • Improved Pharmacokinetics: By increasing the hydrophilicity and providing a flexible linker, the PEG4 spacer can contribute to improved pharmacokinetic properties of the bioconjugate. The hydrophilic nature of PEG can create a hydration shell around the molecule, which can shield it from enzymatic degradation and reduce immunogenicity, potentially leading to a longer circulation half-life.

  • Flexibility and Molecular Spacing: The PEG4 spacer offers a flexible chain that allows for optimal orientation of the DNP hapten for recognition by its corresponding antibody. This flexibility can be critical in various assay formats and for effective engagement with biological targets.

Quantitative Impact of PEGylation

While direct quantitative data for the this compound is often embedded within specific experimental contexts, the general effects of PEGylation on bioconjugates are well-documented. The following tables summarize the expected impact of incorporating a PEG spacer on key physicochemical and biological properties.

Table 1: Impact of PEGylation on Bioconjugate Solubility

PropertyObservationImplication
Aqueous Solubility Increased solubility of hydrophobic molecules after conjugation with PEG linkers. For example, a hydrophobic drug's solubility can be significantly enhanced, allowing for formulation in aqueous buffers.Prevents aggregation, improves formulation options, and enhances bioavailability.
Organic Solvent Requirement Reduced need for organic co-solvents during the conjugation reaction and for the final product formulation.Simplifies reaction conditions and improves the biocompatibility of the final product.

Table 2: Influence of PEG Spacer Length on Biological Activity

ParameterEffect of PEG SpacerExample
Receptor Binding Affinity The length of the PEG spacer can modulate the binding affinity of a conjugated ligand to its receptor.In a study on peptide conjugates, varying the PEG spacer length (from PEG2 to PEG6) resulted in measurable differences in receptor binding, highlighting the importance of optimal spacing.
In Vivo Biodistribution The pharmacokinetic profile, including biodistribution and clearance, can be altered by the presence and length of the PEG spacer.PEGylation generally leads to a longer circulation half-life and can influence tissue accumulation patterns.
Immunogenicity The "shielding" effect of the PEG hydration layer can mask immunogenic epitopes on the conjugated molecule.This can lead to a reduced immune response against the bioconjugate, which is particularly important for therapeutic applications.

Experimental Protocols

The following section provides a detailed protocol for the conjugation of this compound to a protein containing primary amines (e.g., lysine residues).

Protocol 1: Conjugation of this compound to a Protein

Materials:

  • This compound

  • Protein to be labeled (e.g., Bovine Serum Albumin - BSA)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the conjugation buffer to a final concentration of 2-10 mg/mL.

    • If the protein solution contains primary amine-containing buffers (e.g., Tris), it must be dialyzed against the conjugation buffer before use.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mg/mL stock solution of the this compound in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution. NHS esters are moisture-sensitive and should be used immediately after reconstitution.

  • Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A 10- to 20-fold molar excess of the NHS ester to the protein is a common starting point.

    • Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature or for 2 hours on ice, protected from light.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification of the Conjugate:

    • Remove the unreacted this compound and quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Collect the fractions containing the purified DNP-labeled protein.

  • Characterization of the Conjugate:

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

    • Determine the degree of labeling (DOL), which is the average number of DNP molecules per protein molecule, using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~360 nm (for the DNP group).

Visualizing the Role and Application of this compound

Signaling Pathway in Mast Cell Activation

DNP-conjugated molecules are frequently used to study allergic responses and mast cell activation. The DNP hapten, when presented in a multivalent format, can cross-link IgE antibodies bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells, initiating a signaling cascade that leads to degranulation.

MastCellActivation DNP_Conjugate Multivalent DNP-Conjugate IgE Anti-DNP IgE DNP_Conjugate->IgE FcεRI FcεRI Receptor IgE->FcεRI Lyn Lyn FcεRI->Lyn Activates Cell_Membrane Syk Syk Lyn->Syk LAT LAT Syk->LAT Phosphorylates PLCγ PLCγ LAT->PLCγ IP3 IP3 PLCγ->IP3 DAG DAG PLCγ->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC PKC DAG->PKC Degranulation Degranulation (Histamine Release) Ca_Release->Degranulation PKC->Degranulation

Caption: Signaling pathway of mast cell degranulation initiated by DNP-conjugate cross-linking of IgE-FcεRI complexes.

Experimental Workflow for Protein Labeling and Purification

The following diagram illustrates a typical experimental workflow for the conjugation of this compound to a protein and the subsequent purification and analysis of the resulting conjugate.

ExperimentalWorkflow Experimental Workflow: Protein Conjugation with this compound Start Start: Protein Solution Buffer_Exchange 1. Buffer Exchange (if necessary) Start->Buffer_Exchange Conjugation 3. Conjugation Reaction (Protein + NHS Ester) Buffer_Exchange->Conjugation Reagents1 Conjugation Buffer (pH 8.3-8.5) Buffer_Exchange->Reagents1 Prepare_NHS 2. Prepare DNP-PEG4-NHS Ester Stock Solution Prepare_NHS->Conjugation Reagents2 Anhydrous DMSO/DMF Prepare_NHS->Reagents2 Quenching 4. Quench Reaction (add Tris-HCl) Conjugation->Quenching Conditions1 1-2h, RT or on ice Conjugation->Conditions1 Purification 5. Purification (Desalting Column) Quenching->Purification Reagents3 1M Tris-HCl Quenching->Reagents3 Characterization 6. Characterization (UV-Vis, Protein Assay) Purification->Characterization End End: Purified DNP-Protein Conjugate Characterization->End Analysis Determine DOL Characterization->Analysis

Caption: A step-by-step workflow for the labeling of a protein with this compound.

Conclusion

The PEG4 spacer in this compound is not merely a passive linker but an active contributor to the overall performance and efficacy of the resulting bioconjugate. Its ability to enhance solubility, reduce steric hindrance, and potentially improve pharmacokinetic properties makes it an invaluable tool for researchers and drug development professionals. By understanding the fundamental role of this discrete PEG spacer, scientists can better design and synthesize novel bioconjugates for a wide array of applications in diagnostics, immunoassays, and targeted therapeutics. The provided protocols and workflows offer a practical starting point for the successful implementation of this compound in various research and development endeavors.

References

The Use of DNP-PEG4-NHS Ester as a FRET Quencher for Intrinsic Tryptophan Fluorescence: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique used to measure distances on the nanometer scale, making it an invaluable tool for studying molecular interactions, conformational changes in proteins, and for high-throughput screening in drug discovery. The process involves the non-radiative transfer of energy from an excited state donor fluorophore to a proximal ground state acceptor molecule, often a quencher. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers.

A significant advantage in protein studies is the use of intrinsic protein fluorescence, primarily from the amino acid tryptophan, as a FRET donor. This obviates the need for external labeling of the donor molecule, which can sometimes perturb the protein's structure and function. Tryptophan can be selectively excited at approximately 280 nm and exhibits a fluorescence emission maximum around 350 nm.[1][2][3]

This technical guide focuses on the application of DNP-PEG4-NHS ester as an effective FRET quencher for tryptophan. The 2,4-dinitrophenyl (DNP) group is a well-known quencher for tryptophan fluorescence.[1] The this compound is an amine-reactive derivative of DNP, enabling its covalent attachment to proteins and other biomolecules. The polyethylene glycol (PEG) spacer enhances its water solubility, a crucial feature for biological applications. The N-hydroxysuccinimide (NHS) ester group reacts specifically with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds.

Principle of FRET Quenching by DNP

The quenching of tryptophan fluorescence by the DNP moiety occurs through a FRET mechanism. The efficiency of this energy transfer is dependent on the spectral overlap between the emission spectrum of the donor (tryptophan) and the absorption spectrum of the acceptor (DNP). Tryptophan's fluorescence emission, peaking at approximately 350 nm, significantly overlaps with the absorbance spectrum of DNP, which has an absorption maximum around 360 nm in its neutral form.[1] This spectral overlap is a prerequisite for efficient FRET.

The energy transfer efficiency (E) is described by the Förster equation:

E = 1 / (1 + (r/R₀)⁶)

where 'r' is the distance between the donor and acceptor, and 'R₀' is the Förster distance, the distance at which the FRET efficiency is 50%. The Förster distance is a characteristic of the specific donor-acceptor pair and is dependent on several factors, including the spectral overlap, the quantum yield of the donor, and the relative orientation of the donor and acceptor transition dipoles.

Quantitative Data

ParameterTryptophan (Donor)2,4-Dinitrophenol (DNP) (Acceptor)
Excitation Maximum (λex) ~280 nm-
Emission Maximum (λem) ~350 nmNon-fluorescent (quencher)
Molar Extinction Coefficient (at λmax) ~5,600 M⁻¹cm⁻¹ at 280 nm~16,000 M⁻¹cm⁻¹ at 360 nm
Quantum Yield (ΦD) ~0.14 in aqueous solution-
Absorption Maximum (λabs) -~360 nm (neutral form)
Förster Distance (R₀) Estimated to be in the range of 20-30 Å*-

*Note: An experimentally determined Förster distance for the DNP-tryptophan pair is not widely published. This estimation is based on the significant spectral overlap and the known quenching efficiency of DNP for tryptophan fluorescence.

Experimental Protocols

Protein Labeling with this compound

This protocol describes the general procedure for covalently labeling a protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein of interest in the amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in a small volume of anhydrous DMF or DMSO to create a 10-20 mM stock solution.

  • Labeling Reaction: While gently vortexing, add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove the unreacted this compound and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~360 nm (for DNP concentration).

FRET-Based Protein-Ligand Binding Assay

This protocol outlines a general FRET-based assay to study the interaction between a DNP-labeled protein and a ligand. The binding of the ligand is expected to induce a conformational change that alters the distance between an intrinsic tryptophan residue and the covalently attached DNP quencher, leading to a change in F

G cluster_workflow Protein Labeling Workflow node_prep Prepare Protein Solution (Amine-free buffer, pH 7.2-7.5) node_reaction Labeling Reaction (Add NHS ester to protein) node_prep->node_reaction node_reagent Prepare this compound (10-20 mM in DMSO/DMF) node_reagent->node_reaction node_incubation Incubation (1-2h at RT or overnight at 4°C) node_reaction->node_incubation node_quenching Quench Reaction (Add Tris buffer) node_incubation->node_quenching node_purification Purification (Size-exclusion chromatography) node_quenching->node_purification node_characterization Characterization (UV-Vis Spectroscopy) node_purification->node_characterization

Caption: Workflow for labeling a protein with this compound.

G cluster_assay FRET-Based Protein-Ligand Binding Assay node_protein DNP-Labeled Protein (with intrinsic Tryptophan) node_binding Binding Event (Ligand induces conformational change) node_protein->node_binding node_ligand Ligand of Interest node_ligand->node_binding node_fret_change Change in FRET Efficiency (Distance between Trp and DNP alters) node_binding->node_fret_change node_measurement Measure Tryptophan Fluorescence (Excitation at 280 nm, Emission at 350 nm) node_fret_change->node_measurement node_analysis Data Analysis (Determine binding affinity, Kd) node_measurement->node_analysis

References

An In-depth Technical Guide to the Applications of DNP-PEG4-NHS Ester in Biochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNP-PEG4-NHS ester is a versatile, amine-reactive labeling reagent with significant applications across biochemistry, immunology, and drug development. This heterobifunctional molecule comprises three key components: a 2,4-dinitrophenyl (DNP) group, a tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester. The DNP moiety serves as a highly immunogenic hapten, enabling the production and detection of specific anti-DNP antibodies. The hydrophilic PEG4 spacer enhances the water solubility of the molecule and its conjugates, mitigating aggregation and improving reaction efficiency in aqueous environments. The NHS ester provides a mechanism for covalent attachment to primary amines on biomolecules, forming stable amide bonds. This guide provides a comprehensive overview of the core applications of this compound, detailed experimental protocols, and quantitative data to facilitate its effective use in research and development.

Core Concepts and Chemical Properties

This compound is a valuable tool for the covalent labeling of proteins, peptides, and other biomolecules containing primary amines. Its utility stems from the unique combination of its constituent parts:

  • DNP Hapten: A small molecule that can elicit a strong immune response when conjugated to a larger carrier molecule, such as a protein.[1] This property is fundamental to its use in generating specific antibodies for immunoassays.

  • PEG4 Spacer: The polyethylene glycol linker improves the solubility and reduces the steric hindrance of the DNP tag, making it more accessible for antibody binding.[2][3]

  • NHS Ester: This functional group reacts efficiently with primary amines (such as the side chain of lysine residues and the N-terminus of proteins) in a pH-dependent manner to form a stable amide bond.[2][3]

The chemical structure of this compound facilitates its use in a variety of biochemical applications, including its role as a building block for developing DNP probes for immunoassays and as a potential component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Key Applications in Biochemistry

The primary applications of this compound revolve around its function as a hapten for antibody production and its subsequent use as a detection tag in various immunoassays.

Hapten-Carrier Conjugation for Antibody Production

A primary application of this compound is the generation of anti-DNP antibodies. This is achieved by conjugating the DNP hapten to a large, immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). The resulting conjugate, when introduced into a host animal, elicits an immune response leading to the production of antibodies that specifically recognize the DNP moiety.

Immunoassays

Once anti-DNP antibodies are generated, this compound can be used to label proteins of interest. These DNP-labeled proteins can then be detected in various immunoassay formats, including:

  • Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative assay where a DNP-labeled protein is detected by an enzyme-conjugated anti-DNP antibody.

  • Western Blotting: A technique for detecting specific proteins in a complex mixture, where a DNP-labeled protein is identified using a labeled anti-DNP antibody.

  • Immunohistochemistry (IHC) and Immunocytochemistry (ICC): Methods for localizing DNP-labeled proteins within tissues and cells, respectively.

Targeted Protein Degradation (PROTACs)

This compound has been identified as a potential linker for the synthesis of PROTACs. PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. In this context, the DNP moiety could potentially be used as a ligand for a novel E3 ligase or as a tool for studying the PROTAC mechanism.

Fluorescence Resonance Energy Transfer (FRET) Assays

The DNP group can act as a quencher for certain fluorophores, such as tryptophan. This property can be exploited to develop FRET-based assays for monitoring enzymatic activity, such as protease cleavage. In such an assay, a peptide substrate is labeled with a fluorophore and this compound. Cleavage of the peptide by a protease separates the fluorophore and the DNP quencher, resulting in an increase in fluorescence.

Quantitative Data

The following tables summarize key quantitative parameters relevant to the use of this compound.

ParameterValueReference
Molecular Weight528.47 g/mol
PurityTypically >95%
SolubilitySoluble in DMSO and DMF
Storage Conditions-20°C, protected from light and moisture

Table 1: Physicochemical Properties of this compound

ParameterRecommended RangeReference
Molar Excess of this compound to Protein5 to 20-fold
Reaction pH7.2 - 9.0
Reaction Time30 - 120 minutes at room temperature, or 2 hours on ice
Quenching ReagentTris or glycine buffer

Table 2: Recommended Reaction Conditions for Protein Labeling

ParameterValueReference
Optimal Degree of Labeling (DOL) for Antibodies2 - 10 DNP molecules per antibody
Anti-DNP Antibody Affinity (Kd)Varies depending on the specific antibody and assay conditions.

Table 3: Quantitative Parameters for DNP-Labeled Proteins and Antibodies

Experimental Protocols

Protocol for Hapten-Carrier Conjugation with KLH

This protocol describes the conjugation of this compound to Keyhole Limpet Hemocyanin (KLH) for the purpose of immunization and antibody production.

Materials:

  • This compound

  • Imject™ Mariculture Keyhole Limpet Hemocyanin (mcKLH)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium phosphate buffer, 0.15 M NaCl, pH 7.2

  • Desalting columns

  • Protein concentration assay kit (e.g., BCA assay)

Procedure:

  • Prepare KLH Solution: Dissolve KLH in conjugation buffer to a final concentration of 10 mg/mL.

  • Prepare this compound Solution: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Slowly add the this compound solution to the KLH solution while gently vortexing. A 20-fold molar excess of the this compound to KLH is recommended as a starting point.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification:

    • Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with phosphate-buffered saline (PBS), pH 7.4.

  • Characterization:

    • Determine the protein concentration of the DNP-KLH conjugate using a BCA assay.

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 360 nm (the absorbance maximum for DNP).

Protocol for ELISA Detection of DNP-Labeled Protein

This protocol outlines a direct ELISA for the detection of a DNP-labeled protein using an anti-DNP antibody.

Materials:

  • DNP-labeled protein (antigen)

  • Anti-DNP antibody (primary antibody)

  • HRP-conjugated secondary antibody (specific for the primary antibody species)

  • Coating Buffer: 0.1 M sodium carbonate/bicarbonate, pH 9.6

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 1% BSA in PBST

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • 96-well ELISA plates

Procedure:

  • Antigen Coating:

    • Dilute the DNP-labeled protein to 1-10 µg/mL in coating buffer.

    • Add 100 µL of the diluted antigen to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Dilute the anti-DNP antibody in blocking buffer to the recommended concentration.

    • Add 100 µL of the diluted primary antibody to each well and incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Dilute the HRP-conjugated secondary antibody in blocking buffer.

    • Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Add 50 µL of stop solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Protocol for Western Blot Detection of DNP-Labeled Protein

This protocol describes the detection of a DNP-labeled protein following SDS-PAGE and transfer to a membrane.

Materials:

  • DNP-labeled protein sample

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST

  • Anti-DNP antibody (primary antibody)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • SDS-PAGE and Transfer:

    • Separate the DNP-labeled protein sample by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Primary Antibody Incubation:

    • Incubate the membrane with the anti-DNP antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

    • Detect the signal using an appropriate imaging system.

Mandatory Visualizations

Workflow for Hapten-Carrier Conjugation and Antibody Production

Hapten_Carrier_Conjugation_Workflow cluster_reagents Reagents cluster_conjugation Conjugation cluster_immunization Immunization & Antibody Production DNP_PEG4_NHS This compound Reaction Conjugation Reaction (pH 7.2-9.0) DNP_PEG4_NHS->Reaction KLH Carrier Protein (KLH) KLH->Reaction Purification Purification (Desalting Column) Reaction->Purification Immunization Immunization of Host Animal Purification->Immunization DNP-KLH Conjugate Serum_Collection Serum Collection Immunization->Serum_Collection Antibody_Purification Anti-DNP Antibody Purification Serum_Collection->Antibody_Purification Final_Product Purified Anti-DNP Antibodies

Caption: Workflow for generating anti-DNP antibodies using this compound.

Experimental Workflow for ELISA Detection

ELISA_Workflow Start Start Antigen_Coating 1. Antigen Coating (DNP-labeled Protein) Start->Antigen_Coating Wash1 Wash Antigen_Coating->Wash1 Blocking 2. Blocking (e.g., BSA) Wash1->Blocking Wash2 Wash Blocking->Wash2 Primary_Ab 3. Primary Antibody (Anti-DNP Ab) Wash2->Primary_Ab Wash3 Wash Primary_Ab->Wash3 Secondary_Ab 4. Secondary Antibody (HRP-conjugated) Wash3->Secondary_Ab Wash4 Wash Secondary_Ab->Wash4 Detection 5. Substrate Addition & Color Development Wash4->Detection Stop 6. Stop Reaction Detection->Stop Read 7. Read Absorbance (450 nm) Stop->Read End End Read->End

Caption: Step-by-step experimental workflow for a direct ELISA.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Inactive this compoundEnsure the reagent is stored properly and protected from moisture. Use freshly prepared solutions.
Interfering substances in the protein solutionDialyze the protein against an amine-free buffer (e.g., PBS) before labeling to remove interfering substances like Tris or glycine.
Incorrect pH of the reaction bufferEnsure the pH of the conjugation buffer is between 7.2 and 9.0 for optimal reaction with primary amines.
High Background in ELISA Insufficient blockingIncrease the concentration of the blocking agent or the blocking time. Consider using a different blocking agent.
Antibody concentration too highTitrate the primary and secondary antibodies to determine the optimal concentration that minimizes background while maintaining a strong signal.
Inadequate washingIncrease the number of wash steps and ensure complete removal of the wash buffer between steps.
No Signal in Western Blot Inefficient protein transferConfirm successful transfer by staining the membrane with Ponceau S before blocking.
Inactive antibodyUse a positive control to verify the activity of the primary and secondary antibodies.
Low abundance of the target proteinIncrease the amount of protein loaded onto the gel.

Table 4: Troubleshooting Guide

Conclusion

This compound is a powerful and versatile reagent for the labeling of biomolecules. Its unique combination of a highly immunogenic hapten, a solubility-enhancing PEG spacer, and an amine-reactive NHS ester makes it an invaluable tool for a wide range of applications in biochemistry, immunology, and drug discovery. By understanding its chemical properties and following optimized protocols, researchers can effectively utilize this reagent to generate specific antibodies, develop sensitive immunoassays, and explore novel therapeutic strategies.

References

DNP-PEG4-NHS Ester: A Technical Guide to Developing DNP Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DNP-PEG4-NHS ester, a critical reagent for the development of dinitrophenyl (DNP) probes. This document outlines its chemical and physical properties, detailed experimental protocols for conjugation, and the immunological signaling pathways it triggers, providing a vital resource for researchers in immunology, diagnostics, and drug delivery.

Introduction to this compound

This compound is a heterobifunctional crosslinker that plays a pivotal role in bioconjugation and immunological research.[1][2] It incorporates three key components:

  • A Dinitrophenyl (DNP) Group: This acts as a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[2][3] Anti-DNP antibodies can then specifically recognize and bind to this moiety.

  • A Tetra-Polyethylene Glycol (PEG4) Spacer: This hydrophilic spacer enhances the water solubility of the molecule and the resulting conjugate.[1] It also provides flexibility and reduces steric hindrance, improving the accessibility of the DNP group for antibody binding.

  • An N-Hydroxysuccinimide (NHS) Ester: This is a reactive group that efficiently forms stable amide bonds with primary amines (-NH2) on biomolecules, such as the lysine residues of proteins, in a process known as acylation.

This unique combination of features makes this compound an invaluable tool for creating DNP-labeled probes for a variety of applications, including antibody-binding assays, diagnostics, imaging, and as a component in the development of antibody-drug conjugates (ADCs).

Properties of this compound

A thorough understanding of the chemical and physical properties of this compound is crucial for its effective use in the laboratory.

Chemical and Physical Data

The following table summarizes the key quantitative data for this compound, compiled from various sources.

PropertyValueReferences
Chemical Formula C₂₁H₂₈N₄O₁₂
Molecular Weight ~528.47 g/mol
CAS Number 858126-78-0
Purity ≥95% to 98%
Appearance Yellow solid or viscous liquid
Solubility Soluble in DMSO and DMF
Storage and Handling

Proper storage and handling are critical to maintain the reactivity of the NHS ester.

ConditionRecommendationReferences
Storage Temperature -20°C
Light Exposure Minimize light exposure
Moisture Store with desiccant; equilibrate to room temperature before opening to prevent condensation. NHS esters are moisture-sensitive and can hydrolyze.
Stock Solution Stability Prepare fresh in anhydrous DMSO or DMF. Unused reconstituted reagent should be discarded as the NHS-ester moiety readily hydrolyzes.

Experimental Protocols

This section provides a detailed methodology for conjugating this compound to proteins to create DNP probes. This protocol is a synthesis of best practices from multiple sources.

Materials
  • This compound

  • Protein or other amine-containing molecule to be labeled

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Labeling Buffer: 100 mM carbonate/bicarbonate buffer (pH 8.0-9.0) or 50 mM sodium borate buffer (pH 8.5). Amine-free buffers like PBS (pH 7.2-8.0) can also be used. Crucially, avoid buffers containing primary amines such as Tris or glycine.

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH ~7.4-8.0

  • Purification column (e.g., G25 desalting column)

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (1-5 mg/mL in Labeling Buffer) conjugation Add this compound to Protein Solution (5-20 fold molar excess) prep_protein->conjugation prep_dnp Prepare this compound (e.g., 2.5-10 mM in DMSO/DMF) prep_dnp->conjugation incubation Incubate (1 hr at RT or 2 hrs on ice) conjugation->incubation quenching Quench Reaction (Add Tris or Glycine) incubation->quenching purification Purify Conjugate (e.g., Desalting Column) quenching->purification analysis Analyze Conjugate (Spectrophotometry for DOL) purification->analysis

Caption: Experimental workflow for protein conjugation with this compound.

Step-by-Step Conjugation Protocol
  • Prepare the Protein Solution:

    • Dissolve the protein to be labeled in the chosen Labeling Buffer at a concentration of 1-5 mg/mL.

    • If the protein is in a buffer containing primary amines, it must be dialyzed against the Labeling Buffer before proceeding.

  • Prepare the this compound Solution:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of, for example, 2.5 mg/mL or 10 mM. Vortex until fully dissolved.

  • Conjugation Reaction:

    • While gently stirring, add the dissolved this compound to the protein solution.

    • The molar excess of this compound to protein should be between 5 to 20-fold. The optimal ratio may need to be determined empirically for each protein.

    • Ensure the volume of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.

    • Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.

  • Quench the Reaction:

    • (Optional but recommended) Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature. This step ensures that any unreacted NHS ester is hydrolyzed.

  • Purify the DNP-Conjugated Protein:

    • Remove unreacted this compound and quenching reagents by passing the reaction mixture through a desalting column (e.g., G25).

    • Other purification methods like dialysis or ion-exchange chromatography can also be employed.

  • Characterize the Conjugate:

    • The degree of labeling (DOL), which is the average number of DNP molecules per protein, can be estimated using spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~360 nm (for the DNP).

Signaling Pathway in Immunological Applications

This compound itself does not have a signaling pathway. However, probes developed using this reagent are potent tools for studying and triggering the Fc epsilon RI (FcεRI) signaling pathway in mast cells and basophils, which is central to type I hypersensitivity and allergic reactions.

Mechanism of Action
  • A DNP-conjugated protein (antigen) is introduced.

  • Anti-DNP Immunoglobulin E (IgE) antibodies bind to the DNP haptens on the protein.

  • This antigen-IgE complex then crosslinks high-affinity FcεRI receptors on the surface of mast cells or basophils.

  • This cross-linking initiates a complex intracellular signaling cascade.

Fc Epsilon RI Signaling Pathway Diagram

Fc_epsilon_RI_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response DNP_Antigen DNP-Conjugated Antigen IgE Anti-DNP IgE DNP_Antigen->IgE binds FceRI FcεRI Receptor IgE->FceRI crosslinks Lyn Lyn Kinase FceRI->Lyn activates Syk Syk Kinase FceRI->Syk recruits & activates Lyn->FceRI phosphorylates ITAMs LAT LAT Syk->LAT phosphorylates Eicosanoid_Production Eicosanoid Production Syk->Eicosanoid_Production PLCg PLCγ LAT->PLCg activates Vav Vav LAT->Vav activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ras_MAPK Ras/MAPK Pathway Vav->Ras_MAPK Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation (Histamine Release) Ca_release->Degranulation PKC->Degranulation Cytokine_Production Cytokine/Chemokine Production Ras_MAPK->Cytokine_Production

Caption: The Fc epsilon RI signaling cascade initiated by DNP-antigen complexes.

Key Steps in the Signaling Cascade
  • Initiation: Cross-linking of FcεRI by the DNP-antigen-IgE complex leads to the activation of the tyrosine kinase Lyn.

  • Signal Amplification: Lyn phosphorylates Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the β and γ subunits of FcεRI. This recruits and activates another key kinase, Spleen Tyrosine Kinase (Syk).

  • Downstream Pathways: Activated Syk phosphorylates several adaptor proteins, including LAT (Linker for Activation of T-cells). This leads to the activation of multiple downstream pathways:

    • PLCγ Pathway: Leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). Both are crucial for degranulation and the release of histamine.

    • MAPK Pathway: Activation of pathways like Ras/Raf/MEK/ERK results in the transcription and production of various cytokines and chemokines, contributing to the inflammatory response.

Conclusion

This compound is a versatile and powerful tool for the development of DNP probes. Its well-defined chemical properties, coupled with straightforward conjugation protocols, enable the reliable labeling of a wide range of biomolecules. The resulting DNP-labeled probes are indispensable for investigating the intricacies of the Fc epsilon RI signaling pathway and for developing novel diagnostic and therapeutic strategies targeting allergic and inflammatory responses. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their work.

References

Methodological & Application

Application Notes and Protocols for DNP-PEG4-NHS Ester Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the labeling of proteins with DNP-PEG4-NHS ester. It includes the chemical principles of the labeling reaction, a comprehensive experimental protocol, methods for determining the degree of labeling, and an example of a biological signaling pathway that can be investigated using DNP-labeled proteins.

Introduction

This compound is a valuable reagent for the covalent modification of proteins. This heterobifunctional crosslinker contains a 2,4-dinitrophenyl (DNP) group and an N-hydroxysuccinimide (NHS) ester. The DNP moiety serves as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier protein. The NHS ester is a reactive group that specifically targets primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[1][2] The inclusion of a polyethylene glycol (PEG) spacer enhances the water solubility of the reagent and the resulting conjugate.[3][4]

The labeling of proteins with DNP is a widely used technique in immunology and cell biology. DNP-conjugated proteins are frequently employed as antigens to study immune responses, particularly in the context of allergies and mast cell activation.[5] The ability to introduce a well-defined hapten onto a protein of interest allows for the controlled investigation of antigen-antibody interactions and downstream signaling events.

Principle of the Reaction

The labeling reaction is based on the acylation of primary amines on the protein by the NHS ester of the DNP-PEG4 reagent. The reaction is most efficient at a slightly alkaline pH (8.0-9.0), where the primary amines are deprotonated and thus more nucleophilic. The NHS ester reacts with the amine to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.

Quantitative Data Summary

The efficiency of the labeling reaction, or the Degree of Labeling (DOL), is a critical parameter to determine. It represents the average number of DNP molecules conjugated to a single protein molecule. The DOL can be influenced by several factors, including the molar ratio of the DNP reagent to the protein, the protein concentration, and the reaction time. The following table provides representative data for the labeling of a model protein, Bovine Serum Albumin (BSA), with this compound under specific conditions.

ProteinProtein Concentration (mg/mL)Molar Ratio (DNP-PEG4-NHS : Protein)Reaction Time (hours)Degree of Labeling (DOL)
Bovine Serum Albumin (BSA)1020:12~15-25
Bovine Serum Albumin (BSA)520:12~10-20
Bovine Serum Albumin (BSA)1040:14~30-40
Immunoglobulin G (IgG)215:14~5-10

Note: The DOL values are illustrative and can vary depending on the specific protein and experimental conditions. It is recommended to perform a titration experiment to determine the optimal molar ratio for your protein of interest.

Experimental Protocols

Materials
  • Protein of interest (free of amine-containing buffers like Tris)

  • This compound

  • Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.3

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., Sephadex G-25 size-exclusion column)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Protocol 1: Labeling of Protein with this compound
  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, it must be dialyzed against the Reaction Buffer prior to labeling.

  • This compound Solution Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. For example, dissolve 1 mg of the reagent in 100 µL of solvent. The NHS ester is moisture-sensitive, so it is crucial to use anhydrous solvent and prepare the solution fresh.

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A starting point of a 10-20 fold molar excess of the DNP reagent over the protein is recommended.

    • Slowly add the calculated volume of the this compound solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Solution to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification of the DNP-Labeled Protein:

    • Remove the unreacted this compound and other small molecules by size-exclusion chromatography.

    • Equilibrate a Sephadex G-25 column with PBS, pH 7.4.

    • Apply the quenched reaction mixture to the column.

    • Collect the fractions containing the DNP-labeled protein, which will typically be the first colored fractions to elute.

    • Monitor the protein concentration in the fractions by measuring the absorbance at 280 nm.

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL can be determined spectrophotometrically.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified DNP-labeled protein solution at 280 nm (A280) and 360 nm (A360) using a quartz cuvette. The absorbance at 360 nm corresponds to the DNP group.

  • Calculations:

    • Molar concentration of DNP: [DNP] (M) = A_360 / ε_DNP where εDNP is the molar extinction coefficient of DNP at 360 nm (17,400 M-1cm-1).

    • Correction factor for DNP absorbance at 280 nm: The DNP group also absorbs light at 280 nm, which will interfere with the protein concentration measurement. A correction factor (CF) is needed. CF = ε_DNP_at_280 / ε_DNP_at_360 (This value may need to be determined empirically or obtained from the manufacturer of the this compound). A typical correction factor for DNP is around 0.3.

    • Molar concentration of the protein: [Protein] (M) = (A_280 - (A_360 * CF)) / ε_protein where εprotein is the molar extinction coefficient of the protein at 280 nm.

    • Degree of Labeling (DOL): DOL = [DNP] / [Protein]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (1-10 mg/mL in Reaction Buffer) labeling Incubation (1-2h at RT or overnight at 4°C) protein_prep->labeling dnp_prep This compound Solution (Freshly prepared in DMSO/DMF) dnp_prep->labeling quenching Quenching (Tris or Glycine) labeling->quenching purification Size-Exclusion Chromatography (Sephadex G-25) quenching->purification analysis DOL Calculation (Spectrophotometry at 280/360 nm) purification->analysis

Caption: Workflow for this compound protein labeling.

Signaling Pathway: Mast Cell Activation via DNP-Protein Conjugate

DNP-labeled proteins can be used to study the signaling pathways involved in allergic responses. When a multivalent DNP-protein conjugate crosslinks IgE antibodies bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells, it triggers a signaling cascade that leads to degranulation and the release of inflammatory mediators.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DNP_Protein DNP-Protein Conjugate IgE IgE DNP_Protein->IgE Cross-linking FceRI FcεRI IgE->FceRI Binding Lyn Lyn Kinase FceRI->Lyn Activation ITAM ITAM Phosphorylation Lyn->ITAM Syk Syk Kinase Recruitment & Activation ITAM->Syk LAT LAT Phosphorylation Syk->LAT PLCg PLCγ Activation LAT->PLCg IP3_DAG IP3 & DAG Production PLCg->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Degranulation Degranulation (Histamine Release) Ca_PKC->Degranulation

Caption: DNP-protein induced mast cell activation signaling.

References

Step-by-Step Guide to Antibody Conjugation with DNP-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocol

This document provides a detailed guide for the conjugation of antibodies with DNP-PEG4-NHS ester. This process is crucial for researchers and professionals in drug development who require labeled antibodies for various immunoassays and detection systems. DNP (2,4-Dinitrophenol) serves as a versatile hapten, and when conjugated to an antibody, it can be detected with high affinity by anti-DNP antibodies, offering a sensitive alternative to biotin-streptavidin systems.[1] The inclusion of a hydrophilic PEG4 linker improves the solubility of the resulting conjugate, minimizing aggregation.[2][3][4]

The N-hydroxysuccinimide (NHS) ester group on the DNP-PEG4 reagent readily reacts with primary amines (such as the side chain of lysine residues) on the antibody to form stable amide bonds.[2] This protocol outlines the necessary steps from antibody preparation and conjugation to purification and characterization of the final DNP-labeled antibody.

I. Introduction

Antibody conjugation is a fundamental technique in biomedical research and diagnostics. The covalent attachment of molecules such as haptens, fluorescent dyes, or enzymes to antibodies enables their detection and quantification in a variety of applications. DNP is a small organic molecule that elicits a strong immune response when conjugated to a larger carrier protein, making it an excellent hapten for immunological assays.

The this compound is an amine-reactive labeling reagent. The NHS ester reacts with primary amines on the antibody, typically on lysine residues, under mild basic conditions (pH 8.0-9.0) to form a stable amide linkage. The PEG4 spacer enhances the water solubility of the DNP hapten and the final antibody conjugate, which is beneficial for maintaining the antibody's stability and preventing precipitation.

This guide provides a comprehensive protocol for the conjugation of this compound to an antibody, followed by the purification of the conjugate and a method to determine the degree of labeling (DOL).

II. Materials

Reagents and Consumables:

  • Antibody to be conjugated (purified, in an amine-free buffer)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

  • Ultrafiltration Spin Columns (e.g., Amicon® Ultra, 30K MWCO)

  • UV-Vis Spectrophotometer

  • Microcentrifuge

  • Pipettes and tips

  • Reaction tubes

III. Experimental Protocols

A. Antibody Preparation

Before initiating the conjugation reaction, it is critical to ensure the antibody is in a suitable buffer. Buffers containing primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA) will compete with the antibody for reaction with the NHS ester and must be removed.

  • If your antibody solution contains interfering substances, perform a buffer exchange into the Reaction Buffer (100 mM sodium bicarbonate, pH 8.5). This can be achieved using spin desalting columns or by dialysis.

  • Adjust the antibody concentration to 2 mg/mL in the Reaction Buffer.

  • Measure the absorbance of the antibody solution at 280 nm (A280) to confirm the concentration.

B. Preparation of this compound Stock Solution

The this compound is moisture-sensitive and should be handled accordingly.

  • Allow the vial of this compound to warm to room temperature before opening to prevent condensation.

  • Prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO. For example, to prepare 100 µL of a 10 mM solution of this compound (MW: 528.47 g/mol ), dissolve 0.53 mg in 100 µL of anhydrous DMSO.

  • Vortex briefly to ensure the ester is fully dissolved. This stock solution should be prepared fresh immediately before use.

C. Antibody Conjugation Reaction

The efficiency of the conjugation reaction is dependent on the molar ratio of this compound to the antibody. A molar excess of the NHS ester is required to drive the reaction. The optimal ratio may need to be determined empirically for each antibody, but a starting point of a 10:1 to 20:1 molar ratio of this compound to antibody is recommended.

  • Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired molar excess.

    • Volume of this compound (µL) = (Molar excess × Antibody concentration (mg/mL) × Antibody volume (mL)) / (Antibody MW ( g/mol ) × 10 mM)

  • Add the calculated volume of the this compound stock solution to the antibody solution.

  • Mix gently by pipetting.

  • Incubate the reaction for 60 minutes at room temperature or 2 hours on ice, protected from light.

  • (Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature. This step is included to react with any unreacted NHS ester.

D. Purification of the DNP-Conjugated Antibody

Purification is essential to remove unreacted this compound and reaction byproducts.

  • Equilibrate the Spin Desalting Column:

    • Remove the bottom closure of the spin desalting column and loosen the cap.

    • Place the column in a collection tube and centrifuge at 1,500 x g for 1 minute to remove the storage buffer.

    • Add 300 µL of PBS to the column and centrifuge at 1,500 x g for 1 minute. Repeat this washing step twice, discarding the flow-through each time.

  • Purify the Conjugate:

    • Place the equilibrated column into a new collection tube.

    • Slowly apply the conjugation reaction mixture to the center of the resin bed.

    • Centrifuge the column at 1,500 x g for 2 minutes to collect the purified DNP-conjugated antibody.

  • Concentrate the Conjugate (Optional):

    • If a higher concentration of the conjugated antibody is required, use an ultrafiltration spin column.

    • Add the purified antibody solution to the ultrafiltration device and centrifuge according to the manufacturer's instructions (e.g., 14,000 x g for 10-30 minutes).

    • Recover the concentrated antibody by inverting the device into a clean collection tube and centrifuging at 1,000 x g for 2 minutes.

E. Characterization of the DNP-Conjugated Antibody

The Degree of Labeling (DOL), which is the average number of DNP molecules conjugated to each antibody molecule, must be determined. This is achieved by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of DNP (~360 nm).

  • Measure the absorbance of the purified DNP-conjugated antibody solution at 280 nm (A280) and ~360 nm (Amax for DNP) using a UV-Vis spectrophotometer.

  • Calculate the concentration of the antibody, correcting for the absorbance of the DNP at 280 nm.

  • Calculate the DOL using the following formulas:

    • Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

      • Where:

        • A280 is the absorbance of the conjugate at 280 nm.

        • Amax is the absorbance of the conjugate at ~360 nm.

        • CF is the correction factor (A280 of DNP / Amax of DNP).

        • ε_protein is the molar extinction coefficient of the antibody at 280 nm (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).

    • DNP Concentration (M) = Amax / ε_DNP

      • Where:

        • ε_DNP is the molar extinction coefficient of DNP at ~360 nm (approximately 12,400 M⁻¹cm⁻¹).

    • Degree of Labeling (DOL) = DNP Concentration (M) / Protein Concentration (M)

An optimal DOL for most antibody applications is typically between 2 and 10.

IV. Data Presentation

Table 1: Recommended Molar Ratios for this compound Conjugation

Molar Ratio (DNP-PEG4-NHS : Antibody) Expected Degree of Labeling (DOL) Notes
5:1 Low Recommended for initial optimization to avoid over-labeling.
10:1 Medium A good starting point for most antibodies.

| 20:1 | High | May be necessary for less reactive antibodies or to achieve a higher DOL. |

Table 2: Key Spectroscopic Parameters for DOL Calculation

Parameter Value Reference
Antibody (IgG) Molar Extinction Coefficient (ε_protein) at 280 nm ~210,000 M⁻¹cm⁻¹
DNP Molar Extinction Coefficient (ε_DNP) at ~360 nm ~12,400 M⁻¹cm⁻¹

| DNP Correction Factor (CF) at 280 nm | To be calculated (A280 of DNP / Amax of DNP) | |

V. Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization Ab_prep Antibody Preparation (Buffer Exchange, Concentration Adjustment) Conjugation Antibody Conjugation Reaction (1 hr at RT or 2 hrs on ice) Ab_prep->Conjugation DNP_prep This compound Stock Solution Preparation DNP_prep->Conjugation Purification Purification of Conjugate (Spin Desalting Column) Conjugation->Purification Characterization Characterization (UV-Vis Spectroscopy for DOL Calculation) Purification->Characterization

Caption: Workflow for antibody conjugation with this compound.

Signaling Pathway Involving DNP-Antigen

DNP-conjugated molecules can be used to study allergic responses by cross-linking IgE bound to the high-affinity IgE receptor (FcεRI) on mast cells and basophils, leading to degranulation.

signaling_pathway cluster_cell Mast Cell DNP_Ag DNP-Antigen IgE Anti-DNP IgE DNP_Ag->IgE Binds FcERI FcεRI Receptor IgE->FcERI Cross-links Syk Syk Kinase FcERI->Syk Activates PLC PLCγ Syk->PLC Phosphorylates PKC PKC PLC->PKC Generates DAG Ca_release Ca²⁺ Release PLC->Ca_release Generates IP3 Degranulation Degranulation (Histamine Release) PKC->Degranulation Promotes Ca_release->Degranulation Triggers

Caption: DNP-antigen induced FcεRI signaling pathway in mast cells.

References

Application Notes and Protocols for DNP-PEG4-NHS Ester in Enzyme-Linked Immunosorbent Assay (ELISA)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DNP-PEG4-NHS ester is a heterobifunctional chemical linker used to attach a 2,4-Dinitrophenyl (DNP) group to proteins, peptides, or any other molecule containing a primary amine.[1] DNP acts as a hapten, a small molecule that can be specifically recognized by anti-DNP antibodies. The N-Hydroxysuccinimide (NHS) ester group readily reacts with primary amines (e.g., the side chain of lysine residues) to form a stable amide bond.[2][3][4]

The molecule incorporates a 4-unit polyethylene glycol (PEG4) spacer, which is hydrophilic and flexible. This spacer increases the water solubility of the resulting conjugate and extends the DNP hapten away from the carrier molecule, enhancing its accessibility for antibody binding and reducing steric hindrance.[1] These properties make this compound an excellent reagent for preparing antigens for use in various immunoassays, including ELISA.

This document provides detailed protocols for the conjugation of this compound to a carrier protein and its subsequent use in indirect and competitive ELISA formats.

Part 1: Conjugation of this compound to a Carrier Protein

This protocol describes the covalent attachment of the DNP hapten to a carrier protein, such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA), to create a DNP-protein conjugate for use as an antigen in ELISA.

Experimental Protocol: Protein Conjugation

1. Materials Required:

  • This compound

  • Carrier Protein (e.g., BSA, ≥98% purity)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.0-9.0, or 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.4. (Note: Buffers must be free of primary amines like Tris or glycine).

  • Desalting column (e.g., Sephadex G-25) or dialysis tubing (10 kDa MWCO) for purification.

2. Procedure:

  • Prepare Protein Solution: Dissolve the carrier protein (e.g., BSA) in the Reaction Buffer to a final concentration of 5-20 mg/mL.

  • Prepare this compound Solution: The NHS ester is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening. Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL). Do not prepare stock solutions for long-term storage as the NHS ester readily hydrolyzes.

  • Calculate Molar Ratio: Determine the desired molar excess of this compound to protein. A starting point of 10-20 fold molar excess is recommended to achieve a good degree of labeling without significantly altering protein structure.

  • Conjugation Reaction: While gently vortexing, add the calculated volume of the this compound solution to the protein solution. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove the unreacted this compound and byproducts (e.g., N-hydroxysuccinimide) by passing the reaction mixture through a desalting column equilibrated with PBS. Alternatively, dialyze the conjugate against PBS (3 changes, 4 hours each) at 4°C.

  • Characterization & Storage: Determine the protein concentration of the conjugate using a BCA assay. The degree of labeling can be estimated by measuring absorbance at 360 nm (for DNP) and 280 nm (for protein). Store the purified DNP-protein conjugate in aliquots at -20°C or -80°C.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage prep_protein Dissolve Carrier Protein in Amine-Free Buffer (5-20 mg/mL) mix Add DNP-PEG4-NHS Solution to Protein Solution (10-20x Molar Excess) prep_protein->mix prep_dnp Dissolve DNP-PEG4-NHS in DMSO/DMF (e.g., 10 mg/mL) prep_dnp->mix incubate Incubate (1-4h at RT or O/N at 4°C) mix->incubate purify Purify Conjugate (Desalting Column or Dialysis) incubate->purify store Characterize and Store (-20°C or -80°C) purify->store

Part 2: Application in Indirect ELISA

An indirect ELISA is used to detect and quantify antibodies against a specific antigen. In this case, the DNP-protein conjugate is immobilized on the ELISA plate to capture anti-DNP antibodies from a sample.

Experimental Protocol: Indirect ELISA for Anti-DNP Antibody Detection

1. Reagents and Materials:

  • Coating Antigen: DNP-protein conjugate (from Part 1).

  • Plates: 96-well high-binding polystyrene microtiter plates.

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1-5% BSA or non-fat dry milk in PBST.

  • Sample Diluent: Blocking buffer or a similar matrix.

  • Primary Antibody: Sample containing anti-DNP antibodies (e.g., serum, hybridoma supernatant).

  • Secondary Antibody: Enzyme-conjugated anti-species antibody (e.g., HRP-conjugated Goat Anti-Mouse IgG).

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution.

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

  • Microplate Reader: Capable of reading absorbance at 450 nm.

2. Procedure:

  • Antigen Coating: Dilute the DNP-protein conjugate to a final concentration of 1-10 µg/mL in Coating Buffer. Add 100 µL to each well. Incubate overnight at 4°C or for 2 hours at room temperature.

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at 37°C or overnight at 4°C.

  • Washing: Discard the blocking solution and wash the plate 3 times as in step 2.

  • Primary Antibody Incubation: Prepare serial dilutions of your sample (containing anti-DNP antibodies) in Sample Diluent. Add 100 µL of each dilution to the appropriate wells. Incubate for 1-2 hours at room temperature or 1 hour at 37°C.

  • Washing: Repeat the wash step (step 2).

  • Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in Sample Diluent according to the manufacturer's recommendation. Add 100 µL to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step (step 2).

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stop Reaction: Add 50 µL of Stop Solution to each well to stop the enzymatic reaction. The color will change from blue to yellow.

  • Read Absorbance: Measure the optical density (OD) at 450 nm within 30 minutes of stopping the reaction.

Data Presentation: Typical Indirect ELISA Parameters
StepReagent/ParameterTypical Concentration/SettingIncubation Time/TempVolume/Well
Coating DNP-Protein Conjugate1 - 10 µg/mL2h at RT or O/N at 4°C100 µL
Blocking BSA or Non-fat Milk1 - 5% (w/v) in PBST1-2h at 37°C or O/N at 4°C200 µL
Primary Antibody Sample (e.g., Serum)Serial Dilutions1-2h at RT or 1h at 37°C100 µL
Secondary Antibody Enzyme-ConjugateManufacturer's Recommendation1h at 37°C100 µL
Substrate Development TMBReady-to-use15 - 30 min at RT (dark)100 µL
Stop Reaction 2 M H₂SO₄2 MN/A50 µL
Reading Wavelength450 nmN/AN/A

G node_coat 1. Antigen Coating (DNP-Protein Conjugate) node_block 2. Blocking (e.g., BSA) node_block->node_coat Non-specific Binding Blocked node_primary 3. Primary Antibody (Sample with Anti-DNP Ab) node_primary->node_block Binding node_secondary 4. Secondary Antibody (Enzyme-Conjugated) node_secondary->node_primary Binding node_substrate 5. Substrate Addition (TMB) node_substrate->node_secondary Enzyme Reaction node_read 6. Stop & Read (450 nm) node_read->node_substrate Color Development

Part 3: Application in Competitive ELISA

A competitive (or inhibition) ELISA is a highly sensitive format used to quantify a specific antigen (analyte) in a complex sample. It is particularly useful for detecting small molecules like haptens. In this assay, the analyte in the sample competes with a fixed amount of labeled antigen for binding to a limited amount of antibody.

Experimental Protocol: Competitive ELISA for Free DNP or DNP-Analogue Detection

1. Reagents and Materials:

  • Coating Antigen: DNP-protein conjugate (from Part 1).

  • Detection Antibody: Purified anti-DNP antibody.

  • Competitor Antigen: Standard DNP-containing molecule or the sample to be tested.

  • All other reagents (plates, buffers, secondary antibody, substrate, stop solution) are the same as in the Indirect ELISA protocol.

2. Procedure:

  • Antigen Coating & Blocking: Coat the microtiter plate with the DNP-protein conjugate and block non-specific sites as described in the Indirect ELISA protocol (Steps 1-4).

  • Competition Step: a. In a separate "incubation" plate or in tubes, pre-incubate a fixed, limiting concentration of the anti-DNP antibody with varying concentrations of the standard competitor or the unknown samples. b. The total volume for this pre-incubation step is typically 100 µL (e.g., 50 µL of antibody solution + 50 µL of sample/standard). c. Incubate this mixture for 1-2 hours at 37°C.

  • Transfer to Coated Plate: Transfer 100 µL of the pre-incubated antibody-antigen mixture from the incubation plate to the corresponding wells of the DNP-coated and blocked ELISA plate. Incubate for 1 hour at 37°C. During this step, any anti-DNP antibody that has not bound to the competitor in the sample will bind to the DNP-protein conjugate on the plate.

  • Washing: Discard the solution and wash the plate 3 times with Wash Buffer.

  • Secondary Antibody & Detection: Proceed with the secondary antibody incubation, substrate development, and reading steps as described in the Indirect ELISA protocol (Steps 7-11).

3. Data Interpretation: In a competitive ELISA, the signal is inversely proportional to the amount of competitor antigen in the sample. High concentrations of free DNP in the sample will bind to the anti-DNP antibody, preventing it from binding to the plate, resulting in a low signal. Conversely, a low concentration of free DNP will result in a high signal. A standard curve is generated by plotting the absorbance against the known concentrations of the standard competitor.

References

Application Notes and Protocols: DNP-PEG4-NHS Ester for Cell Surface Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-PEG4-NHS ester is a heterobifunctional chemical probe designed for the efficient labeling of cell surface proteins. This reagent incorporates three key components: a 2,4-dinitrophenyl (DNP) group, a polyethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates the covalent attachment to primary amines present on cell surface proteins, while the DNP group serves as a hapten for subsequent detection or capture using anti-DNP antibodies. The hydrophilic PEG4 spacer enhances solubility and minimizes steric hindrance, thereby improving labeling efficiency. These application notes provide detailed protocols for cell surface protein labeling using this compound and subsequent analysis.

Product Information

PropertyValue
Full Chemical Name 1-(2,4-Dinitrophenylamino)-3,6,9,12-tetraoxapentadecan-15-oic acid, succinimidyl ester
Molecular Formula C₂₁H₂₈N₄O₁₂
Molecular Weight 528.47 g/mol [1]
CAS Number 858126-78-0[2]
Solubility Soluble in DMSO and DMF[3]
Storage Store at -20°C, protected from light and moisture.[3]

Principle of Labeling

The labeling reaction is based on the covalent conjugation of the this compound to primary amine groups (-NH₂) found on the side chains of lysine residues and the N-terminus of cell surface proteins. The NHS ester reacts with these amines to form a stable amide bond. This reaction is most efficient at a slightly basic pH (7.2-8.5).

reagent This compound labeled_protein DNP-labeled Protein reagent->labeled_protein + Protein-NH₂ protein Cell Surface Protein (with primary amines) protein->labeled_protein nhs NHS (leaving group) labeled_protein->nhs Formation of stable amide bond

Caption: Reaction of this compound with a cell surface protein.

Experimental Protocols

Protocol 1: General Cell Surface Protein Labeling

This protocol provides a general procedure for labeling live, adherent, or suspension cells with this compound.

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cells of interest (adherent or suspension)

  • Quenching buffer: 100 mM glycine or Tris in PBS

  • Cell culture medium

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This stock solution should be prepared fresh for each experiment.

  • Cell Preparation:

    • For adherent cells: Culture cells to 70-80% confluency in an appropriate culture vessel.

    • For suspension cells: Harvest cells by centrifugation and wash twice with ice-cold PBS to remove any residual media. Resuspend the cell pellet in ice-cold PBS.

  • Labeling Reaction:

    • Dilute the 10 mM this compound stock solution in ice-cold PBS to the desired final labeling concentration. A starting concentration of 1-10 µg/mL is recommended.[4]

    • For adherent cells, aspirate the culture medium and wash the cells once with ice-cold PBS. Add the this compound labeling solution to the cells.

    • For suspension cells, add the diluted this compound to the cell suspension.

    • Incubate the cells on ice or at 4°C for 15-30 minutes, protected from light. Gentle agitation can be applied for suspension cells to ensure uniform labeling. A rapid labeling of approximately 5 minutes can also be effective.

  • Quenching:

    • To stop the labeling reaction, add quenching buffer (100 mM glycine or Tris in PBS) to the cells.

    • Incubate for 5-10 minutes on ice.

  • Washing:

    • For adherent cells, aspirate the quenching solution and wash the cells three times with ice-cold PBS.

    • For suspension cells, centrifuge the cells at a low speed (e.g., 300 x g) for 3-5 minutes at 4°C, aspirate the supernatant, and resuspend the cell pellet in ice-cold PBS. Repeat this wash step two more times.

  • Downstream Applications:

    • The DNP-labeled cells are now ready for downstream applications such as flow cytometry, immunofluorescence, or cell-based assays.

Protocol 2: Immunofluorescence Staining of DNP-Labeled Cells

This protocol describes the detection of DNP-labeled cell surface proteins using an anti-DNP antibody followed by a fluorescently labeled secondary antibody.

Materials:

  • DNP-labeled cells (from Protocol 1)

  • Fixation buffer: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (optional, for intracellular targets): 0.1% Triton X-100 in PBS

  • Blocking buffer: 1% BSA in PBS

  • Primary antibody: Anti-DNP antibody (e.g., mouse anti-DNP IgG)

  • Secondary antibody: Fluorescently labeled anti-mouse IgG (e.g., Alexa Fluor 488 goat anti-mouse IgG)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Fixation:

    • Fix the DNP-labeled cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional):

    • If staining for intracellular targets is also desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the anti-DNP primary antibody in blocking buffer according to the manufacturer's recommendations.

    • Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.

  • Washing:

    • Wash the cells three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the fluorescently labeled secondary antibody in blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • Incubate with a nuclear counterstain like DAPI, if desired.

    • Mount the coverslips with an appropriate mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope.

cluster_labeling Cell Labeling cluster_staining Immunofluorescence prep Prepare Cells labeling Label with this compound prep->labeling quench Quench Reaction labeling->quench wash1 Wash Cells quench->wash1 fix Fixation wash1->fix block Blocking fix->block primary_ab Primary Ab (anti-DNP) block->primary_ab wash2 Wash primary_ab->wash2 secondary_ab Secondary Ab (fluorescent) wash3 Wash secondary_ab->wash3 wash2->secondary_ab mount Mount & Image wash3->mount

Caption: Workflow for immunofluorescence analysis of DNP-labeled cells.

Data Presentation

Table 1: Representative Labeling Efficiency

The following table provides illustrative data on the labeling efficiency of this compound on a model cell line (e.g., Jurkat cells) at different concentrations, as determined by flow cytometry using an anti-DNP antibody.

This compound Concentration (µg/mL)Mean Fluorescence Intensity (MFI)Percentage of Labeled Cells (%)
0 (Control)15< 1%
11,50085%
54,80098%
108,200>99%
258,500>99%

Note: This is representative data. Optimal concentrations should be determined empirically for each cell type and experimental setup.

Table 2: Cell Viability Assessment

The viability of cells after labeling with this compound should be assessed to ensure the labeling process does not induce significant cytotoxicity. The following table shows representative data from a trypan blue exclusion assay.

This compound Concentration (µg/mL)Cell Viability (%)
0 (Control)98%
197%
596%
1095%
2592%

Note: This is representative data. It is recommended to perform a cell viability assay for your specific cell line and experimental conditions.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Hydrolysis of NHS esterPrepare fresh stock solutions of this compound in anhydrous DMSO immediately before use. Ensure the vial is warmed to room temperature before opening.
Suboptimal pHEnsure the labeling buffer is at pH 7.2-8.5. Avoid buffers containing primary amines (e.g., Tris, glycine).
Insufficient reagent concentrationOptimize the concentration of this compound.
High Background Staining Incomplete quenchingEnsure the quenching step is performed adequately with a sufficient concentration of glycine or Tris.
Inadequate washingIncrease the number and volume of wash steps after labeling and antibody incubations.
Non-specific antibody bindingIncrease the blocking time and/or the concentration of BSA in the blocking buffer.
High Cell Death High concentration of this compoundPerform a dose-response experiment to determine the optimal, non-toxic concentration.
Prolonged incubationReduce the incubation time for the labeling reaction.
Harsh cell handlingHandle cells gently during washing and centrifugation steps.

Signaling Pathway Visualization

While this compound itself does not directly participate in a signaling pathway, it can be used to label and track cell surface receptors involved in various signaling cascades. For example, after labeling, a specific ligand can be introduced to stimulate a pathway, and the fate of the labeled receptors (e.g., internalization, clustering) can be monitored.

cluster_cell Cell Membrane receptor Receptor (DNP-labeled) binding Ligand Binding receptor->binding ligand Ligand ligand->binding internalization Receptor Internalization binding->internalization signaling Downstream Signaling binding->signaling

Caption: Tracking labeled receptors in a signaling pathway.

These application notes and protocols provide a comprehensive guide for the use of this compound in cell surface protein labeling. For optimal results, it is recommended to empirically determine the ideal labeling conditions for your specific cell type and experimental design.

References

Protocol for Labeling Peptides with DNP-PEG4-NHS Ester: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive protocol for the covalent labeling of peptides with DNP-PEG4-NHS ester. The dinitrophenyl (DNP) group is a widely utilized hapten for immunological studies and a quencher in fluorescence resonance energy transfer (FRET) based assays.[] The incorporation of a polyethylene glycol (PEG) spacer enhances the solubility of the resulting conjugate.[] This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for peptide labeling, purification, and characterization. Quantitative data is summarized for easy reference, and key experimental workflows and a relevant signaling pathway are visualized using Graphviz diagrams.

Introduction

The functionalization of peptides with specific moieties is a cornerstone of modern chemical biology and drug discovery. The covalent attachment of a 2,4-dinitrophenyl (DNP) group to a peptide confers unique properties that can be leveraged in a variety of applications. DNP can act as a hapten, eliciting a specific immune response when conjugated to a carrier molecule, making it invaluable for immunology research and vaccine development.[][2] Additionally, DNP serves as an efficient quencher for fluorophores such as tryptophan or 7-methoxycoumarin-4-yl acetic acid (MCA), enabling the design of FRET-based protease substrates for enzyme activity assays.[3]

This compound is an amine-reactive reagent designed for the straightforward labeling of peptides and other biomolecules. The N-hydroxysuccinimide (NHS) ester group reacts specifically with primary amines, such as the N-terminal α-amino group or the ε-amino group of lysine residues, to form a stable amide bond. The hydrophilic PEG4 linker improves the aqueous solubility of the DNP-labeled peptide, mitigating potential aggregation issues.

This application note provides a step-by-step protocol for the successful labeling of peptides with this compound, including reagent preparation, reaction conditions, purification of the final conjugate, and methods for characterization.

Data Presentation

Recommended Reaction Parameters for Peptide Labeling

The efficiency of the labeling reaction is influenced by several factors, including the molar ratio of the reactants, pH, and reaction time. The following table summarizes recommended starting conditions for the labeling of a peptide with a single primary amine. Optimization may be required for peptides with multiple lysine residues or for specific applications.

ParameterRecommended ConditionNotes
Molar Ratio (this compound : Peptide) 5:1 to 20:1A higher molar excess can increase labeling efficiency but may also lead to multiple labeling on peptides with several amine groups. For mono-labeling, a lower excess is recommended to start.
Peptide Concentration 1-10 mg/mLHigher concentrations favor the labeling reaction over the hydrolysis of the NHS ester.
Reaction Buffer 0.1 M Sodium Bicarbonate or 0.1 M Phosphate BufferAmine-free buffers are crucial to prevent competition with the peptide for reaction with the NHS ester. Tris or glycine-containing buffers should be avoided.
Reaction pH 8.3 - 8.5Optimal pH for the reaction between NHS esters and primary amines. At lower pH, the amine is protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester is accelerated.
Reaction Time 1 - 4 hours at Room Temperature or 4-12 hours at 4°CReaction progress can be monitored by HPLC-MS. Longer incubation times at lower temperatures can be beneficial for sensitive peptides.
Solvent for this compound Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)The NHS ester should be dissolved immediately before use due to its susceptibility to hydrolysis.
Illustrative Labeling Efficiency

The following table provides an illustrative example of how the degree of labeling (DOL), defined as the average number of DNP molecules per peptide, can vary with the molar ratio of this compound to peptide. These values are representative and should be confirmed experimentally.

Molar Ratio (Ester:Peptide)Expected Degree of Labeling (DOL)
1:10.5 - 0.7
5:10.8 - 1.0
10:1> 1.0 (potential for multiple labeling)
20:1High degree of labeling

Experimental Protocols

Materials and Reagents
  • Peptide with at least one primary amine (N-terminus or lysine residue)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • C18 HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Step-by-Step Labeling Procedure
  • Peptide Preparation: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-10 mg/mL.

  • This compound Solution Preparation: Immediately before use, dissolve the this compound in a small volume of anhydrous DMF or DMSO to create a 10 mM stock solution. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.

  • Labeling Reaction: Add the desired molar excess of the this compound stock solution to the peptide solution. Ensure the volume of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume.

  • Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature or for 4-12 hours at 4°C, protected from light.

  • Quenching the Reaction (Optional): To stop the labeling reaction, add a quenching solution (e.g., Tris-HCl or Glycine) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the DNP-labeled peptide from excess reagent and byproducts using RP-HPLC with a C18 column. A gradient of increasing acetonitrile concentration is typically used for elution.

  • Characterization:

    • HPLC Analysis: Analyze the purified fractions by analytical RP-HPLC to assess purity.

    • Mass Spectrometry: Confirm the successful conjugation and determine the molecular weight of the DNP-labeled peptide using mass spectrometry. The expected mass increase corresponds to the molecular weight of the DNP-PEG4 moiety minus the mass of the leaving NHS group.

  • Lyophilization and Storage: Pool the pure fractions containing the DNP-labeled peptide and lyophilize to obtain a dry powder. Store the lyophilized product at -20°C or lower, protected from light.

Mandatory Visualizations

Experimental Workflow for Peptide Labeling

G Workflow for this compound Peptide Labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_final Final Product Peptide_Prep Dissolve Peptide in Bicarbonate Buffer (pH 8.5) Mix Add Ester Solution to Peptide Solution Peptide_Prep->Mix Ester_Prep Dissolve this compound in Anhydrous DMSO/DMF Ester_Prep->Mix Incubate Incubate (1-4h at RT or 4-12h at 4°C) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench HPLC_Purify Purify by RP-HPLC Quench->HPLC_Purify Analyze Analyze Fractions by HPLC & Mass Spec HPLC_Purify->Analyze Lyophilize Pool Pure Fractions & Lyophilize Analyze->Lyophilize Final_Product DNP-Labeled Peptide Lyophilize->Final_Product

Caption: A step-by-step workflow for labeling peptides with this compound.

Signaling Pathway: FRET-Based Protease Assay

DNP-labeled peptides are frequently used as substrates in FRET-based assays to monitor protease activity. In these assays, the DNP group acts as a quencher for a fluorescent donor molecule attached to the same peptide.

G Principle of a FRET-Based Protease Assay cluster_0 Intact Peptide Substrate cluster_1 Protease Cleavage cluster_2 Cleaved Peptide Fragments Intact_Peptide Fluorophore-Peptide-DNP Fluorophore F DNP Q FRET FRET Occurs (Fluorescence Quenched) Protease Protease Intact_Peptide->Protease Substrate Fluorophore->DNP Energy Transfer Fragment1 Fluorophore-Peptide Protease->Fragment1 Cleavage Fragment2 Peptide-DNP Protease->Fragment2 Cleavage Fluorophore2 F Fluorescence Fluorescence Emitted DNP2 Q

References

Application Notes: DNP-PEG4-NHS Ester for Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Harnessing Hapten-Antibody Interactions for Sensitive Cellular Analysis

DNP-PEG4-NHS ester is a versatile heterobifunctional linker that serves as a powerful tool in flow cytometry for the indirect detection of cell surface and intracellular antigens. This reagent covalently couples the dinitrophenyl (DNP) hapten to primary amines on target proteins, such as antibodies or other cell-binding ligands, through its N-hydroxysuccinimide (NHS) ester group. The attached DNP moiety can then be specifically recognized by fluorescently-labeled anti-DNP antibodies, enabling a multi-layered approach to signal amplification and detection.

The integrated polyethylene glycol (PEG4) spacer enhances the water solubility of the conjugate, minimizing aggregation and improving accessibility of the DNP hapten for antibody binding.[1][2] This strategy is particularly advantageous when a directly conjugated primary antibody is unavailable, or when signal amplification is necessary to detect low-abundance targets.

A key application of this technology is in antibody-recruiting immunotherapy research.[3] Cells can be targeted with a binder molecule (e.g., a nanobody or a ligand for a specific receptor) that has been labeled with this compound. Subsequent incubation with a fluorescently-labeled anti-DNP antibody allows for the visualization and quantification of the targeted cells by flow cytometry. This approach can be used to assess the efficiency of cell surface targeting and to screen for novel cell-binding molecules.

Quantitative Data Summary

The following table summarizes representative quantitative data from a flow cytometry experiment designed to assess the recruitment of an anti-DNP antibody to HER2-positive breast cancer cells (SK-BR-3) targeted by a DNP-conjugated, HER2-specific nanobody (DNP-5F7).

Cell LineTarget ProteinDNP-Conjugated LigandAnti-DNP AntibodyResult TypeValue
SK-BR-3HER2DNP-5F7 NanobodyAlexa Fluor® 488-labeled anti-DNPEC50~7.14 nM[4]
SK-BR-3 (HER2 siRNA treated)HER2 (knockdown)DNP-5F7 NanobodyAlexa Fluor® 488-labeled anti-DNPBindingNo significant binding[4]
MCF7HER2 (negative)DNP-5F7 NanobodyAlexa Fluor® 488-labeled anti-DNPBindingNo significant binding
MDA-MB-231HER2 (negative)DNP-5F7 NanobodyAlexa Fluor® 488-labeled anti-DNPBindingNo significant binding

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the labeling of a primary antibody with this compound.

Materials:

  • Primary antibody (free of amine-containing buffers like Tris or glycine)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., desalting column)

Procedure:

  • Antibody Preparation:

    • If necessary, buffer exchange the antibody into the Reaction Buffer.

    • Adjust the antibody concentration to 1-2 mg/mL in Reaction Buffer.

  • This compound Preparation:

    • Immediately before use, dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unconjugated this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Quantification (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and 360 nm (for DNP).

Protocol 2: Indirect Flow Cytometry Staining of Cell Surface Antigens

This protocol outlines the use of a DNP-labeled primary antibody for the indirect detection of a cell surface antigen.

Materials:

  • Cell suspension (e.g., Jurkat cells or other target cells)

  • DNP-labeled primary antibody (from Protocol 1)

  • Fluorescently-labeled anti-DNP secondary antibody

  • Staining Buffer: PBS with 1% BSA and 0.1% sodium azide

  • (Optional) Fc receptor blocking solution

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them with cold Staining Buffer.

    • Resuspend cells to a concentration of 1 x 10^7 cells/mL in cold Staining Buffer.

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

  • (Optional) Fc Receptor Blocking:

    • To prevent non-specific binding, incubate cells with an Fc receptor blocking solution for 10-15 minutes at 4°C.

  • Primary Antibody Staining:

    • Add the DNP-labeled primary antibody at a pre-determined optimal concentration.

    • Incubate for 30-60 minutes at 4°C, protected from light.

  • Washing:

    • Wash the cells twice by adding 2 mL of cold Staining Buffer, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.

  • Secondary Antibody Staining:

    • Resuspend the cell pellet in 100 µL of Staining Buffer containing the fluorescently-labeled anti-DNP secondary antibody at its optimal dilution.

    • Incubate for 20-30 minutes at 4°C, protected from light.

  • Final Washes:

    • Wash the cells twice with 2 mL of cold Staining Buffer as described in step 4.

  • Data Acquisition:

    • Resuspend the final cell pellet in an appropriate volume of Staining Buffer (e.g., 300-500 µL).

    • Analyze the samples on a flow cytometer as soon as possible.

Visualizations

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & QC Antibody Antibody Reaction_Mix Reaction Mixture (pH 8.3-8.5) Antibody->Reaction_Mix DNP_Ester This compound DNP_Ester->Reaction_Mix Purification Desalting Column Reaction_Mix->Purification DNP_Antibody DNP-Labeled Antibody Purification->DNP_Antibody

Caption: Workflow for labeling an antibody with this compound.

Indirect_Flow_Cytometry_Workflow Target_Cells Target Cells (e.g., Cancer Cells) Incubation1 Incubate Ligand with Cells Target_Cells->Incubation1 DNP_Ligand DNP-Labeled Targeting Ligand DNP_Ligand->Incubation1 Wash1 Wash Step 1 Incubation1->Wash1 Incubation2 Incubate with Anti-DNP Ab Wash1->Incubation2 Anti_DNP_Ab Fluorescent Anti-DNP Antibody Anti_DNP_Ab->Incubation2 Wash2 Wash Step 2 Incubation2->Wash2 Flow_Cytometer Analyze on Flow Cytometer Wash2->Flow_Cytometer

Caption: Experimental workflow for indirect flow cytometry using a DNP-labeled ligand.

References

Application Notes and Protocols for Creating DNP-Labeled Probes for In Situ Hybridization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In situ hybridization (ISH) is a powerful technique for localizing specific nucleic acid sequences within the cellular context of tissues. The choice of label for the hybridization probe is critical for achieving high sensitivity and specificity. Dinitrophenyl (DNP) has emerged as a robust and versatile hapten for labeling DNA and RNA probes for ISH applications. DNP-labeled probes, in conjunction with high-affinity anti-DNP antibodies, offer an excellent alternative to more traditional labels like digoxigenin (DIG) and biotin, often providing a superior signal-to-noise ratio, especially for detecting low-abundance targets.[1][2]

These application notes provide detailed protocols for the creation and application of DNP-labeled probes for in situ hybridization, tailored for researchers, scientists, and professionals in drug development.

Advantages of DNP-Labeled Probes

DNP labeling offers several advantages for in situ hybridization experiments:

  • High Sensitivity: DNP is a highly immunogenic small molecule, allowing for the generation of antibodies with very high affinity, leading to strong signal amplification.[3]

  • Low Background: In many tissues, DNP-based detection systems exhibit lower non-specific background staining compared to other systems like biotin, which can suffer from endogenous biotin interference.[1][3]

  • Versatility: DNP-labeled probes can be used for various ISH applications, including chromogenic (CISH) and fluorescence (FISH) in situ hybridization, as well as for Northern and Southern blotting.

  • Multiplexing Capability: DNP-labeled probes are ideal for multi-color ISH applications, often used in combination with DIG-labeled probes to simultaneously visualize the expression of two different genes. The combination of DIG and DNP has been shown to be more effective than DIG and fluorescein for detecting overlapping and unique gene expression zones.

  • Single-Cell Resolution: The use of DNP probes can provide high-resolution staining, enabling the visualization of gene expression at the single-cell level.

Experimental Protocols

This section provides detailed methodologies for the key experiments involving the creation and use of DNP-labeled probes for in situ hybridization.

Protocol 1: Synthesis of DNP-Labeled RNA Probes by In Vitro Transcription

This protocol describes the generation of DNP-labeled antisense RNA probes using an in vitro transcription reaction.

Materials:

  • Linearized plasmid DNA template containing the gene of interest downstream of a T7, T3, or SP6 RNA polymerase promoter

  • RNA polymerase (T7, T3, or SP6)

  • RNase inhibitor

  • 10x transcription buffer

  • DNP-labeled UTP (e.g., DNP-11-UTP)

  • ATP, CTP, GTP, UTP solution (10 mM each)

  • DNase I (RNase-free)

  • Lithium Chloride (LiCl) precipitation solution

  • Ethanol (70% and 100%)

  • Nuclease-free water

Procedure:

  • Transcription Reaction Setup: Assemble the following components in a nuclease-free microcentrifuge tube at room temperature to avoid precipitation of the DNA template by spermidine in the buffer.

    Component Volume Final Concentration
    Linearized DNA Template 1 µg -
    10x Transcription Buffer 2 µL 1x
    DNP RNA Labeling Mix 2 µL -
    RNase Inhibitor 1 µL -
    RNA Polymerase 2 µL -

    | Nuclease-free Water | to 20 µL | - |

  • Incubation: Mix gently and incubate at 37°C for 2 hours.

  • DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.

  • Probe Precipitation: Add a precipitation solution (e.g., LiCl) and ethanol to precipitate the RNA probe. Incubate at -20°C for at least 30 minutes.

  • Pelleting and Washing: Centrifuge at high speed to pellet the probe. Wash the pellet with 70% ethanol.

  • Resuspension: Air-dry the pellet and resuspend the DNP-labeled RNA probe in a suitable volume of nuclease-free water.

  • Quantification and Quality Control: Determine the concentration of the probe using a spectrophotometer. The quality and size of the probe can be assessed by gel electrophoresis.

  • Storage: Store the labeled probe at -80°C for long-term storage.

Protocol 2: Labeling of Oligonucleotide Probes with DNP

Oligonucleotide probes can be labeled with DNP either during solid-phase synthesis or post-synthesis.

Method 1: Solid-Phase Synthesis

DNP can be incorporated into oligonucleotides during their automated synthesis using DNP phosphoramidites. This method allows for precise control over the number and position of DNP labels. To maximize the signal, it is recommended to modify the oligonucleotide probe with multiple DNP molecules, for example, by grouping them at the 5'-end or spacing them approximately 10 bases apart. Studies have shown that 3' and 5' solid-phase labeling with triple DNP groups produces a strong signal in ISH.

Method 2: Post-Synthesis Labeling using DNP-NHS Ester

This method involves the reaction of an amine-modified oligonucleotide with a DNP-N-hydroxysuccinimide (NHS) ester.

Materials:

  • Amine-modified oligonucleotide

  • DNP-NHS ester dissolved in DMSO or acetonitrile

  • Labeling buffer (e.g., sodium bicarbonate/carbonate buffer, pH 8.5-9.0)

  • Purification column (e.g., gel filtration or HPLC)

Procedure:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the labeling buffer.

  • Labeling Reaction: Add a 5 to 15-fold molar excess of DNP-NHS ester to the oligonucleotide solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification: Purify the DNP-labeled oligonucleotide from the unreacted DNP-NHS ester and other small molecules using a suitable purification method like gel filtration or HPLC.

  • Quantification and Storage: Determine the concentration and store the labeled probe at -20°C or -80°C.

Protocol 3: In Situ Hybridization with DNP-Labeled Probes on Tissue Sections

This protocol provides a general workflow for performing ISH on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections on slides

  • Xylene and ethanol series for deparaffinization and rehydration

  • Proteinase K

  • Prehybridization buffer

  • DNP-labeled probe

  • Hybridization buffer

  • Stringency wash buffers (e.g., SSC buffers)

  • Blocking solution (e.g., normal serum or BSA)

  • Anti-DNP antibody conjugated to an enzyme (e.g., alkaline phosphatase [AP] or horseradish peroxidase [HRP])

  • Chromogenic substrate (e.g., NBT/BCIP for AP, DAB for HRP)

  • Counterstain (e.g., Nuclear Fast Red or Hematoxylin)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Permeabilization: Treat the sections with Proteinase K to improve probe accessibility.

  • Prehybridization: Incubate the sections in prehybridization buffer to block non-specific binding sites.

  • Hybridization: Apply the DNP-labeled probe diluted in hybridization buffer to the sections. Denature the probe and target nucleic acids by heating, then incubate overnight in a humidified chamber to allow hybridization.

  • Stringency Washes: Wash the slides in stringency wash buffers at elevated temperatures to remove non-specifically bound probes.

  • Immunodetection:

    • Block non-specific antibody binding with a blocking solution.

    • Incubate with an enzyme-conjugated anti-DNP antibody.

    • Wash to remove unbound antibody.

  • Signal Development: Incubate with the appropriate chromogenic substrate until the desired signal intensity is reached.

  • Counterstaining and Mounting: Counterstain the sections and mount with a coverslip.

Data Presentation

The following tables summarize key quantitative data for the application of DNP-labeled probes in in situ hybridization, based on published studies.

Table 1: Recommended Reagent Concentrations and Dilutions for Two-Color Whole-Mount In Situ Hybridization

ReagentTarget 1 (DNP-labeled)Target 2 (DIG-labeled)
Probe Concentration62.5 ng/mL25 ng/mL
AntibodyAnti-DNP-AP-FabAnti-DIG-AP-Fab
Antibody Dilution1:50001:2000
SubstrateINT RED/BCIPBM Purple

Table 2: Comparison of DNP and Fluorescein Labeled Probes for Detecting lefty2 mRNA

Probe LabelProbe ConcentrationAntibodyAntibody DilutionSubstrate
DNP200 ng/mLAnti-DNP-AP-Fab1:2000INT RED/BCIP
Fluorescein200 ng/mLAnti-fluorescein-AP-Fab1:5000INT RED/BCIP

Table 3: Probe Storage and Stability Recommendations

Storage ConditionDry/Lyophilized ProbeResuspended Probe (TE Buffer)
Short-term Room Temperature4°C (up to a month)
Long-term -20°C to -80°C (indefinitely)-20°C to -80°C (over a year)
Handling Minimize freeze-thaw cycles. Protect from light.Aliquot into smaller volumes. Avoid repeated freeze-thaw cycles.

Visualizations

Experimental Workflow for In Situ Hybridization using DNP-Labeled Probes

DNP_ISH_Workflow cluster_probe_prep Probe Preparation cluster_tissue_prep Tissue Preparation cluster_hybridization Hybridization cluster_detection Signal Detection cluster_visualization Visualization Probe_Synthesis DNP Probe Synthesis (In Vitro Transcription or Oligonucleotide Labeling) Probe_Purification Probe Purification Probe_Synthesis->Probe_Purification Probe_QC Probe Quantification & Quality Control Probe_Purification->Probe_QC Hybridization Hybridization with DNP-labeled Probe Probe_QC->Hybridization Deparaffinization Deparaffinization & Rehydration Permeabilization Permeabilization (Proteinase K) Deparaffinization->Permeabilization Prehybridization Prehybridization Permeabilization->Prehybridization Prehybridization->Hybridization Stringency_Washes Stringency Washes Hybridization->Stringency_Washes Blocking Blocking Stringency_Washes->Blocking Primary_Ab Incubation with Anti-DNP Antibody Blocking->Primary_Ab Substrate_Incubation Substrate Incubation (Chromogenic or Fluorescent) Primary_Ab->Substrate_Incubation Counterstaining Counterstaining Substrate_Incubation->Counterstaining Mounting Mounting Counterstaining->Mounting Microscopy Microscopy & Imaging Mounting->Microscopy DNP_Detection_Pathway Target_Nucleic_Acid Target Nucleic Acid (mRNA or DNA in tissue) Hybridization Hybridization Target_Nucleic_Acid->Hybridization DNP_Probe DNP-Labeled Probe DNP_Probe->Hybridization Hybridized_Complex Hybridized DNP Probe- Target Complex Hybridization->Hybridized_Complex Anti_DNP_Ab Anti-DNP Antibody (e.g., Anti-DNP-AP) Hybridized_Complex->Anti_DNP_Ab Detection_Complex Detection Complex Anti_DNP_Ab->Detection_Complex Signal Visible Signal (Precipitate or Fluorescence) Detection_Complex->Signal Enzymatic Reaction Substrate Chromogenic/ Fluorescent Substrate Substrate->Signal

References

Application Notes and Protocols: The Use of DNP-PEG4-NHS Ester in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.

This document provides detailed application notes and protocols for the use of DNP-PEG4-NHS ester as a versatile linker in the development of PROTACs. This compound is a polyethylene glycol (PEG)-based linker featuring a dinitrophenyl (DNP) group and an N-hydroxysuccinimide (NHS) ester. The NHS ester allows for covalent conjugation to a primary amine on a target protein ligand, while the PEG4 spacer enhances solubility and provides spatial separation between the two ligands. The DNP moiety can be utilized for various purposes, including purification, detection, and potentially as a recognition element.

Principle of this compound in PROTAC Synthesis

The synthesis of a PROTAC using this compound involves the reaction of the NHS ester with a primary amine-containing ligand for the protein of interest. This forms a stable amide bond, covalently linking the DNP-PEG4 moiety to the target protein binder. The resulting intermediate is then coupled to a ligand for an E3 ubiquitin ligase to generate the final PROTAC molecule.

Key Properties of this compound

PropertyValueReference
Molecular Formula C21H28N4O12[1][2]
Molecular Weight 528.47 g/mol [1][2]
Appearance Viscous Liquid[1]
Color Light yellow to green yellow
Solubility Soluble in DMSO and DMF
Reactive Group N-Hydroxysuccinimide (NHS) Ester
Reacts With Primary amines (-NH2)
Spacer Arm PEG4 (Polyethylene glycol, 4 units)

Comparative Analysis of PROTAC Linkers

The choice of linker is crucial for optimal PROTAC performance. Below is a comparison of common linker types.

Linker TypeAdvantagesDisadvantages
PEG Linkers - Enhances aqueous solubility- Improves cell permeability- Provides flexibility for ternary complex formation- Length can be easily modulated- Can be susceptible to metabolism- May lead to off-target effects if not optimized
Alkyl Chains - Synthetically straightforward- Provides a range of lengths and rigidity- Can decrease aqueous solubility- May lead to aggregation
Rigid Linkers - Can pre-organize the PROTAC for optimal ternary complex formation- May improve selectivity- Synthesis can be more complex- May restrict the necessary conformational flexibility

Experimental Protocols

Protocol 1: Synthesis of a DNP-PEG4-PROTAC

This protocol describes a representative synthesis of a PROTAC using this compound, a hypothetical POI ligand containing a primary amine (POI-NH2), and a hypothetical E3 ligase ligand with a carboxylic acid (E3-COOH).

Materials:

  • This compound

  • POI-NH2 (Protein of Interest Ligand with a primary amine)

  • E3 Ligase Ligand-COOH (E3 Ligase Ligand with a carboxylic acid)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl)oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • High-Performance Liquid Chromatography (HPLC) system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Step 1: Conjugation of this compound to POI-NH2

    • Dissolve POI-NH2 (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude DNP-PEG4-POI conjugate.

    • Purify the crude product by flash column chromatography on silica gel.

  • Step 2: Coupling of DNP-PEG4-POI with E3 Ligase Ligand-COOH

    • Dissolve the purified DNP-PEG4-POI (1.0 eq) and E3 Ligase Ligand-COOH (1.2 eq) in anhydrous DMF.

    • Add BOP (1.5 eq) and DIPEA (3.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, work up the reaction as described in Step 1.5 and 1.6.

    • Purify the final DNP-PEG4-PROTAC by preparative HPLC.

Protocol 2: Characterization of the DNP-PEG4-PROTAC

1. HPLC Purification:

  • System: Preparative HPLC system with a C18 column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A suitable gradient of Mobile Phase B (e.g., 20-80% over 30 minutes).

  • Detection: UV at 254 nm and 360 nm (for the DNP group).

  • Procedure: Dissolve the crude PROTAC in a minimal amount of DMF and inject it onto the column. Collect fractions corresponding to the product peak and lyophilize to obtain the pure PROTAC.

2. LC-MS Analysis:

  • System: LC-MS system with a C18 column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient for analytical separation.

  • Detection: UV and Mass Spectrometry (electrospray ionization - ESI).

  • Procedure: Inject a small sample of the purified PROTAC to confirm its purity and determine its mass-to-charge ratio (m/z).

3. NMR Spectroscopy:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).

  • Procedure: Acquire 1H and 13C NMR spectra to confirm the structure of the final PROTAC.

Protocol 3: Biological Evaluation of the DNP-PEG4-PROTAC

1. Cell Culture and Treatment:

  • Cell Line: Select a cell line that endogenously expresses the target protein.

  • Culture Conditions: Maintain cells in the appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with increasing concentrations of the DNP-PEG4-PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Western Blotting for Protein Degradation:

  • Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

3. Determination of DC50 and Dmax:

  • Densitometry: Quantify the intensity of the protein bands from the western blot using image analysis software.

  • Normalization: Normalize the intensity of the target protein band to the corresponding loading control band.

  • Calculation: Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control.

  • Data Analysis: Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximal degradation) values.

Hypothetical Quantitative Data

The following table presents hypothetical data for a DNP-PEG4-PROTAC targeting a hypothetical protein kinase.

PROTAC ConstructLinkerTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)
DNP-PEG4-KinasePROTACThis compoundKinase XVHL Ligand5095
Alkyl-C8-KinasePROTACAlkyl-C8Kinase XVHL Ligand12085
Rigid-Linker-KinasePROTACPiperazine-basedKinase XVHL Ligand2598

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (DNP-PEG4 Linker) E3 E3 Ubiquitin Ligase Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC action.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation start Start: POI-NH2 + this compound conjugation Conjugation Reaction start->conjugation intermediate DNP-PEG4-POI Intermediate conjugation->intermediate coupling Coupling with E3 Ligand intermediate->coupling crude_protac Crude DNP-PROTAC coupling->crude_protac purification HPLC Purification crude_protac->purification pure_protac Pure DNP-PROTAC purification->pure_protac lcms LC-MS Analysis pure_protac->lcms nmr NMR Spectroscopy pure_protac->nmr cell_treatment Cell Treatment pure_protac->cell_treatment western_blot Western Blot cell_treatment->western_blot data_analysis Data Analysis (DC50, Dmax) western_blot->data_analysis

Caption: Experimental workflow for DNP-PROTAC development.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK KinaseX Kinase X (Target Protein) RTK->KinaseX activates Downstream Downstream Effector KinaseX->Downstream phosphorylates Degradation Degradation KinaseX->Degradation Proliferation Cell Proliferation & Survival Downstream->Proliferation PROTAC DNP-PROTAC PROTAC->KinaseX targets for

Caption: Hypothetical DNP-PROTAC targeting a kinase pathway.

References

Application Notes and Protocols for DNP-PEG4-NHS Ester in Antibody-Drug Conjugate (ADC) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DNP-PEG4-NHS ester for the development of antibody-drug conjugates (ADCs). This heterobifunctional linker enables the conjugation of a dinitrophenyl (DNP) hapten to an antibody or other biomolecule containing primary amines. The DNP moiety serves as a versatile tag for recognition by anti-DNP antibodies, facilitating applications in targeted drug delivery, immunoassay development, and ADC research.[1][2][3][4] The incorporation of a polyethylene glycol (PEG4) spacer enhances water solubility and reduces the potential for aggregation of the resulting conjugate.[1] The N-hydroxysuccinimide (NHS) ester provides a reliable method for forming stable amide bonds with primary amines on the antibody.

Chemical Properties and Data Presentation

This compound is a valuable tool in bioconjugation due to its specific chemical properties that facilitate the creation of well-defined ADCs. Below is a summary of its key characteristics and representative data from ADC characterization.

PropertyValueReference
Molecular Weight 528.47 g/mol
Formula C21H28N4O12
Solubility Soluble in DMSO, DMF
Reactivity Reacts with primary amines at pH 7.2-8.5
Storage Store at -20°C, desiccated and protected from light

Table 2: Representative Characterization Data for a DNP-ADC

Characterization TechniqueParameter MeasuredTypical ResultReference
Hydrophobic Interaction Chromatography (HIC) Drug-to-Antibody Ratio (DAR) DistributionSeparation of species with DAR 0, 2, 4, 6, 8
Size Exclusion Chromatography (SEC) Aggregation and FragmentationMonomer >95%
Mass Spectrometry (MS) Average DAR and Drug Load DistributionAverage DAR of 3.5 - 4.0
Capillary Electrophoresis (CE) Charge Heterogeneity and DARResolution of different DAR species

Experimental Protocols

The following protocols provide a detailed methodology for the conjugation of this compound to an antibody, purification of the resulting ADC, and its subsequent characterization.

Protocol 1: Antibody Preparation
  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or sodium azide, a buffer exchange into a suitable reaction buffer is necessary. Recommended buffers include 0.1 M sodium bicarbonate (pH 8.3) or phosphate-buffered saline (PBS) with pH adjusted to 7.2-7.4. This can be achieved using dialysis, diafiltration, or desalting columns.

  • Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer. Higher concentrations can improve conjugation efficiency.

  • Purity Check: Ensure the antibody purity is >95% using SDS-PAGE or SEC.

Protocol 2: this compound Stock Solution Preparation
  • Reagent Handling: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.

  • Dissolution: Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a stock concentration of 10 mg/mL.

Protocol 3: Antibody Conjugation
  • Molar Ratio Calculation: Determine the desired molar excess of this compound to the antibody. A typical starting point is a 10- to 20-fold molar excess. The optimal ratio may need to be determined empirically to achieve the desired Drug-to-Antibody Ratio (DAR).

  • Reaction: Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently stirring.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light.

  • Quenching (Optional): The reaction can be quenched by adding a final concentration of 20-50 mM Tris or glycine to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

Protocol 4: Purification of the DNP-Antibody Conjugate
  • Method Selection: The purification method aims to remove unreacted this compound and any small molecule byproducts. Common methods include:

    • Size Exclusion Chromatography (SEC): Using a resin with an appropriate molecular weight cutoff (e.g., Sephadex G-25) is effective for separating the large ADC from smaller molecules.

    • Diafiltration: Tangential flow filtration can be used for larger scale purifications.

  • Buffer: Equilibrate the chosen purification system with a suitable storage buffer for the antibody, typically PBS.

  • Purification: Apply the quenched reaction mixture to the purification system and collect fractions corresponding to the purified ADC.

  • Pooling and Concentration: Pool the fractions containing the purified ADC and concentrate to the desired final concentration using centrifugal filtration devices.

Protocol 5: Characterization of the DNP-Antibody Conjugate
  • Drug-to-Antibody Ratio (DAR) Determination:

    • UV-Vis Spectroscopy: While challenging due to the spectral properties of DNP, an estimation of DAR can be made if the extinction coefficients of the antibody and the DNP-linker are known.

    • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to separate ADC species with different numbers of conjugated linkers, providing a distribution of the DAR.

    • Mass Spectrometry (MS): Intact mass analysis of the ADC can provide the average DAR and the distribution of different drug-loaded species.

  • Aggregation and Fragmentation Analysis:

    • Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomer, aggregate, and fragment in the purified ADC sample.

  • Purity and Identity:

    • SDS-PAGE: To visualize the purity of the conjugate and confirm the covalent attachment of the linker to the antibody subunits under reducing and non-reducing conditions.

    • Capillary Electrophoresis (CE): Can be used to assess charge heterogeneity and resolve different DAR species.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization antibody_prep Antibody Preparation (Buffer Exchange & Concentration) conjugation Antibody-Linker Conjugation Reaction antibody_prep->conjugation linker_prep This compound Stock Solution Preparation linker_prep->conjugation quenching Quenching (Optional) conjugation->quenching purification Purification of ADC (SEC or Diafiltration) quenching->purification dar_analysis DAR Determination (HIC, MS) purification->dar_analysis purity_analysis Purity & Aggregation (SEC, SDS-PAGE) purification->purity_analysis

Caption: Experimental workflow for the preparation and characterization of a DNP-ADC.

ADC Mechanism of Action

In a typical ADC application, the antibody targets a specific antigen on a cancer cell, leading to internalization and release of a cytotoxic payload. The DNP hapten in this context can be used for pre-targeting strategies or as a point of attachment for a drug-carrying anti-DNP antibody. The diagram below illustrates the general mechanism of a targeted ADC.

adc_mechanism cluster_extracellular Extracellular Space cluster_cell Target Cell ADC ADC Antigen Antigen ADC->Antigen Targeting ReceptorBinding 1. Binding Internalization 2. Internalization (Endocytosis) Endosome Endosome Lysosome Lysosome Endosome->Lysosome Fusion PayloadRelease 3. Payload Release Lysosome->PayloadRelease Payload Payload PayloadRelease->Payload CellDeath 4. Cell Death Payload->CellDeath

References

Application Notes and Protocols for DNP-PEG4-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxysuccinimide (NHS) esters are widely utilized reagents for the covalent modification of biomolecules containing primary amines, such as proteins, antibodies, and oligonucleotides. The DNP-PEG4-NHS ester is a specialized reagent that incorporates a dinitrophenyl (DNP) hapten and a hydrophilic polyethylene glycol (PEG) spacer. This allows for the sensitive detection of the labeled molecule using anti-DNP antibodies and improves the solubility of the resulting conjugate.[1][2][3][4] The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide.[5]

The efficiency of this conjugation is critically dependent on the reaction conditions, primarily the buffer composition and pH. A significant competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce the overall yield of the desired conjugate. Therefore, careful optimization of the buffer conditions is paramount for successful and reproducible bioconjugation.

Optimal Buffer Conditions

The selection of an appropriate buffer system and the maintenance of an optimal pH are the most critical factors for successful this compound reactions. The primary amine on the target biomolecule must be deprotonated to be sufficiently nucleophilic to react with the NHS ester. This is balanced against the competing hydrolysis of the NHS ester, which is also pH-dependent.

Data Presentation: Summary of Optimal Reaction Conditions
ParameterRecommended ConditionNotes
pH 7.2 - 8.5The most efficient range for the reaction between the NHS ester and a primary amine. A pH of 8.3 - 8.5 is often considered optimal for labeling proteins and antibodies.
Buffer Composition Phosphate, Borate, Carbonate-bicarbonate, HEPESThese buffers are compatible with NHS ester chemistry. Recommended concentrations are typically between 0.1 M and 0.2 M.
Incompatible Buffers Tris, Glycine, or any buffer containing primary aminesThese will compete with the target molecule for reaction with the NHS ester.
Solvent Anhydrous DMSO or DMFThis compound should first be dissolved in a water-miscible organic solvent before addition to the aqueous reaction buffer. The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10%.
Temperature Room Temperature (20-25°C) or 4°CReactions are typically faster at room temperature. Incubation at 4°C can be beneficial for temperature-sensitive biomolecules, though the reaction time will need to be extended.
Reaction Time 30 minutes - 4 hours at Room Temperature; 2 hours - overnight at 4°CThe optimal time should be determined empirically.
Quenching Tris or Glycine bufferAddition of a primary amine-containing buffer will quench the reaction by consuming any unreacted NHS ester.

Experimental Protocols

Materials
  • This compound (moisture-sensitive, store at -20°C with desiccant)

  • Biomolecule to be labeled (e.g., protein, antibody, or amine-modified oligonucleotide)

  • Reaction Buffer (e.g., 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 8.3)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography column)

  • Storage Buffer (e.g., Phosphate Buffered Saline, PBS)

Protocol for Labeling a Protein with this compound
  • Preparation of the Biomolecule:

    • Dissolve the protein to be labeled in the Reaction Buffer at a suitable concentration (e.g., 1-10 mg/mL).

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer by dialysis or using a desalting column.

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound stock solution to the protein solution. A 5- to 20-fold molar excess is a common starting point, but the optimal ratio should be determined empirically.

    • Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume to avoid denaturation of the protein.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed or reacted with the quenching agent.

  • Purification of the Conjugate:

    • Remove unreacted this compound and byproducts by passing the reaction mixture over a size-exclusion chromatography column (e.g., a G-25 column) equilibrated with the desired Storage Buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein. The success of the labeling can be monitored by measuring the absorbance of the DNP group (around 360 nm) and the protein (at 280 nm).

  • Storage of the Conjugate:

    • Store the purified DNP-labeled protein under conditions that are optimal for the unlabeled protein. For long-term storage, it is recommended to aliquot the sample and store at -20°C or -80°C.

Visualizations

This compound Reaction Workflow

DNP_PEG4_NHS_Ester_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction biomolecule Amine-containing Biomolecule in Amine-free Buffer reaction_mix Mix and Incubate (RT or 4°C) biomolecule->reaction_mix nhs_ester This compound in Anhydrous DMSO/DMF nhs_ester->reaction_mix quench Quench with Tris or Glycine reaction_mix->quench purify Purify Conjugate (e.g., Size Exclusion Chromatography) quench->purify final_product Purified DNP-labeled Biomolecule purify->final_product

Caption: Experimental workflow for labeling biomolecules with this compound.

Chemical Reaction Signaling Pathway

DNP_PEG4_NHS_Ester_Reaction DNP_PEG_NHS This compound Conjugate Stable Amide Bond (DNP-PEG4-CO-NH-Biomolecule) DNP_PEG_NHS->Conjugate Primary_Amine Primary Amine (Biomolecule-NH₂) Primary_Amine->Conjugate NHS_byproduct N-hydroxysuccinimide Conjugate->NHS_byproduct releases

Caption: Reaction of this compound with a primary amine.

References

Troubleshooting & Optimization

how to prevent hydrolysis of DNP-PEG4-NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of DNP-PEG4-NHS ester during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule.[1][2] It contains three key components:

  • A DNP (dinitrophenyl) group , which is a hapten commonly used for antibody recognition in immunological assays.[1][3][4]

  • A PEG4 (polyethylene glycol) spacer , which is hydrophilic and provides flexibility, improving the solubility and accessibility of the molecule.

  • An NHS (N-hydroxysuccinimide) ester , which is a reactive group that efficiently couples with primary amines (like the side chain of lysine residues in proteins) to form stable amide bonds.

This combination makes it highly effective for applications such as immunology research, probe development for diagnostics and imaging, bioconjugation, and drug delivery.

Q2: What is NHS ester hydrolysis and why is it a critical problem?

A2: NHS ester hydrolysis is a chemical reaction where the NHS ester group reacts with water, breaking down into an inactive carboxylic acid and free N-hydroxysuccinimide (NHS). This is a significant issue because it directly competes with the desired conjugation reaction, where the NHS ester is intended to react with a primary amine on a target biomolecule. Once hydrolyzed, the this compound can no longer participate in the conjugation, leading to a significant reduction in the yield of your labeled product.

Q3: What are the main factors that influence the rate of this compound hydrolysis?

A3: The stability of an NHS ester is primarily influenced by three factors:

  • pH: The rate of hydrolysis increases significantly with a rise in pH.

  • Temperature: Higher temperatures accelerate the rate of both the desired conjugation reaction and the competing hydrolysis reaction.

  • Moisture: NHS esters are moisture-sensitive. Exposure to water, even atmospheric moisture, can lead to hydrolysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Yield Hydrolysis of this compound - Ensure the this compound is stored properly under desiccated conditions at -20°C, protected from light and moisture. - Allow the reagent vial to warm to room temperature before opening to prevent condensation. - Use anhydrous (dry) DMSO or DMF to dissolve the ester immediately before use. Do not prepare stock solutions for long-term storage. - Perform the labeling reaction at the optimal pH of 7.2-8.5. A pH of 8.3-8.5 is often recommended as an ideal balance. Avoid pH values above 8.5. - Minimize the reaction time in the aqueous buffer.
Presence of interfering substances - Ensure the biomolecule sample is free from contaminants containing primary amines (e.g., Tris, glycine, ammonium salts). If necessary, perform a buffer exchange into an amine-free buffer like PBS.
Suboptimal Reagent Concentration - A 5- to 20-fold molar excess of the NHS ester over the amount of protein is a common starting point. The optimal ratio may need to be determined empirically.
High Background in Assays (e.g., ELISA) Non-specific binding due to hydrolyzed ester - Hydrolyzed NHS esters expose a carboxyl group, which can increase non-specific binding through electrostatic interactions. Follow the steps above to minimize hydrolysis.
Excess Labeling - Over-modification of the protein can alter its properties, leading to aggregation or increased non-specific interactions. Optimize the molar ratio of the NHS ester to the protein.
Precipitation During Reaction High concentration of organic solvent - The final concentration of DMSO or DMF in the reaction mixture should ideally not exceed 10% (v/v).
Protein Aggregation - Changes in pH or the addition of reagents can sometimes cause proteins to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

Materials:

  • Protein solution (1-10 mg/mL)

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification column (e.g., gel filtration/desalting column)

Methodology:

  • Buffer Exchange: Ensure the protein is in an appropriate amine-free reaction buffer at a concentration of 1-10 mg/mL. If the initial buffer contains primary amines, perform a buffer exchange using dialysis or a desalting column.

  • Prepare this compound Solution: Allow the vial of this compound to warm to room temperature before opening. Immediately before use, dissolve the ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL or 10 mM).

  • Initiate Conjugation: Add a 5- to 20-fold molar excess of the this compound stock solution directly to the protein solution. Mix gently but thoroughly.

  • Incubate: Allow the reaction to proceed for 30-120 minutes at room temperature or overnight at 4°C.

  • Quench Reaction (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purify Conjugate: Remove unreacted this compound and byproducts using a desalting or size-exclusion chromatography column.

Protocol 2: Spectrophotometric Assay to Determine NHS Ester Reactivity

This protocol helps to assess if the this compound has been compromised by hydrolysis. The principle is that the hydrolysis of the NHS ester releases N-hydroxysuccinimide, which absorbs light at 260-280 nm.

Materials:

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.2)

  • 0.5-1.0 N NaOH

  • Spectrophotometer

Methodology:

  • Prepare Reagent Solution: Dissolve 1-2 mg of the this compound in 2 mL of the reaction buffer. If not water-soluble, first dissolve in a small amount of anhydrous DMSO or DMF and then add the buffer.

  • Prepare Control: Prepare a control sample containing only the buffer (and DMSO/DMF if used).

  • Measure Initial Absorbance (A_initial): Measure the absorbance of the reagent solution and the control at 260 nm. The initial absorbance of the active ester is A_initial = A_reagent - A_control. This value represents any NHS that has already been released due to prior hydrolysis.

  • Induce Complete Hydrolysis: Add a small volume of 0.5-1.0 N NaOH to the reagent solution to significantly raise the pH and induce rapid, complete hydrolysis of any remaining active ester. Incubate for several minutes.

  • Measure Final Absorbance (A_final): Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm.

  • Calculate Percent Reactivity: The percentage of active NHS ester can be estimated by the formula: Percent Reactivity = (1 - (A_initial / A_final)) * 100.

Visualizations

Hydrolysis_Pathway DNP_PEG_NHS This compound (Active) Conjugated_Product DNP-PEG4-Biomolecule (Stable Amide Bond) DNP_PEG_NHS->Conjugated_Product Desired Reaction (Aminolysis) Hydrolyzed_Product DNP-PEG4-Carboxylic Acid (Inactive) DNP_PEG_NHS->Hydrolyzed_Product Competing Reaction (Hydrolysis) Target_Amine Primary Amine (e.g., on Protein) Target_Amine->Conjugated_Product NHS N-Hydroxysuccinimide Conjugated_Product->NHS releases Water H₂O (Moisture) Water->Hydrolyzed_Product Hydrolyzed_Product->NHS releases

Caption: Competing pathways of aminolysis and hydrolysis for this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Buffer_Exchange 1. Buffer Exchange (Amine-free buffer, pH 7.2-8.5) Prepare_NHS 2. Prepare this compound (Dissolve in anhydrous DMSO/DMF) Buffer_Exchange->Prepare_NHS Initiate 3. Initiate Conjugation (Add NHS ester to protein) Prepare_NHS->Initiate Incubate 4. Incubate (RT or 4°C) Initiate->Incubate Quench 5. Quench Reaction (Optional) (Add Tris or Glycine) Incubate->Quench Purify 6. Purify Conjugate (Desalting Column) Quench->Purify Analyze 7. Analysis (e.g., Spectrophotometry) Purify->Analyze

Caption: A typical experimental workflow for bioconjugation using this compound.

References

troubleshooting low labeling efficiency with DNP-PEG4-NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DNP-PEG4-NHS ester. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their labeling experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the labeling of proteins and other amine-containing molecules with this compound.

Issue 1: Low or No Labeling Efficiency

Question: I am observing very low or no labeling of my protein with this compound. What are the potential causes and how can I resolve this?

Answer: Low labeling efficiency is a common issue that can stem from several factors, primarily related to the stability of the NHS ester and the reaction conditions. Here are the most likely causes and their solutions:

  • Hydrolysis of the this compound: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous solutions, rendering it inactive. The rate of hydrolysis is significantly influenced by pH.[1][2][3][]

    • Solution:

      • Proper Handling: this compound is moisture-sensitive.[5] Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Store the reagent desiccated at -20°C.

      • Fresh Reagent Preparation: Prepare the this compound solution immediately before use in a dry, water-miscible organic solvent like DMSO or DMF. Do not prepare stock solutions for long-term storage in aqueous buffers.

  • Incorrect Reaction Buffer pH: The reaction between the NHS ester and a primary amine is highly pH-dependent.

    • At low pH: The primary amines on the protein are protonated and not sufficiently nucleophilic to react with the NHS ester.

    • At high pH: The rate of NHS ester hydrolysis increases dramatically, outcompeting the labeling reaction.

    • Solution: The optimal pH range for NHS ester labeling is between 7.2 and 8.5. For many proteins, a pH of 8.3-8.5 is recommended for efficient labeling. Use non-amine-containing buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, or borate buffers.

  • Incompatible Buffer Components: Buffers containing primary amines will compete with the target molecule for reaction with the this compound.

    • Solution: Avoid buffers containing Tris (tris(hydroxymethyl)aminomethane) or glycine. If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before labeling. Low concentrations of sodium azide (<3 mM) generally do not interfere with the reaction.

  • Low Protein Concentration: The labeling reaction is a bimolecular reaction, and its efficiency is dependent on the concentration of both the protein and the labeling reagent.

    • Solution: For efficient labeling, the protein concentration should ideally be between 1-10 mg/mL. Concentrations below 2 mg/mL can significantly decrease the reaction efficiency.

  • Suboptimal Molar Ratio: An insufficient amount of this compound will result in a low degree of labeling.

    • Solution: The optimal molar excess of the NHS ester can vary depending on the protein and its concentration. A 10- to 20-fold molar excess is a common starting point for antibodies. For dilute protein solutions (< 5 mg/ml), a 20- to 50-fold molar excess may be necessary. It is recommended to perform small-scale pilot experiments to determine the optimal molar ratio for your specific application.

Troubleshooting Decision Tree

The following diagram provides a logical workflow for troubleshooting low labeling efficiency.

TroubleshootingWorkflow Troubleshooting Low Labeling Efficiency start Start: Low Labeling Efficiency check_reagent Check Reagent Handling and Preparation start->check_reagent reagent_ok Reagent Prep OK? check_reagent->reagent_ok fix_reagent Action: - Use fresh, anhydrous solvent. - Equilibrate vial before opening. - Prepare fresh solution. reagent_ok->fix_reagent No check_buffer Check Reaction Buffer reagent_ok->check_buffer Yes fix_reagent->check_reagent buffer_ok Buffer OK? check_buffer->buffer_ok fix_buffer Action: - Use amine-free buffer (PBS, Bicarbonate). - Adjust pH to 7.2-8.5. - Perform buffer exchange if needed. buffer_ok->fix_buffer No check_concentration Check Protein Concentration and Molar Ratio buffer_ok->check_concentration Yes fix_buffer->check_buffer concentration_ok Concentration & Ratio OK? check_concentration->concentration_ok fix_concentration Action: - Concentrate protein (1-10 mg/mL). - Optimize molar excess of NHS ester. concentration_ok->fix_concentration No end_success Labeling Efficiency Improved concentration_ok->end_success Yes fix_concentration->check_concentration end_fail Issue Persists: Contact Technical Support

Caption: A decision tree for troubleshooting low labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the half-life of this compound in aqueous solution?

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours
8.04°C1 hour
8.64°C10 minutes

Q2: Which buffers are recommended for the labeling reaction?

A2: It is crucial to use buffers that do not contain primary amines. Recommended buffers include:

  • Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Sodium bicarbonate buffer, pH 8.3-8.5

  • HEPES buffer

  • Borate buffer

Q3: How should I store the this compound reagent?

A3: this compound is moisture-sensitive and should be stored at -20°C in a desiccated container to prevent hydrolysis.

Q4: Can I prepare a stock solution of this compound?

A4: It is not recommended to prepare and store stock solutions of this compound in aqueous buffers due to its rapid hydrolysis. For water-insoluble NHS esters, stock solutions can be prepared in an anhydrous organic solvent like DMSO or DMF and stored at -20°C for a few days, though preparing it fresh is always the best practice.

Q5: How do I remove the unreacted this compound after the labeling reaction?

A5: Unreacted this compound and the NHS byproduct can be removed using size-based separation techniques such as:

  • Dialysis: Effective for larger proteins.

  • Size Exclusion Chromatography (Gel Filtration): A common and efficient method for separating the labeled protein from smaller molecules.

Q6: How can I determine the degree of labeling (DOL)?

A6: The degree of labeling, which is the average number of DNP molecules per protein, can be estimated using spectrophotometry. This involves measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of the DNP label (approximately 360 nm).

Experimental Protocols

Protocol 1: Standard Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with this compound.

  • Buffer Exchange (if necessary):

    • If the protein solution contains primary amines (e.g., Tris, glycine), exchange the buffer to a suitable labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) using dialysis or a desalting column.

    • Adjust the protein concentration to 1-10 mg/mL.

  • Prepare this compound Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.

    • Gently mix the reaction mixture immediately.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction:

    • Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the unreacted this compound and byproducts by running the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

Experimental Workflow Diagram

ExperimentalWorkflow This compound Labeling Workflow start Start: Protein Sample buffer_exchange 1. Buffer Exchange (if necessary) start->buffer_exchange labeling 3. Labeling Reaction (1-2h at RT or 4°C overnight) buffer_exchange->labeling prepare_reagent 2. Prepare Fresh This compound in DMSO/DMF prepare_reagent->labeling quench 4. Quench Reaction (e.g., Tris buffer) labeling->quench purification 5. Purification (Desalting Column/Dialysis) quench->purification analysis 6. Analysis (Determine DOL) purification->analysis end End: Labeled Protein analysis->end

References

Technical Support Center: Optimizing DNP-PEG4-NHS Ester to Protein Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the molar ratio of DNP-PEG4-NHS ester to your protein of interest. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals achieve optimal and reproducible conjugation results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to protein for labeling?

A1: There is no single optimal ratio for all proteins. The ideal molar ratio depends on the protein's characteristics (e.g., number of available lysine residues, concentration, and spatial accessibility of amines) and the desired Degree of Labeling (DOL).[1][2] A good starting point for optimization is to test a range of molar ratios. For many antibodies and proteins, a dye-to-protein molar excess of 5:1 to 20:1 is a common starting range.[1][3] We recommend performing small-scale trial reactions with ratios such as 5:1, 10:1, and 20:1 to determine the best conditions for your specific protein.[1]

Q2: What is the Degree of Labeling (DOL) and why is it important?

A2: The Degree of Labeling (DOL), also known as the Dye-to-Protein (D/P) ratio, represents the average number of DNP-PEG4 molecules conjugated to a single protein molecule. It is a critical parameter for ensuring experimental reproducibility. Under-labeling can result in a weak signal, while over-labeling can lead to protein precipitation, loss of biological activity, or fluorescence quenching.

Q3: Which buffers are compatible with NHS ester reactions, and which should be avoided?

A3: Compatible buffers are non-amine-containing buffers at a pH range of 7.2-8.5. Commonly used buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible and must be avoided as they will compete with the target protein for reaction with the NHS ester, thereby reducing conjugation efficiency. If your protein is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before starting the conjugation.

Q4: What is the optimal pH for the conjugation reaction?

A4: The optimal pH for NHS ester reactions is a balance between ensuring the primary amine is sufficiently deprotonated to be nucleophilic and minimizing the hydrolysis of the NHS ester. The generally accepted optimal pH range for NHS ester reactions is 8.3 to 8.5. A slightly broader range of pH 7.2 to 9 is also functional, though lower pH values will require longer incubation times due to a slower reaction rate.

Q5: How should I prepare and handle the this compound?

A5: this compound is moisture-sensitive. It should be stored in a desiccated environment at -20°C. Before opening, the vial must be allowed to equilibrate to room temperature to prevent moisture condensation. It is recommended to dissolve the NHS ester in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Stock solutions in anhydrous solvents can be stored for short periods if properly sealed and frozen, but fresh solutions are always best for reproducibility.

Experimental Protocols

Protocol 1: General Protein Conjugation with this compound

This protocol provides a general procedure for labeling a protein. Optimization is recommended by adjusting the molar ratio of the NHS ester to the protein.

1. Protein Preparation:

  • Dissolve or buffer-exchange the protein into a compatible amine-free buffer (e.g., 0.1 M sodium bicarbonate or PBS, pH 8.3).

  • Adjust the protein concentration to 1-10 mg/mL. Higher concentrations generally lead to more efficient labeling.

2. This compound Stock Solution Preparation:

  • Allow the vial of this compound to warm to room temperature before opening.

  • Prepare a 10 mM stock solution by dissolving the required amount in high-quality, anhydrous DMSO or DMF. This solution should be used immediately.

3. Labeling Reaction:

  • Add the calculated volume of the 10 mM this compound stock solution to the protein solution to achieve the target molar ratio. Add the ester solution dropwise while gently stirring or vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, protected from light.

4. Quenching the Reaction (Optional):

  • To stop the reaction, add a quenching reagent like Tris-HCl or glycine to a final concentration of 20-100 mM.

  • Incubate for 15-30 minutes at room temperature.

5. Purification:

  • Remove unreacted this compound and byproducts using a desalting column (e.g., size-exclusion chromatography) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).

Protocol 2: Determining the Degree of Labeling (DOL)

1. Measure Absorbance:

  • After purification, measure the absorbance of the purified protein-DNP conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength for DNP (typically around 360 nm, A₃₆₀).

2. Calculate Protein Concentration:

  • The DNP group absorbs light at 280 nm, so a correction is needed.

  • Corrected A₂₈₀ (A₂₈₀c) = A₂₈₀ - (A₃₆₀ x CF)

    • Where CF is the Correction Factor (A₂₈₀ of free DNP / A₃₆₀ of free DNP). This value should be determined empirically or obtained from the supplier.

  • Protein Concentration (M) = A₂₈₀c / ε_protein

    • Where ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

3. Calculate DOL:

  • DOL = A₃₆₀ / (ε_DNP x Protein Conc. (M))

    • Where ε_DNP is the molar extinction coefficient of the DNP group at its λmax (in M⁻¹cm⁻¹).

Data Summary Tables

Table 1: Key Reaction Parameters

ParameterRecommended RangeRationale & Notes
Molar Ratio (Ester:Protein) 5:1 to 20:1 (start)Highly protein-dependent; must be optimized empirically.
pH 7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis. Optimal is often 8.3-8.5.
Reaction Buffer PBS, Borate, BicarbonateMust be free of primary amines (e.g., Tris, Glycine).
Protein Concentration 1 - 10 mg/mLHigher concentrations improve reaction efficiency.
Reaction Time 1-4 hours (RT) or 4-12 hours (4°C)Longer times may be needed at lower pH or temperature.
Temperature 4°C to Room Temp (20-25°C)Lower temperature slows hydrolysis, allowing for longer, more controlled reactions.

Table 2: NHS Ester Hydrolysis Half-life vs. pH

pHTemperatureHalf-life of NHS Ester
7.00°C4 - 5 hours
8.64°C10 minutes

This table illustrates the critical impact of pH on the stability of the reactive ester, emphasizing the need for timely execution of the conjugation reaction.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Labeling 1. Inactive NHS Ester: Reagent hydrolyzed due to moisture. 2. Incompatible Buffer: Buffer contains primary amines (Tris, glycine). 3. Incorrect pH: pH is too low (<7.0), protonating primary amines. 4. Insufficient Molar Ratio: Not enough ester added to achieve desired labeling.1. Use a fresh vial of NHS ester; allow it to warm to room temperature before opening and prepare the solution immediately before use. 2. Perform buffer exchange into an amine-free buffer (PBS, Borate, Bicarbonate). 3. Verify the reaction buffer pH is within the optimal range (7.2-8.5). 4. Increase the molar excess of the this compound in trial reactions.
Protein Precipitation during/after Reaction 1. Over-labeling: High degree of labeling alters protein's pI and solubility. 2. Solvent Shock: Organic solvent (DMSO/DMF) concentration is too high. 3. Protein Instability: The protein is not stable under the required reaction conditions (pH, temperature).1. Reduce the molar ratio of NHS ester to protein. 2. Ensure the final organic solvent concentration is <10%. Add the ester solution slowly while stirring. 3. Try a lower temperature (4°C) or a slightly lower pH (e.g., 7.5) with a longer incubation time.
Inconsistent Results 1. NHS Ester Handling: Inconsistent preparation or storage of the NHS ester solution. 2. Variable Reaction Parameters: Fluctuations in pH, temperature, or incubation time between experiments. 3. Inaccurate Quantitation: Errors in measuring protein or NHS ester concentration.1. Always prepare fresh NHS ester solutions from powder for each experiment. Do not store reconstituted reagent. 2. Carefully control and document all reaction parameters for each experiment. 3. Accurately determine the concentration of your protein stock before starting the reaction.

Visual Guides

cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification & Analysis Prot_Prep Prepare Protein in Amine-Free Buffer (pH 8.3, 1-10 mg/mL) React Combine: Add NHS Ester to Protein (Target Molar Ratio) Prot_Prep->React NHS_Prep Prepare 10 mM DNP-PEG4-NHS in anhydrous DMSO/DMF (Use Immediately) NHS_Prep->React Incubate Incubate: 1-4h at RT or 4-12h at 4°C React->Incubate Quench Quench (Optional) with Tris or Glycine Incubate->Quench Purify Purify Conjugate (e.g., Desalting Column) Quench->Purify Analyze Analyze: Calculate Degree of Labeling (DOL) Purify->Analyze

Caption: Experimental workflow for this compound protein conjugation.

Protein Protein-NH₂ (Primary Amine) Conjugate DNP-PEG4-Protein (Stable Amide Bond) Protein->Conjugate Aminolysis (Desired Reaction) pH 7.2-9 NHS_Ester This compound NHS_Ester->Conjugate Hydrolyzed_Ester DNP-PEG4-Carboxylic Acid (Inactive) NHS_Ester->Hydrolyzed_Ester Hydrolysis (Competing Reaction) Increases with pH > 8.5 NHS_ NHS_ Conjugate->NHS_ byproduct N-hydroxysuccinimide (Byproduct) Water H₂O (Hydrolysis) Water->Hydrolyzed_Ester Hydrolyzed_Ester->NHS_

Caption: Reaction scheme showing desired aminolysis vs. competing hydrolysis.

G start Low Conjugation Yield? check_buffer Buffer contains amines (Tris, Glycine)? start->check_buffer sol_buffer Action: Buffer exchange to PBS or Bicarbonate. check_buffer->sol_buffer Yes check_ph pH < 7.2? check_buffer->check_ph No end Problem Resolved sol_buffer->end sol_ph Action: Adjust pH to 8.0-8.5. check_ph->sol_ph Yes check_reagent NHS ester old or improperly stored? check_ph->check_reagent No sol_ph->end sol_reagent Action: Use fresh vial of NHS ester. check_reagent->sol_reagent Yes check_ratio Molar ratio too low? check_reagent->check_ratio No sol_reagent->end sol_ratio Action: Increase molar ratio in trial reactions. check_ratio->sol_ratio Yes sol_ratio->end

References

issues with DNP-PEG4-NHS ester solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DNP-PEG4-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to solubility and reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is sparingly soluble in aqueous buffers.[1] It is recommended to first dissolve the reagent in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2][3][4] Using anhydrous solvents is critical to prevent premature hydrolysis of the moisture-sensitive NHS ester.[2]

Q2: Can I prepare a stock solution of this compound in an aqueous buffer and store it for later use?

A2: It is strongly advised not to prepare stock solutions of this compound in aqueous buffers for storage. The N-hydroxysuccinimide (NHS) ester moiety is susceptible to hydrolysis in aqueous environments, which will render the reagent inactive for conjugation. Always prepare solutions fresh immediately before use. If a stock solution is prepared in an anhydrous solvent like DMSO, it can be stored at -20°C or -80°C, but repeated freeze-thaw cycles should be avoided.

Q3: What is the optimal pH for conjugation reactions involving this compound?

A3: The optimal pH range for the reaction between an NHS ester and a primary amine on a target molecule is between 7.0 and 9.0. A slightly alkaline pH is necessary to ensure the primary amine is deprotonated and available for reaction. However, higher pH also accelerates the rate of NHS ester hydrolysis. For many proteins, a pH of 8.3-8.5 is a good starting point to balance conjugation efficiency and hydrolysis.

Q4: Which buffers should I use for the conjugation reaction, and which should I avoid?

A4: It is crucial to use a non-amine-containing buffer for the conjugation reaction. Recommended buffers include phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, and borate buffers. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with your target molecule for reaction with the NHS ester.

Q5: How can I improve the solubility of my final DNP-PEG4-conjugated molecule?

A5: The PEG4 linker in this compound is designed to increase the hydrophilicity and water solubility of the resulting conjugate. If you still experience solubility issues with the final product, consider optimizing the degree of labeling. Over-labeling a protein with hydrophobic DNP groups can lead to precipitation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound precipitates when added to the aqueous reaction buffer. The concentration of the organic solvent (e.g., DMSO, DMF) from the stock solution is too high in the final reaction mixture.Keep the final concentration of the organic solvent in the aqueous reaction buffer low, typically between 5-10% (v/v). Add the stock solution slowly to the aqueous buffer while gently vortexing to ensure proper mixing.
The aqueous buffer is not compatible or at an inappropriate pH, causing the compound to crash out of solution.Ensure your buffer is within the recommended pH range of 7-9 and does not contain components that could react with or reduce the solubility of the ester.
Low or no conjugation efficiency. The this compound has hydrolyzed and is no longer active.This is a common issue. Ensure the this compound is stored properly at -20°C with a desiccant. Allow the vial to warm to room temperature before opening to prevent moisture condensation. Always prepare the solution immediately before use and avoid storing it in aqueous buffers.
The pH of the reaction buffer is suboptimal.The reaction of the NHS ester with a primary amine is most efficient at a pH between 7 and 9. A pH that is too low will result in a protonated amine that is not reactive, while a pH that is too high will accelerate the hydrolysis of the NHS ester.
The reaction buffer contains competing nucleophiles.Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the NHS ester. Use a non-amine-containing buffer such as PBS, HEPES, or borate buffer.
Inconsistent results between experiments. Repeated freeze-thaw cycles of the this compound stock solution in organic solvent.Aliquot the stock solution after preparation to avoid multiple freeze-thaw cycles which can introduce moisture and lead to hydrolysis.
The age and storage conditions of the solid this compound.Over time, even in solid form, the reagent can degrade if not stored correctly. Use a fresh vial of the compound if you suspect the activity has diminished.

Quantitative Data Summary

Table 1: Half-life of NHS Esters at Various pH Levels

pHTemperatureHalf-life
7.00°C4-5 hours
8.04°C1 hour
8.64°C10 minutes
9.0Not SpecifiedMinutes

Note: The rate of hydrolysis is temperature-dependent, with higher temperatures leading to a shorter half-life.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex briefly to ensure the compound is fully dissolved.

  • This stock solution should be used immediately. If short-term storage is necessary, it should be stored at -20°C or -80°C in small aliquots.

Protocol 2: General Procedure for Conjugation to a Protein

  • Prepare the protein in an amine-free buffer (e.g., PBS, HEPES, Borate) at a pH between 7.2 and 8.5.

  • Freshly prepare the this compound stock solution in anhydrous DMSO or DMF as described in Protocol 1.

  • Slowly add the desired molar excess of the this compound stock solution to the protein solution with gentle stirring. The final concentration of the organic solvent should ideally be below 10% (v/v).

  • Allow the reaction to proceed for 1-2 hours at room temperature or 4°C. The reaction time may need to be optimized.

  • (Optional) Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Purify the DNP-conjugated protein using standard methods such as dialysis or size-exclusion chromatography to remove unreacted this compound and byproducts.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification reagent This compound (Solid) stock Fresh Stock Solution reagent->stock Dissolve immediately before use solvent Anhydrous DMSO/DMF solvent->stock reaction_mix Reaction Mixture stock->reaction_mix Add slowly target Target Molecule in Amine-Free Buffer (pH 7.2-8.5) target->reaction_mix quench Optional: Quench Reaction (e.g., Tris buffer) reaction_mix->quench Incubate 1-2h RT or 4°C purify Purification (e.g., Dialysis, SEC) quench->purify final_product Purified DNP-Conjugate purify->final_product

Caption: Experimental workflow for conjugating this compound to a target molecule.

competing_reactions cluster_pathways Reaction Pathways NHS_ester This compound amine Primary Amine (Target Molecule) NHS_ester->amine Aminolysis (pH 7-9) water Water (Aqueous Buffer) NHS_ester->water Hydrolysis (competing reaction, rate increases with pH) conjugate Stable Amide Bond (Desired Product) amine->conjugate hydrolyzed Inactive Carboxylate water->hydrolyzed

Caption: Competing reaction pathways for this compound in an aqueous buffer.

References

Technical Support Center: Post-Conjugation Purification of DNP-PEG4-Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted DNP-PEG4-NHS ester following the conjugation to proteins or other amine-containing biomolecules.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound after my conjugation reaction?

A1: It is essential to remove any unreacted this compound for several reasons. Firstly, the unreacted NHS ester can hydrolyze, creating free DNP-PEG4-acid, which can interfere with downstream applications and analytics by competing for binding sites or generating false-positive signals. Secondly, accurate quantification of the degree of labeling (DOL) of your biomolecule is only possible after the removal of all unconjugated DNP-PEG4 moieties. Finally, for therapeutic applications, the presence of unreacted reagents can lead to undesired side effects and regulatory concerns.

Q2: What are the most common methods to remove small molecules like unreacted this compound from my protein conjugate?

A2: The most widely used and effective methods for removing small molecules from larger biomolecules are based on size differences. These include size exclusion chromatography (SEC), dialysis, and centrifugal ultrafiltration. Each method has its own advantages and is suitable for different scales and sample types.

Q3: How do I choose the best purification method for my experiment?

A3: The choice of purification method depends on factors such as your sample volume, the amount of biomolecule, the desired final concentration, and the required purity.

  • Size Exclusion Chromatography (Spin Desalting Columns): Ideal for small to medium sample volumes (up to 4 mL) and for rapid desalting and buffer exchange. It offers high recovery of the protein.

  • Dialysis: Suitable for larger sample volumes and is a gentle method, but it is a slower process that can take several hours to overnight.

  • Centrifugal Ultrafiltration: A versatile method for concentrating the sample while simultaneously removing small molecules. It is relatively fast and can handle a range of volumes.

Q4: What is the molecular weight of this compound?

A4: The molecular weight of this compound is approximately 528.47 g/mol .[1][2][3][4][5] This low molecular weight allows for its efficient separation from much larger biomolecules like antibodies (typically ~150 kDa).

Troubleshooting Guide: Post-Conjugation Purification

This guide addresses common issues that may arise during the purification of your DNP-PEG4-conjugated biomolecule.

Problem Possible Cause Recommended Solution
Low recovery of the conjugated protein after purification. Non-specific adsorption to the purification matrix: The DNP group can be hydrophobic, potentially leading to interactions with chromatography resins or dialysis membranes.- For SEC: Consider using a column with a more inert stationary phase. Pre-treating the column with a blocking agent like bovine serum albumin (BSA) can sometimes help. - For Dialysis: Use a high-quality, low-protein-binding dialysis membrane. Ensure proper agitation during dialysis. - General: Optimize buffer conditions by adjusting pH or ionic strength to minimize non-specific interactions.
Protein precipitation: Changes in buffer composition or concentration during purification can lead to protein aggregation and precipitation.- Ensure the purification buffer is compatible with your protein's stability. - Perform purification steps at a suitable temperature (e.g., 4°C for temperature-sensitive proteins). - If using centrifugal ultrafiltration, avoid excessive concentration which can promote aggregation.
High levels of unreacted this compound or its hydrolysis product remain in the final sample. Inefficient purification: The chosen method may not be optimal for the scale of your reaction, or the protocol was not followed correctly.- For SEC: Ensure the column is properly equilibrated and the sample volume is appropriate for the column size. - For Dialysis: Increase the dialysis time and/or the number of buffer changes. Use a significantly larger volume of dialysis buffer (at least 200-fold greater than the sample volume). - For Centrifugal Ultrafiltration: Perform multiple diafiltration steps (cycles of dilution and concentration) to wash out the small molecules effectively.
Incomplete quenching of the reaction: If the conjugation reaction was not properly quenched, the NHS ester may continue to react or hydrolyze during purification.- Before purification, ensure the reaction is quenched by adding an excess of a primary amine-containing buffer like Tris or glycine.
The purified conjugate appears to be aggregated. Over-labeling: A high degree of labeling with the hydrophobic DNP moiety can lead to aggregation.- Optimize the molar ratio of this compound to your biomolecule during the conjugation reaction to achieve the desired DOL without causing aggregation.
Harsh purification conditions: Certain purification methods or buffer conditions can induce aggregation.- Choose a gentle purification method like dialysis or gravity-flow SEC. - Screen different buffer conditions (pH, ionic strength, additives) to find one that minimizes aggregation.

Data Presentation: Comparison of Purification Methods

While exact efficiency can vary based on the specific biomolecule and experimental conditions, the following table provides a general comparison of the common purification methods for removing small molecules like unreacted this compound.

Method Typical Efficiency (% Small Molecule Removal) Processing Time Sample Volume Range Key Advantages Key Disadvantages
Size Exclusion Chromatography (Spin Desalting Columns) >95%< 15 minutes30 µL - 4 mLFast, high recovery, easy to use.Not easily scalable for very large volumes.
Dialysis >99% (with sufficient buffer changes)4 hours - overnightWide range (µL to L)Gentle, suitable for large volumes, high removal efficiency.Slow, requires large volumes of buffer.
Centrifugal Ultrafiltration >98% (with multiple diafiltration steps)30 - 60 minutes0.1 mL - 100 mLConcentrates sample, relatively fast, versatile.Can lead to protein aggregation if over-concentrated, potential for membrane fouling.

Experimental Protocols

Protocol 1: Removal of Unreacted this compound using Size Exclusion Chromatography (Spin Desalting Columns)

This protocol is suitable for rapid purification of small to medium-sized samples.

Materials:

  • DNP-PEG4-conjugated biomolecule solution

  • Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Equilibration/elution buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge

  • Collection tubes

Methodology:

  • Column Preparation:

    • Remove the bottom closure of the spin column and loosen the cap.

    • Place the column into a collection tube.

    • Centrifuge at 1,500 x g for 1 minute to remove the storage solution.

  • Column Equilibration:

    • Add 300 µL of the desired equilibration buffer to the top of the resin bed.

    • Centrifuge at 1,500 x g for 1 minute. Discard the flow-through.

    • Repeat this equilibration step two more times.

  • Sample Loading and Purification:

    • Place the equilibrated spin column into a new collection tube.

    • Remove the cap and slowly apply your sample to the center of the resin bed.

    • Centrifuge at 1,500 x g for 2 minutes to collect the purified conjugate.

    • The collected eluate contains your purified DNP-PEG4-conjugated biomolecule, while the unreacted NHS ester and its by-products are retained in the column.

Protocol 2: Removal of Unreacted this compound using Dialysis

This protocol is ideal for larger sample volumes and for gentle purification.

Materials:

  • DNP-PEG4-conjugated biomolecule solution

  • Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO), typically 10 kDa

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Large beaker or container

  • Stir plate and stir bar

Methodology:

  • Prepare the Dialysis Membrane:

    • Cut the dialysis tubing to the desired length and hydrate it according to the manufacturer's instructions.

  • Load the Sample:

    • Load your sample into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase.

    • Securely close both ends of the dialysis tubing with clips.

  • Perform Dialysis:

    • Place the sealed dialysis bag/cassette in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).

    • Place the beaker on a stir plate and add a stir bar to ensure gentle mixing of the buffer.

    • Dialyze for 2-4 hours at the desired temperature (e.g., 4°C).

  • Buffer Exchange:

    • Change the dialysis buffer and continue dialysis for another 2-4 hours.

    • For optimal removal, perform a third buffer change and let the dialysis proceed overnight at 4°C.

  • Sample Recovery:

    • Carefully remove the dialysis bag/cassette from the buffer.

    • Gently open one end and pipette the purified sample into a clean tube.

Protocol 3: Removal of Unreacted this compound using Centrifugal Ultrafiltration

This protocol is suitable for concentrating the sample while removing small molecules.

Materials:

  • DNP-PEG4-conjugated biomolecule solution

  • Centrifugal ultrafiltration device with an appropriate MWCO (e.g., Amicon® Ultra, 10 kDa MWCO)

  • Wash buffer (e.g., PBS, pH 7.4)

  • Centrifuge with a rotor compatible with the device

Methodology:

  • Sample Loading:

    • Place the sample into the filter unit of the centrifugal device.

  • First Centrifugation (Concentration):

    • Cap the device and place it in the centrifuge.

    • Centrifuge at the manufacturer's recommended speed (e.g., 4,000 x g) for a specified time to reduce the sample volume.

  • Diafiltration (Washing):

    • Remove the device from the centrifuge and discard the flow-through.

    • Add wash buffer to the filter unit to bring the sample back to its original volume.

    • Gently mix the sample.

  • Subsequent Centrifugation Steps:

    • Repeat the centrifugation step.

    • Perform at least 3-4 cycles of dilution with wash buffer and concentration to ensure thorough removal of the unreacted this compound.

  • Sample Recovery:

    • After the final centrifugation, recover the concentrated and purified sample from the filter unit by pipetting.

Visualizations

experimental_workflow_sec start Start: Conjugated Sample prep_col Prepare Spin Column (Remove storage buffer) start->prep_col equil_col Equilibrate Column (3x with buffer) prep_col->equil_col load_sample Load Sample onto resin bed equil_col->load_sample centrifuge Centrifuge (1,500 x g, 2 min) load_sample->centrifuge collect_purified Collect Purified Conjugate centrifuge->collect_purified waste Discard Column (Unreacted ester retained) centrifuge->waste experimental_workflow_dialysis start Start: Conjugated Sample load_dialysis Load Sample into Dialysis Bag/Cassette start->load_dialysis dialyze1 Dialyze in Buffer (2-4 hours) load_dialysis->dialyze1 change_buffer1 Change Buffer dialyze1->change_buffer1 dialyze2 Dialyze in Fresh Buffer (2-4 hours) change_buffer1->dialyze2 change_buffer2 Change Buffer dialyze2->change_buffer2 dialyze3 Dialyze Overnight (4°C) change_buffer2->dialyze3 recover_sample Recover Purified Conjugate dialyze3->recover_sample experimental_workflow_ultrafiltration start Start: Conjugated Sample load_sample Load Sample into Centrifugal Filter start->load_sample centrifuge1 Centrifuge to Concentrate load_sample->centrifuge1 wash1 Dilute with Wash Buffer centrifuge1->wash1 centrifuge2 Centrifuge to Concentrate wash1->centrifuge2 repeat Repeat 2-3x wash2 Dilute with Wash Buffer centrifuge2->wash2 centrifuge3 Final Centrifugation wash2->centrifuge3 recover Recover Purified Conjugate centrifuge3->recover

References

impact of pH on DNP-PEG4-NHS ester conjugation efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DNP-PEG4-NHS ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a primary amine?

A1: The optimal pH range for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5.[1] A pH of 8.3-8.5 is often recommended as the ideal balance for efficient conjugation.[2][3]

Q2: Why is the reaction pH so critical for the success of the conjugation?

A2: The reaction pH is a critical factor because it influences two competing reactions:

  • Amine Reactivity: At a pH below 7.2, primary amines (like the epsilon-amino group of lysine residues in proteins) are predominantly protonated (-NH3+). This protonated form is not nucleophilic and will not efficiently react with the NHS ester.[2][3]

  • NHS Ester Hydrolysis: At a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly. In this reaction, water molecules attack the NHS ester, rendering it inactive and unable to conjugate to your target molecule. This competing hydrolysis reaction will lower your overall conjugation yield.

Q3: Which buffers are recommended for this conjugation reaction?

A3: It is crucial to use a buffer that does not contain primary amines. Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • Carbonate-bicarbonate buffers

  • HEPES buffers

  • Borate buffers

A 0.1 M sodium bicarbonate solution or 0.1 M phosphate buffer are commonly used.

Q4: Which buffers should be avoided?

A4: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided. These buffers will compete with your target molecule for reaction with the NHS ester, thereby reducing the conjugation efficiency. If your protein is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation.

Q5: How does pH affect the stability of the this compound in my reaction?

A5: The stability of the NHS ester is highly dependent on the pH of the aqueous solution. As the pH increases, the rate of hydrolysis accelerates, and the half-life of the NHS ester decreases. This means that at a more alkaline pH, the reagent will become non-reactive more quickly.

Troubleshooting Guide

Low or No Conjugation Yield
Potential Cause Troubleshooting Steps
Incorrect Reaction pH Verify the pH of your reaction buffer and ensure it is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will lead to rapid hydrolysis of the NHS ester.
Hydrolysis of this compound This compound is moisture-sensitive. Ensure it is stored in a desiccated environment at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare fresh solutions in anhydrous, amine-free organic solvents like DMSO or DMF immediately before use. Do not prepare stock solutions in aqueous buffers for storage.
Presence of Competing Nucleophiles Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). If your sample was stored in such a buffer, perform a buffer exchange prior to the conjugation reaction.
Poor Solubility of Reagents While this compound has improved water solubility compared to other DNP-NHS esters, ensure it is fully dissolved. It is recommended to first dissolve the reagent in an organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.
Inaccessible Primary Amines on Target Molecule The primary amines on your target molecule may be sterically hindered or not available for reaction. Confirm that your target molecule has accessible primary amines.

Quantitative Data

The stability of the NHS ester is inversely related to its rate of hydrolysis. A shorter half-life indicates a faster rate of hydrolysis, which directly competes with the desired conjugation reaction, leading to lower efficiency.

Table 1: Half-life of NHS Ester Hydrolysis at Various pH Values

pHTemperature (°C)Half-life
7.004-5 hours
8.0Room Temperature~36 minutes (for a steroidal-NHS ester)
8.5Room Temperature~10 minutes (for a porphyrin-NHS ester)
8.6410 minutes
9.0Room Temperature~5 minutes (for a porphyrin-NHS ester)

Note: The half-life can vary depending on the specific NHS ester compound and reaction conditions.

Experimental Protocols

General Protocol for this compound Conjugation to a Protein
  • Buffer Preparation: Prepare a suitable reaction buffer, such as 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, and adjust the pH to 8.3-8.5.

  • Protein Preparation: Dissolve the protein to be conjugated in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange.

  • This compound Solution Preparation: Immediately before use, dissolve the this compound in an anhydrous, amine-free organic solvent such as DMSO or DMF.

  • Conjugation Reaction: Add the dissolved this compound to the protein solution. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point. The final volume of the organic solvent should ideally be less than 10% of the total reaction volume to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice.

  • Quenching (Optional): To stop the reaction, a buffer containing a primary amine, such as Tris or glycine, can be added to a final concentration of 20-50 mM to react with any remaining NHS ester.

  • Purification: Remove excess, unreacted this compound and byproducts using an appropriate method such as gel filtration or dialysis.

Visualizations

cluster_reagents Reactants cluster_reaction Reaction Conditions cluster_products Products DNP_PEG4_NHS This compound Conjugate DNP-PEG4-Amide Conjugate (Stable) DNP_PEG4_NHS->Conjugate Aminolysis Primary_Amine Primary Amine (R-NH2) Primary_Amine->Conjugate pH_8_3 Optimal pH 8.3-8.5 pH_8_3->Conjugate Favors NHS N-hydroxysuccinimide (Byproduct) Conjugate->NHS Releases

Caption: NHS ester conjugation reaction pathway.

Start Start Prepare_Protein Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) Start->Prepare_Protein Prepare_NHS Dissolve this compound in Anhydrous DMSO/DMF Prepare_Protein->Prepare_NHS Mix Add NHS Ester Solution to Protein Solution Prepare_NHS->Mix Incubate Incubate (e.g., 4h at RT or overnight on ice) Mix->Incubate Quench Quench Reaction? (Optional) Incubate->Quench Add_Tris Add Tris or Glycine Quench->Add_Tris Yes Purify Purify Conjugate (e.g., Gel Filtration) Quench->Purify No Add_Tris->Purify End End Purify->End

Caption: Experimental workflow for this compound conjugation.

Low_Yield Low Conjugation Yield Check_pH Is buffer pH within 7.2-8.5? Low_Yield->Check_pH Adjust_pH Adjust buffer pH or perform buffer exchange Check_pH->Adjust_pH No Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Buffer_Exchange Perform buffer exchange to remove primary amines Check_Buffer->Buffer_Exchange No Check_Reagent Was NHS ester handled correctly (anhydrous)? Check_Buffer->Check_Reagent Yes Improve_Handling Use fresh, anhydrous DMSO/DMF; allow reagent to warm to RT before opening Check_Reagent->Improve_Handling No Optimize_Ratio Optimize molar ratio of NHS ester to target Check_Reagent->Optimize_Ratio Yes

Caption: Troubleshooting decision tree for low conjugation yield.

References

DNP-PEG4-NHS ester side reactions and byproducts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DNP-PEG4-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this reagent, with a focus on troubleshooting side reactions and the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a chemical probe used for the covalent labeling of biomolecules.[1][2][3][4][5] It contains three key components:

  • A DNP (dinitrophenyl) group , which acts as a hapten for immunological detection.

  • A PEG4 (polyethylene glycol) spacer , which increases the water solubility of the molecule and the resulting conjugate.

  • An NHS (N-hydroxysuccinimide) ester , which is an amine-reactive functional group that forms a stable amide bond with primary amines on biomolecules, such as the lysine residues and the N-terminus of proteins.

Q2: What is the main chemical reaction involved in using this compound?

The primary reaction is a nucleophilic acyl substitution where the NHS ester reacts with a primary amine (-NH₂) on a target molecule to form a stable amide bond. This reaction is most efficient at a pH between 7 and 9.

Q3: What are the most common side reactions and byproducts I should be aware of?

The most significant side reaction is the hydrolysis of the NHS ester . In the presence of water, the NHS ester can hydrolyze, releasing N-hydroxysuccinimide and rendering the DNP-PEG4 reagent inactive for labeling. This hydrolysis is accelerated at a higher pH.

Another potential side reaction, particularly when using a large excess of the this compound, is the acylation of hydroxyl-containing amino acids (like serine and threonine), also known as O-acylation. This results in an ester linkage that is less stable than the desired amide bond.

Q4: How can I minimize the hydrolysis of the this compound?

To minimize hydrolysis, it is crucial to:

  • Store the reagent in a desiccated environment at -20°C.

  • Allow the reagent to warm to room temperature before opening to prevent moisture condensation.

  • Prepare solutions of the this compound in anhydrous (dry) organic solvents like DMSO or DMF immediately before use.

  • Avoid storing the reagent in aqueous solutions.

Q5: What type of buffers should I use for the labeling reaction?

It is essential to use buffers that do not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and sodium bicarbonate. Avoid buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Labeling 1. Hydrolysis of this compound: The reagent was exposed to moisture or stored improperly.1. Use fresh, properly stored reagent. Prepare the solution in anhydrous DMSO or DMF immediately before use.
2. Incorrect buffer: The reaction buffer contains primary amines (e.g., Tris, glycine).2. Perform a buffer exchange of your sample into an amine-free buffer (e.g., PBS, HEPES) at the recommended pH.
3. Suboptimal pH: The reaction pH is too low (below 7).3. Adjust the pH of the reaction mixture to between 7.2 and 8.5 for optimal labeling.
Protein Precipitation 1. Over-labeling: Too many DNP-PEG4 molecules have been conjugated to the protein, altering its solubility.1. Reduce the molar excess of the this compound in the reaction. Start with a lower ratio and optimize as needed.
2. Organic solvent concentration: The final concentration of DMSO or DMF in the reaction mixture is too high.2. Keep the final concentration of the organic solvent to a minimum, ideally below 10% of the total reaction volume.
High Background Signal 1. Presence of unreacted this compound: The unreacted reagent was not removed after the labeling reaction.1. Purify the labeled protein using size-exclusion chromatography (e.g., a desalting column) or dialysis to remove excess reagent.
2. Non-specific binding: The DNP-labeled protein is binding non-specifically to other components in your assay.2. Include blocking agents (e.g., BSA) in your assay buffers and optimize washing steps.
Inconsistent Results 1. Variability in reagent activity: The this compound has degraded over time.1. Use a fresh vial of the reagent for each experiment or aliquot the reagent upon receipt to avoid repeated freeze-thaw cycles.
2. Inconsistent reaction conditions: Variations in pH, temperature, or incubation time.2. Carefully control and document all reaction parameters for each experiment to ensure reproducibility.

Data Presentation

The efficiency of the labeling reaction with this compound is influenced by several factors, with pH being one of the most critical due to the competing hydrolysis side reaction.

Table 1: Influence of pH on the Half-life of NHS Esters in Aqueous Solution

pHTemperature (°C)Approximate Half-life of NHS Ester
7.004-5 hours
8.04~1 hour
8.6410 minutes

This data is generalized for NHS esters and illustrates the trend of increased hydrolysis with higher pH. The exact half-life for this compound may vary.

Table 2: Recommended Reaction Conditions for Protein Labeling

ParameterRecommended RangeNotes
pH 7.2 - 8.5A compromise between efficient amine reaction and minimizing hydrolysis.
Temperature 4°C to Room TemperatureLower temperatures can help to slow down hydrolysis.
Incubation Time 30 minutes to 2 hoursLonger incubation times may be needed at lower temperatures.
Molar Excess of Reagent 10- to 20-foldThis should be optimized for your specific protein and desired degree of labeling.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a general guideline for labeling a protein with this compound. The optimal conditions may need to be determined empirically for your specific application.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or dialyze your protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to your protein solution.

    • Mix gently and incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.

  • Quench the Reaction:

    • To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl, pH 8.0).

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

Protocol 2: Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of DNP molecules conjugated to each protein molecule, can be estimated using UV-Vis spectrophotometry.

Procedure:

  • Measure the absorbance of the purified DNP-labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum for DNP (approximately 360 nm, A₃₆₀).

  • Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the DNP group at 280 nm:

    Protein Concentration (M) = [A₂₈₀ - (A₃₆₀ × CF)] / ε_protein

    Where:

    • CF is the correction factor (A₂₈₀ / A₃₆₀) for the free this compound. This should be determined empirically.

    • ε_protein is the molar extinction coefficient of your protein at 280 nm.

  • Calculate the concentration of the DNP moiety:

    DNP Concentration (M) = A₃₆₀ / ε_DNP

    Where:

    • ε_DNP is the molar extinction coefficient of the DNP group at its absorbance maximum.

  • Calculate the DOL:

    DOL = DNP Concentration (M) / Protein Concentration (M)

Visualizations

G cluster_main Primary Reaction Pathway DNP_Ester This compound Labeled_Protein DNP-Labeled Protein (Stable Amide Bond) DNP_Ester->Labeled_Protein Reaction with Amine Protein_Amine Protein with Primary Amine (-NH2) Protein_Amine->Labeled_Protein NHS_Byproduct N-Hydroxysuccinimide Labeled_Protein->NHS_Byproduct Release of

Caption: Desired reaction pathway for labeling a protein with this compound.

G cluster_side Common Side Reactions DNP_Ester This compound Hydrolyzed_Ester Hydrolyzed DNP-PEG4 (Inactive) DNP_Ester->Hydrolyzed_Ester Hydrolysis O_acylated_Protein O-acylated Protein (Unstable Ester Bond) DNP_Ester->O_acylated_Protein O-acylation (High Ester Excess) Water Water (H2O) Water->Hydrolyzed_Ester Protein_Hydroxyl Protein with Hydroxyl Group (-OH) Protein_Hydroxyl->O_acylated_Protein

Caption: Potential side reactions leading to byproducts.

G cluster_workflow Troubleshooting Workflow for Low Labeling Start Low Labeling Observed Check_Reagent Is the this compound fresh and stored correctly? Start->Check_Reagent Check_Buffer Is the reaction buffer amine-free? Check_Reagent->Check_Buffer Yes Replace_Reagent Use a fresh vial of the reagent. Check_Reagent->Replace_Reagent No Check_pH Is the reaction pH between 7.2 and 8.5? Check_Buffer->Check_pH Yes Buffer_Exchange Perform buffer exchange into a suitable buffer. Check_Buffer->Buffer_Exchange No Optimize_Ratio Increase molar excess of the reagent. Check_pH->Optimize_Ratio Yes Adjust_pH Adjust the pH of the reaction mixture. Check_pH->Adjust_pH No Success Labeling Successful Optimize_Ratio->Success Replace_Reagent->Check_Buffer Buffer_Exchange->Check_pH Adjust_pH->Optimize_Ratio

Caption: A logical workflow for troubleshooting low labeling efficiency.

References

Technical Support Center: Handling Moisture-Sensitive DNP-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling and using DNP-PEG4-NHS ester. Given its moisture-sensitive nature, proper storage and handling are critical for successful conjugation and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional crosslinker. It contains three key components:

  • A DNP (dinitrophenyl) group , which is a well-known hapten used for antibody recognition and immunological studies.[1][2]

  • A PEG4 (polyethylene glycol) spacer , which is hydrophilic and provides flexibility, increasing the solubility of the molecule and reducing steric hindrance.[1][3][4]

  • An NHS (N-hydroxysuccinimide) ester , which is an amine-reactive group that forms a stable amide bond with primary amines (-NH₂) on proteins, peptides, or other molecules.

Its primary applications include immunology research, developing DNP-labeled probes for diagnostics, bioconjugation to antibodies, and use in PROTAC synthesis.

Q2: Why is this compound considered moisture-sensitive?

A2: The NHS ester moiety is highly susceptible to hydrolysis in the presence of water (moisture). This reaction cleaves the NHS ester, rendering the compound unable to react with primary amines and thus inactive for conjugation. This hydrolysis is a primary competing reaction and a common cause of failed experiments. The rate of hydrolysis increases significantly with rising pH.

Q3: How should I properly store this compound?

A3: Proper storage is crucial to prevent degradation. Key storage recommendations are summarized in the table below.

Storage ConditionTemperatureDurationAdditional Notes
Unopened Vial (Solid) -20°CUp to 3 yearsStore in a sealed container with desiccant, protected from light.
In Anhydrous Solvent -20°CUp to 1 monthUse anhydrous grade DMSO or DMF.
In Anhydrous Solvent -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.

Q4: Can I prepare a stock solution of this compound in an aqueous buffer?

A4: No. You should never prepare stock solutions for long-term storage in aqueous buffers. The NHS ester will readily hydrolyze and become non-reactive. Always dissolve the reagent in an anhydrous organic solvent like DMSO or DMF immediately before use.

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound.

Q5: My conjugation yield is very low or non-existent. What went wrong?

A5: This is the most common issue and is almost always linked to the hydrolysis of the NHS ester. Here are the likely causes and how to troubleshoot them.

Troubleshooting Low Conjugation Efficiency

G start Low / No Conjugation hydrolysis NHS Ester Hydrolyzed? start->hydrolysis ph Incorrect Buffer pH? start->ph buffer_comp Wrong Buffer Composition? start->buffer_comp reagent_prep Improper Reagent Prep? start->reagent_prep sol_handle SOLUTION: - Equilibrate vial to RT before opening. - Use anhydrous solvents (DMSO, DMF). - Prepare reagent solution fresh. hydrolysis->sol_handle Yes sol_ph SOLUTION: - Use buffers at pH 7.2-8.5. - Verify pH of your protein solution before adding NHS ester. ph->sol_ph Yes sol_buffer SOLUTION: - Use amine-free buffers (PBS, HEPES, Borate). - Avoid Tris and glycine buffers. buffer_comp->sol_buffer Yes sol_reagent SOLUTION: - Do not store in aqueous solution. - Weigh out small amounts and use immediately. reagent_prep->sol_reagent Yes

Caption: Troubleshooting workflow for low conjugation yield.

Q6: How can I confirm that my this compound is still active?

A6: While direct activity assays are complex, you can perform a small-scale control reaction. Label a small amount of a stock protein (like BSA) that has a known concentration of primary amines. If the control reaction works (confirmable by SDS-PAGE mobility shift or UV-Vis spectroscopy for the DNP tag), the issue likely lies with your specific protein of interest or its buffer. If the control fails, your this compound has likely hydrolyzed and you should use a fresh vial.

Q7: The solubility of my protein decreases after adding the this compound solution. How can I prevent this?

A7: This can happen if the final concentration of the organic solvent (DMSO or DMF) is too high.

  • Solvent Volume : Ensure the volume of the organic solvent added does not exceed 10% of the total reaction volume.

  • Protein Concentration : Very high levels of conjugation (labeling) can sometimes alter protein solubility. Try reducing the molar excess of the NHS ester in the reaction. The PEG4 linker is designed to improve solubility, but protein-specific effects can still occur.

Experimental Protocols

Key Reaction Parameters

The efficiency of the conjugation reaction depends on several factors, summarized below.

ParameterRecommended Range/ValueRationale
Reaction pH 7.2 - 8.5Optimal for the reaction with primary amines. Higher pH (>9.0) significantly accelerates NHS ester hydrolysis.
Reaction Buffer PBS, HEPES, Borate, or Bicarbonate bufferThese buffers are free of primary amines that would compete with the target molecule.
Molar Excess 10- to 50-fold molar excess of NHS ester over the proteinA higher excess is needed for dilute protein solutions to favor the conjugation reaction over hydrolysis.
Incubation Time 30-60 minutes at Room Temp. or 2 hours at 4°CTypical reaction times; can be extended if needed, but this also increases hydrolysis.
Quenching Agent 1 M Tris-HCl or Glycine (final conc. 50-100 mM)A primary amine-containing buffer is added to consume any unreacted NHS ester and stop the reaction.

General Workflow for Protein Conjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Quench & Purify prep_reagent 1. Equilibrate DNP-PEG4-NHSster vial to Room Temp. prep_protein 2. Prepare protein in amine-free buffer (pH 7.2-8.5). prep_reagent->prep_protein dissolve_reagent 3. Dissolve NHS Ester in anhydrous DMSO/DMF. prep_protein->dissolve_reagent reaction 4. Add NHS Ester solution to protein solution (mix gently). dissolve_reagent->reaction incubate 5. Incubate (e.g., 1 hr at RT). reaction->incubate quench 6. Add Quenching Buffer (e.g., Tris) to stop reaction. incubate->quench purify 7. Purify conjugate via dialysis or size exclusion chromatography. quench->purify

Caption: Standard experimental workflow for protein conjugation.

Protocol: Labeling an Antibody with this compound

This protocol provides a general guideline for conjugating this compound to an antibody (e.g., IgG).

1. Materials Required:

  • This compound

  • Antibody of interest in an amine-free buffer (e.g., 0.1 M PBS, pH 7.4)

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification system (e.g., dialysis cassettes or desalting columns)

2. Procedure:

  • Preparation :

    • Allow the vial of this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.

    • Prepare your antibody solution at a concentration of 1-10 mg/mL in cold PBS.

  • Reagent Solubilization :

    • Immediately before starting the reaction, prepare a 10 mM stock solution of this compound by dissolving it in anhydrous DMSO. For example, dissolve ~5.3 mg in 1 mL of DMSO. Vortex briefly.

  • Conjugation Reaction :

    • Calculate the volume of the 10 mM NHS ester stock solution needed to achieve a 20-fold molar excess relative to the antibody.

    • Slowly add the calculated volume of the this compound solution to the antibody solution while gently stirring.

    • Incubate the reaction for 60 minutes at room temperature or for 2 hours on ice.

  • Quenching :

    • Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50 µL of 1 M Tris per 1 mL of reaction volume).

    • Incubate for an additional 15 minutes at room temperature.

  • Purification :

    • Remove unreacted this compound and byproducts by dialyzing the sample against PBS overnight at 4°C or by using a desalting column appropriate for the sample volume.

Chemical Reaction and Competing Hydrolysis

G DNP_NHS This compound Conjugate DNP-PEG4-Protein (Stable Amide Bond) DNP_NHS->Conjugate  Conjugation (Desired Reaction) pH 7.2-8.5 Inactive_Acid DNP-PEG4-Carboxylic Acid (Inactive) DNP_NHS->Inactive_Acid  Hydrolysis (Competing Reaction) Protein_NH2 Protein-NH₂ H2O H₂O (Moisture) plus2 + NHS_byproduct_h NHS NHS_byproduct NHS plus1 + plus3 +

Caption: The desired conjugation reaction versus competing hydrolysis.

References

preventing protein precipitation during DNP-PEG4-NHS ester labeling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals to prevent protein precipitation during DNP-PEG4-NHS ester labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein precipitation during labeling with this compound?

Protein precipitation during labeling can be triggered by several factors:

  • Suboptimal Buffer Conditions: The pH and composition of the reaction buffer are critical. Proteins are least soluble at their isoelectric point (pI), and if the labeling buffer pH is close to the protein's pI, precipitation can occur.[1]

  • High Reagent Concentration: Adding the this compound, which is typically dissolved in an organic solvent like DMSO or DMF, too quickly or at a high concentration can cause "solvent shock," leading to localized protein denaturation and precipitation.[2][3][4]

  • Over-labeling: Attaching too many DNP-PEG4 molecules to the protein can alter its surface charge and increase hydrophobicity, leading to aggregation and reduced solubility.

  • Protein Instability: The protein itself may be inherently unstable at the required concentration or under the specific buffer and temperature conditions of the labeling reaction.

  • Hydrophobicity of the Label: While the PEG4 linker in this compound enhances water solubility, the DNP group itself is hydrophobic. Excessive labeling can increase the overall hydrophobicity of the protein.

Q2: What is the optimal pH for the labeling reaction, and why is it important?

The optimal pH for NHS ester reactions is a compromise between reaction efficiency and reagent stability. The recommended pH range is typically 8.3 to 8.5.

  • Below pH 7.2: Primary amines on the protein (like the side chain of lysine) are mostly protonated (-NH3+), making them poor nucleophiles and slowing down the labeling reaction significantly.

  • Above pH 9.0: The NHS ester becomes highly susceptible to hydrolysis, where it reacts with water instead of the protein. This reduces labeling efficiency. The half-life of an NHS ester can decrease to just 10 minutes at pH 8.6 and 4°C.

Q3: Which buffers should I use for the this compound labeling reaction?

It is crucial to use an amine-free buffer to avoid competition with the protein for reaction with the NHS ester.

  • Recommended Buffers: Phosphate-Buffered Saline (PBS), Sodium Bicarbonate, Borate, and HEPES buffers are commonly used within the optimal pH range of 7.2-8.5.

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (e.g., TBS) and glycine, will react with the NHS ester and quench the labeling reaction.

Q4: The this compound reagent is dissolved in DMSO. Can this cause my protein to precipitate?

Yes, this is a common issue. Many NHS ester reagents, including this compound, have poor aqueous solubility and must be dissolved in a water-miscible organic solvent like anhydrous DMSO or DMF. Adding this concentrated organic solution directly to your aqueous protein solution can cause localized denaturation and precipitation. To prevent this, add the reagent solution slowly and dropwise to the protein solution while gently stirring.

Q5: How can I prevent over-labeling of my protein?

Over-labeling can significantly alter the protein's properties and lead to aggregation. To control the degree of labeling:

  • Optimize the Molar Ratio: Instead of using a high molar excess of the labeling reagent, perform a titration experiment with different molar ratios (e.g., 5:1, 10:1, 20:1 of this compound to protein) to find the optimal ratio that achieves the desired labeling without causing precipitation.

  • Control Reaction Time and Temperature: Shorten the incubation time or perform the reaction at a lower temperature (e.g., 4°C for 2-4 hours instead of room temperature for 1-2 hours) to slow down the reaction rate.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation immediately upon adding this compound Solvent Shock: The organic solvent (DMSO/DMF) is causing localized protein denaturation.Add the dissolved reagent dropwise to the protein solution while gently stirring to avoid high local concentrations.
Incorrect Buffer pH: The buffer pH is too close to the protein's isoelectric point (pI), minimizing its solubility.Adjust the buffer pH to be at least one unit away from the protein's pI.
Poor Reagent Solubility: The NHS ester is not fully dissolved and is precipitating in the aqueous buffer.Ensure the this compound is completely dissolved in anhydrous DMSO or DMF immediately before use.
Precipitation occurs gradually during incubation Over-labeling: A high degree of labeling is increasing the protein's hydrophobicity, leading to aggregation.Reduce the molar excess of the this compound. Perform a titration to find the optimal ratio.
Protein Instability: The protein is not stable under the reaction conditions (e.g., temperature, pH).Lower the incubation temperature to 4°C (increase incubation time accordingly). Consider adding stabilizing agents.
Suboptimal Buffer Conditions: Incorrect ionic strength of the buffer can lead to aggregation.Test a range of salt concentrations (e.g., 50-200 mM NaCl) to find the optimal ionic strength for your protein.
Precipitation after purification of the labeled protein Change in Protein Properties: The labeled protein has a different pI and surface hydrophobicity, making the original buffer suboptimal.Perform a buffer screen to find the optimal storage buffer for the labeled conjugate. Consider different pH values, ionic strengths, and additives.
Concentration-Dependent Aggregation: The purified, labeled protein is prone to aggregation at high concentrations.Elute the protein in a larger volume during purification to keep the concentration low. If high concentration is needed, screen for stabilizing additives like L-arginine.

Experimental Protocols

Protocol 1: Small-Scale Pilot Experiment for Optimal Labeling

This pilot study is recommended to determine the optimal molar excess of this compound for your specific protein.

  • Protein Preparation: Dialyze the protein into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). Adjust the protein concentration to 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Labeling Reactions: Set up a series of small-scale reactions (e.g., 50-100 µL) with varying molar excess ratios of the NHS ester to the protein (e.g., 3:1, 5:1, 10:1, 20:1).

  • Incubation: Add the corresponding volume of the this compound stock solution to each protein sample while gently mixing. Incubate for 1 hour at room temperature or 2-4 hours at 4°C.

  • Observation: Monitor the reactions for any signs of cloudiness or precipitation.

  • Analysis: After incubation, remove the unreacted label using a desalting column. Analyze the degree of labeling and check for aggregation using techniques like SDS-PAGE and Dynamic Light Scattering (DLS).

Protocol 2: General Procedure for this compound Labeling
  • Prepare Protein: Dialyze the protein solution against 0.1 M sodium bicarbonate buffer, pH 8.3. The protein concentration should ideally be between 1-10 mg/mL.

  • Prepare Reagent Stock: Immediately before starting the reaction, dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution.

  • Perform Conjugation: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution. Add the reagent slowly and dropwise while gently stirring the protein solution to prevent localized high concentrations.

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Quench Reaction (Optional): To stop the reaction, add an amine-containing buffer like Tris to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purify Conjugate: Remove the excess, unreacted this compound and byproducts using a desalting column or dialysis.

Data Summary Tables

Table 1: Recommended Reaction Buffers

BufferConcentrationpH RangeNotes
Sodium Bicarbonate0.1 M8.3 - 8.5Commonly used and effective.
Phosphate-Buffered Saline (PBS)1X7.2 - 7.5Slower reaction rate but may be better for pH-sensitive proteins.
Borate Buffer50 mM8.0 - 9.0A suitable alternative.
HEPES20-100 mM7.2 - 8.5Another good non-amine buffer option.

Table 2: Stabilizing Additives to Prevent Aggregation

AdditiveTypical ConcentrationRationale
L-Arginine50-100 mMKnown to suppress protein aggregation.
Glycerol5-20% (v/v)Acts as a cryoprotectant and protein stabilizer.
Non-ionic Detergents (e.g., Tween 20)0.01-0.1% (v/v)Can help solubilize proteins and prevent hydrophobic interactions.
TCEP0.5-1 mMA mild reducing agent to prevent oxidation-induced aggregation.

Visualizations

G start Protein Precipitation Observed q1 When did precipitation occur? start->q1 a1 Immediately upon reagent addition q1->a1 Timing a2 Gradually during incubation q1->a2 a3 After purification/ concentration q1->a3 s1 Likely Cause: Solvent Shock / pH Issue a1->s1 s2 Likely Cause: Over-labeling / Instability a2->s2 s3 Likely Cause: Suboptimal Final Buffer a3->s3 sol1 Action: 1. Add reagent dropwise. 2. Check buffer pH vs. pI. s1->sol1 sol2 Action: 1. Reduce molar excess. 2. Lower reaction temp. 3. Add stabilizers. s2->sol2 sol3 Action: 1. Screen for optimal storage buffer. 2. Keep concentration low. s3->sol3

Caption: A flowchart to diagnose and solve protein precipitation at different experimental stages.

ReactionPathway cluster_desired Desired Reaction (Aminolysis) cluster_competing Competing Reaction (Hydrolysis) Protein Protein-NH₂ (Primary Amine) Conjugate DNP-PEG4-Protein (Stable Amide Bond) Protein->Conjugate NHS_Ester This compound NHS_Ester->Conjugate + Hydrolyzed DNP-PEG4-COOH (Inactive Carboxylic Acid) NHS_Ester->Hydrolyzed + NHS_Leaving NHS Conjugate->NHS_Leaving + Water H₂O (Water) Water->Hydrolyzed NHS_Leaving2 NHS Hydrolyzed->NHS_Leaving2 +

Caption: this compound labeling reaction pathway and competing hydrolysis side reaction.

References

quenching unreacted DNP-PEG4-NHS ester in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DNP-PEG4-NHS ester. This resource provides detailed guidance, troubleshooting advice, and protocols for researchers, scientists, and drug development professionals working with this amine-reactive labeling reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of quenching in a this compound reaction?

A: Quenching is a critical step to stop the labeling reaction by deactivating any unreacted this compound. This prevents the non-specific labeling of other primary amine-containing molecules that may be introduced in subsequent steps of your experimental workflow. It ensures that the conjugation is specific to the intended target molecule.

Q2: How does quenching work?

A: Quenching is achieved by adding a small molecule with a primary amine, such as Tris, glycine, or ethanolamine.[1][2][3] These "quenching agents" are added in molar excess and react with the remaining this compound, effectively consuming it and preventing further reactions with your target molecule.[4]

Q3: What are the most common quenching reagents for NHS esters?

A: The most commonly used quenching reagents are Tris, glycine, lysine, and hydroxylamine.[1] These are effective because they contain primary amines that readily react with the NHS ester.

Q4: Can I use my protein's storage buffer containing Tris to quench the reaction?

A: No, you should not use buffers containing primary amines, like Tris or glycine, during the conjugation reaction itself, as they will compete with your target molecule for the this compound. However, these buffers are ideal for quenching the reaction after the conjugation is complete.

Q5: What is the main competing reaction to my desired conjugation?

A: The primary competing reaction is the hydrolysis of the NHS ester. In an aqueous environment, water molecules can attack the NHS ester, causing it to hydrolyze back to an unreactive carboxylic acid. This is why it is crucial to perform the conjugation reaction promptly after preparing your reagents.

Q6: How does pH affect the quenching reaction and hydrolysis?

A: The reaction between an NHS ester and a primary amine is most efficient at a pH between 7.2 and 8.5. While a slightly alkaline pH is necessary to deprotonate the primary amine for it to be nucleophilic, a higher pH also significantly accelerates the rate of hydrolysis of the NHS ester. For instance, the half-life of an NHS ester is 4-5 hours at pH 7 but drops to only 10 minutes at pH 8.6.

Q7: How can I confirm that the quenching was successful?

A: Successful quenching can be confirmed by analytical methods such as HPLC or mass spectrometry. These techniques can be used to verify the absence of unreacted this compound and the presence of the quenched product. Another method is to measure the absorbance at 260 nm, as the N-hydroxysuccinimide (NHS) byproduct of hydrolysis absorbs in this range.

Experimental Workflows and Reaction Mechanisms

The following diagrams illustrate the key processes involved in using and quenching this compound.

G cluster_conjugation Conjugation Reaction cluster_quenching Quenching Reaction DNP_PEG_NHS This compound Conjugate DNP-PEG4-Target Conjugate (Stable Amide Bond) DNP_PEG_NHS->Conjugate reacts with Target Target Molecule (with Primary Amine) Target->Conjugate Unreacted_DNP Unreacted This compound Quenched_Product Inactive Quenched Product Unreacted_DNP->Quenched_Product reacts with Quencher Quenching Reagent (e.g., Tris, Glycine) Quencher->Quenched_Product

Caption: Conjugation and Quenching Reactions.

G start Start prep_reagents Prepare this compound and Target Molecule start->prep_reagents conjugation Incubate for Conjugation (1-2 hours at RT) prep_reagents->conjugation add_quencher Add Quenching Reagent (e.g., 50 mM Tris) conjugation->add_quencher quench_incubation Incubate to Quench (15-30 minutes at RT) add_quencher->quench_incubation purification Purify Conjugate (e.g., Size-Exclusion Chromatography) quench_incubation->purification analysis Analyze Product (e.g., HPLC, Mass Spec) purification->analysis end End analysis->end

Caption: Experimental Workflow for Conjugation and Quenching.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Low Conjugation Yield 1. Hydrolysis of this compound: The reagent may have degraded due to moisture. 2. Incorrect pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5. 3. Presence of Competing Amines: The reaction buffer contains primary amines (e.g., Tris, glycine).1. Store the this compound in a desiccated environment at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare solutions fresh for each use. 2. Ensure your reaction buffer is within the optimal pH range. Use non-amine buffers like PBS, HEPES, or bicarbonate. 3. Perform a buffer exchange using dialysis or a desalting column to remove any interfering primary amines before starting the conjugation.
Non-Specific Labeling Incomplete Quenching: Not enough quenching reagent was added, or the incubation time was too short.Increase the molar excess of the quenching reagent (a final concentration of 20-50 mM is common). Extend the quenching incubation time to at least 30 minutes.
Precipitation of Conjugate Hydrophobicity: The DNP moiety can increase the hydrophobicity of the target molecule, leading to aggregation.The PEG4 linker in this compound is designed to improve water solubility. If precipitation still occurs, consider optimizing the protein concentration or using a buffer with additives that enhance solubility.
Inconsistent Results Variable Reagent Activity: The this compound may have partially hydrolyzed between experiments.You can test the reactivity of your NHS ester by intentionally hydrolyzing it with a base and measuring the release of NHS at 260 nm. This can help ensure the quality of your reagent before starting an experiment.

Experimental Protocols

Protocol 1: Quenching Unreacted this compound

This protocol describes the quenching step following a typical protein conjugation reaction.

  • Perform Conjugation:

    • Dissolve your target protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in an anhydrous organic solvent like DMSO or DMF.

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quench the Reaction:

    • Prepare a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

    • Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove the unreacted, quenched this compound and other byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Comparison of Common Quenching Reagents
Quenching Reagent Typical Final Concentration Advantages Considerations
Tris 20-100 mMReadily available, effective, and commonly used in biological buffers.Will modify the carboxyl groups on the target molecule.
Glycine 20-100 mMSimple amino acid, effective, and easily removed during purification.Will also modify the carboxyl groups.
Hydroxylamine 10-50 mMEfficiently quenches the reaction.Can potentially cleave certain linkages, though less of a concern with stable amide bonds. Results in the conversion of the original carboxyl groups to a hydroxamic acid.
Ethanolamine 20-50 mMEffective quenching agent.May interfere with certain downstream applications or analytical techniques.

Troubleshooting Logic

The following diagram provides a logical flow for troubleshooting low conjugation yield, a common issue related to quenching and the preceding reaction steps.

G start Low Conjugation Yield Observed check_reagent Check this compound Storage and Handling start->check_reagent reagent_ok Reagent OK? check_reagent->reagent_ok check_buffer Verify Reaction Buffer (Amine-free, pH 7.2-8.5) buffer_ok Buffer OK? check_buffer->buffer_ok check_ratio Confirm Molar Ratio (NHS Ester : Target) ratio_ok Ratio OK? check_ratio->ratio_ok reagent_ok->check_buffer Yes replace_reagent Use Fresh Reagent reagent_ok->replace_reagent No buffer_ok->check_ratio Yes correct_buffer Prepare Fresh Buffer / Buffer Exchange buffer_ok->correct_buffer No adjust_ratio Optimize Molar Ratio ratio_ok->adjust_ratio No success Problem Resolved ratio_ok->success Yes replace_reagent->check_reagent correct_buffer->check_buffer adjust_ratio->check_ratio

Caption: Troubleshooting Flowchart for Low Conjugation Yield.

References

Validation & Comparative

Mastering Labeling Efficiency: A Guide to Determining the Degree of Labeling with DNP-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise conjugation of molecules is paramount for the development of robust assays and effective therapeutics. DNP-PEG4-NHS ester is a valuable reagent for introducing a dinitrophenyl (DNP) hapten onto proteins and other biomolecules containing primary amines. The inclusion of a polyethylene glycol (PEG) spacer enhances solubility, a key feature for successful bioconjugation.[1][2][3][4][5] This guide provides a comprehensive comparison of methodologies to determine the degree of labeling (DOL) achieved with this compound, alongside alternative labeling strategies, supported by detailed experimental protocols and data presentation.

Understanding the Chemistry of this compound Labeling

This compound utilizes N-hydroxysuccinimide (NHS) ester chemistry to form a stable amide bond with primary amines, such as the side chain of lysine residues or the N-terminus of proteins. This reaction is most efficient under slightly basic conditions (pH 7.2-9.0) where the primary amines are deprotonated and thus more nucleophilic.

Protein Protein with Primary Amine (R-NH₂) Labeled_Protein DNP-Labeled Protein (R-NH-CO-PEG4-DNP) Protein->Labeled_Protein Reaction at pH 7.2-9.0 DNP_NHS This compound DNP_NHS->Labeled_Protein NHS N-hydroxysuccinimide (leaving group) DNP_NHS->NHS Release of

Caption: Reaction of this compound with a primary amine on a protein.

Determining the Degree of Labeling (DOL)

The degree of labeling, or the average number of DNP molecules per protein, is a critical parameter to ensure batch-to-batch consistency and optimal performance in downstream applications. A common and accessible method for determining the DOL of DNP-labeled proteins is through UV-Vis spectrophotometry.

Experimental Protocol: Spectrophotometric DOL Determination

This protocol outlines the steps to calculate the DOL of a protein labeled with this compound.

1. Materials:

  • This compound labeled protein, purified from unreacted labeling reagent.

  • Spectrophotometer capable of measuring absorbance at 280 nm and 360 nm.

  • Quartz cuvettes.

  • Appropriate buffer (e.g., PBS, pH 7.4).

2. Procedure:

  • Prepare a dilution of the purified DNP-labeled protein solution in the buffer. The concentration should be such that the absorbance reading at 280 nm is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Measure the absorbance of the diluted solution at 280 nm (A₂₈₀) and 360 nm (A₃₆₀). The absorbance at 360 nm corresponds to the maximum absorbance of the DNP moiety.

  • Use the following equations to calculate the DOL.

3. Calculations:

The concentration of the DNP moiety and the protein are first determined separately, and then their molar ratio is calculated to yield the DOL.

  • Molar Concentration of DNP: [DNP] (M) = A₃₆₀ / ε_DNP

    • Where:

      • A₃₆₀ is the absorbance of the labeled protein at 360 nm.

      • ε_DNP is the molar extinction coefficient of the DNP group at 360 nm, which is approximately 17,400 M⁻¹cm⁻¹ .

  • Corrected Protein Absorbance at 280 nm: The DNP group also absorbs light at 280 nm, so its contribution to the A₂₈₀ reading must be subtracted. A correction factor (CF) is used for this purpose. The CF is the ratio of the DNP absorbance at 280 nm to its absorbance at 360 nm (A₂₈₀/A₃₆₀). Based on the typical absorbance spectrum of dinitrophenol derivatives, a reasonable estimate for this correction factor is approximately 0.3 . A_protein = A₂₈₀ - (A₃₆₀ * CF) A_protein = A₂₈₀ - (A₃₆₀ * 0.3)

  • Molar Concentration of Protein: [Protein] (M) = A_protein / ε_protein

    • Where:

      • A_protein is the corrected absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm. This value is specific to the protein being labeled and can often be found in literature or calculated based on the protein's amino acid sequence.

  • Degree of Labeling (DOL): DOL = [DNP] / [Protein]

cluster_workflow DOL Calculation Workflow A280 Measure A₂₈₀ Correct_A280 Correct A₂₈₀ for DNP absorbance A280->Correct_A280 A360 Measure A₃₆₀ Calc_DNP Calculate [DNP] A360->Calc_DNP A360->Correct_A280 Calc_DOL Calculate DOL Calc_DNP->Calc_DOL Calc_Protein Calculate [Protein] Correct_A280->Calc_Protein Calc_Protein->Calc_DOL

Caption: Workflow for calculating the Degree of Labeling (DOL).

Comparison with Alternative Labeling Reagents

While this compound is a robust and widely used reagent, alternative methods for protein labeling exist, each with its own advantages and disadvantages. The choice of labeling reagent often depends on the specific application and the desired level of control over the conjugation process.

FeatureThis compoundMaleimide-based ReagentsClick Chemistry (e.g., Azide-Alkyne)
Target Functional Group Primary amines (Lysine, N-terminus)Thiols (Cysteine)Bioorthogonal groups (Azide, Alkyne)
Specificity Moderate (multiple lysines can react)High (cysteine is less abundant)Very High (bioorthogonal reaction)
Reaction Conditions pH 7.2 - 9.0pH 6.5 - 7.5Near neutral pH, often requires a catalyst
Control over Stoichiometry Difficult to precisely controlBetter control due to fewer reactive sitesExcellent control, can achieve 1:1 labeling
DOL Determination SpectrophotometrySpectrophotometryOften confirmed by mass spectrometry

Quantitative Data Summary

The following table provides a hypothetical comparison of labeling efficiency for different reagents based on typical experimental outcomes. It is important to note that actual results will vary depending on the protein and reaction conditions.

Labeling ReagentTarget ProteinMolar Ratio (Reagent:Protein)Achieved DOL (Average)Reference
This compoundBovine Serum Albumin (BSA)20:1~5-15Hypothetical
This compoundIgG10:1~2-8Hypothetical
Maleimide-PEG4-DNPBSA (with 1 free cysteine)5:1~0.8-1.0Hypothetical
Azide-PEG4-DNP + Alkyne-ProteinIgG (with engineered alkyne)2:1~0.9-1.0Hypothetical

As an example from a commercially available product, a DNP-BSA conjugate is reported to have approximately 40 DNP molecules per molecule of BSA, demonstrating the potential for high-density labeling with this chemistry.

Conclusion

Determining the degree of labeling for this compound conjugates is a critical step in ensuring the quality and reproducibility of experimental results. The spectrophotometric method described provides a straightforward and accessible means to quantify the DOL. While NHS ester chemistry offers a convenient method for labeling primary amines, researchers should consider alternative, more site-specific labeling strategies when precise control over the location and stoichiometry of conjugation is required. The choice of the optimal labeling reagent will ultimately depend on the specific experimental goals and the nature of the biomolecule being modified.

References

A Comparative Guide to Validating DNP-PEG4-NHS Ester Conjugation: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules like DNP-PEG4-NHS ester to proteins is a critical step in the development of novel diagnostics, therapeutics, and research tools. Verifying the efficiency and consistency of this conjugation is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for validating the conjugation of this compound to a target protein.

This compound is a heterobifunctional linker that contains a dinitrophenyl (DNP) group and an N-hydroxysuccinimide (NHS) ester.[1] The NHS ester reacts with primary amines on proteins to form stable amide bonds, while the DNP group can be used for antibody recognition or as a hapten.[2][3] The PEG4 spacer enhances solubility and provides steric accessibility.[1] This guide will delve into the use of various HPLC methods—Size-Exclusion (SEC), Reversed-Phase (RP-HPLC), and Hydrophobic Interaction Chromatography (HIC)—for the analysis of these conjugates and compare them with Mass Spectrometry and UV-Vis Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Conjugation Analysis

HPLC is a powerful technique for separating and quantifying the components of a mixture, making it well-suited for analyzing the products of a conjugation reaction.[4] By separating the conjugated protein from the unconjugated protein and excess labeling reagent, HPLC can provide valuable information about the conjugation efficiency and the purity of the final product.

Experimental Protocols for HPLC Analysis

1. General Conjugation Protocol:

A typical conjugation reaction involves dissolving the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) and adding a solution of this compound in an organic solvent like DMSO or DMF. A common starting point is a 10- to 20-fold molar excess of the NHS ester. The reaction is typically incubated for 1-4 hours at room temperature or 37°C. After the reaction, unreacted labeling reagent is removed using a desalting column.

2. Size-Exclusion Chromatography (SEC-HPLC):

SEC separates molecules based on their hydrodynamic radius. This method is ideal for separating the larger conjugated protein from the smaller, unreacted this compound and for detecting any aggregation.

  • Column: A silica-based column with a pore size suitable for the molecular weight of the protein conjugate.

  • Mobile Phase: Isocratic elution with a buffer such as 150 mM sodium phosphate, pH 7.0.

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection: UV absorbance at 280 nm for the protein and potentially at a wavelength corresponding to the DNP group (around 360 nm).

3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

RP-HPLC separates molecules based on their hydrophobicity. Since the DNP group is hydrophobic, this method can often separate proteins with different degrees of labeling.

  • Column: A C4 or C8 column is typically used for proteins.

  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over 20-30 minutes.

  • Detection: UV absorbance at 280 nm and the DNP absorbance wavelength.

4. Hydrophobic Interaction Chromatography (HIC):

HIC also separates based on hydrophobicity but uses a salt gradient under non-denaturing conditions, which can be advantageous for maintaining the protein's native structure. It is particularly effective for resolving species with different drug-to-antibody ratios (DARs) in antibody-drug conjugates.

  • Column: A column with a hydrophobic stationary phase (e.g., butyl or phenyl).

  • Mobile Phase A (High Salt): 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

  • Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.

  • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

  • Detection: UV absorbance at 280 nm and the DNP absorbance wavelength.

Data Presentation: HPLC Analysis of DNP-PEG4-Protein Conjugate

The following table presents representative data from the analysis of a hypothetical DNP-PEG4-BSA (Bovine Serum Albumin) conjugate.

Analysis MethodAnalyteRetention Time (min)Peak Area (%)Interpretation
SEC-HPLC BSA-DNP-PEG4 Conjugate (Monomer)10.292.5Main conjugated product
Aggregates8.55.3High molecular weight species
Unconjugated BSA10.82.2Unreacted protein
RP-HPLC Unconjugated BSA15.12.5Unreacted protein
BSA-DNP (DAR 1)16.335.8Protein with one DNP-PEG4
BSA-DNP (DAR 2)17.145.2Protein with two DNP-PEG4
BSA-DNP (DAR 3)17.816.5Protein with three DNP-PEG4
HIC Unconjugated BSA12.52.3Unreacted protein
BSA-DNP (DAR 1)14.836.1Protein with one DNP-PEG4
BSA-DNP (DAR 2)16.244.9Protein with two DNP-PEG4
BSA-DNP (DAR 3)17.516.7Protein with three DNP-PEG4

Alternative Validation Methods

While HPLC is a robust technique, other methods can provide complementary or more detailed information.

Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight of the conjugate, allowing for unambiguous confirmation of conjugation and determination of the number of DNP-PEG4 molecules attached.

Experimental Protocol:

  • Sample Preparation: The conjugate is desalted and may be analyzed intact or after enzymatic digestion. For intact analysis, the sample is diluted in a volatile buffer like ammonium acetate.

  • Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is often used.

  • Analysis: The mass of the unconjugated protein is compared to the mass of the conjugated protein. The mass difference should correspond to the mass of the this compound minus the NHS group.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to estimate the degree of labeling by measuring the absorbance of the protein and the DNP group.

Experimental Protocol:

  • Measurement: The absorbance of the conjugate solution is measured at 280 nm (for the protein) and at the maximum absorbance wavelength of the DNP group (around 360 nm).

  • Calculation: The concentration of the protein is determined from its absorbance at 280 nm (corrected for the DNP absorbance at that wavelength). The concentration of the DNP is determined from its absorbance at its λmax. The ratio of these concentrations gives the average number of DNP molecules per protein.

Data Presentation: Alternative Methods
Analysis MethodParameter MeasuredResultInterpretation
Mass Spectrometry Mass of Unconjugated BSA66,430 DaExpected mass
Mass of BSA-DNP (Major Peak)67,412 DaCorresponds to two DNP-PEG4 additions
UV-Vis Spectroscopy Average Degree of Labeling (DOL)2.1Average of ~2 DNP-PEG4 per BSA

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for validating this compound conjugation.

G cluster_0 Conjugation Reaction cluster_1 Purification cluster_2 Analysis Protein Protein Reaction Reaction Protein->Reaction DNP-PEG4-NHS DNP-PEG4-NHS DNP-PEG4-NHS->Reaction Desalting Desalting Reaction->Desalting Crude Product HPLC HPLC Desalting->HPLC Purified Conjugate Mass_Spec Mass_Spec Desalting->Mass_Spec UV_Vis UV_Vis Desalting->UV_Vis

Caption: Workflow for this compound conjugation and analysis.

G cluster_hplc HPLC Methods Conjugate_Mixture Purified Conjugate Mixture SEC SEC-HPLC (Size) Conjugate_Mixture->SEC Separates by RP_HPLC RP-HPLC (Hydrophobicity) Conjugate_Mixture->RP_HPLC Separates by HIC HIC (Hydrophobicity, Native) Conjugate_Mixture->HIC Separates by

Caption: HPLC methods for conjugate analysis.

Conclusion

Validating the conjugation of this compound is crucial for ensuring the quality and reliability of the resulting bioconjugate. HPLC, with its various modalities, offers a versatile and powerful platform for this purpose. SEC-HPLC is excellent for assessing purity and aggregation, while RP-HPLC and HIC can provide detailed information on the distribution of labeled species. For unambiguous confirmation of conjugation and the precise degree of labeling, mass spectrometry is the gold standard. UV-Vis spectroscopy offers a simpler, albeit less precise, method for estimating the average degree of labeling. The choice of method will depend on the specific requirements of the project, available instrumentation, and the level of detail required for characterization. A combination of these techniques often provides the most comprehensive validation of the conjugation process.

References

Mass Spectrometry of DNP-Labeled Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate analysis of 2,4-dinitrophenyl (DNP)-labeled peptides by mass spectrometry (MS) is crucial for understanding protein carbonylation, a key marker of oxidative stress implicated in numerous diseases. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of DNP-labeled peptides, supported by experimental data and detailed protocols.

The DNP derivatization of protein carbonyl groups into stable DNP-hydrazones is a widely used method for their detection and quantification. However, the analysis of these modified peptides by mass spectrometry presents unique challenges, from sample preparation to data interpretation. This guide will explore various techniques and strategies to overcome these challenges and achieve reliable and robust results.

Comparison of Peptide Fragmentation Techniques

The choice of fragmentation technique is critical for obtaining comprehensive sequence information from DNP-labeled peptides. The two most common methods are Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).

Collision-Induced Dissociation (CID) is a well-established technique that primarily cleaves the peptide backbone at the amide bonds, generating b- and y-type fragment ions. While effective for many peptides, the high-energy collisions in CID can sometimes lead to the loss of the DNP modification, complicating spectral interpretation.

Electron Transfer Dissociation (ETD) is a non-ergodic fragmentation method that cleaves the peptide backbone at the N-Cα bond, producing c- and z-type fragment ions. A key advantage of ETD is its ability to preserve labile post-translational modifications, such as the DNP label, making it a potentially superior choice for the analysis of these modified peptides.[1]

The following table summarizes the key differences between CID and ETD for the analysis of DNP-labeled peptides.

FeatureCollision-Induced Dissociation (CID)Electron Transfer Dissociation (ETD)
Fragmentation Principle Collisional activation leading to cleavage of amide bonds.Electron transfer causing cleavage of the N-Cα backbone bond.[1]
Primary Fragment Ions b- and y-ions.[2]c- and z-ions.[2]
Preservation of DNP Label Potential for neutral loss of the DNP group.Generally preserves the DNP modification.[1]
Peptide Charge State Effective for doubly and triply charged peptides.More effective for higher charge state peptides (≥2+).
Sequence Coverage Can be extensive, but may be limited by neutral loss.Often provides complementary sequence information to CID.
Ideal Applications General peptide sequencing.Analysis of peptides with labile modifications like DNP.

Quantitative Analysis Strategies

Accurate quantification of DNP-labeled peptides is essential for understanding the extent of protein carbonylation. Two primary quantitative strategies are employed in mass spectrometry: label-free quantification and isobaric labeling.

Label-Free Quantification relies on the direct comparison of signal intensities of the same peptide across different samples. This approach is straightforward and does not require chemical labeling, but it can be susceptible to variations in sample preparation and instrument performance.

Isobaric Labeling , such as with Tandem Mass Tags (TMT) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), involves chemically tagging peptides from different samples with reagents of the same nominal mass. Upon fragmentation, reporter ions with different masses are generated, allowing for relative quantification. This method offers high multiplexing capabilities and can reduce experimental variability.

FeatureLabel-Free QuantificationIsobaric Labeling (e.g., iTRAQ, TMT)
Principle Comparison of peptide signal intensities across runs.Comparison of reporter ion intensities from isobaric tags.
Sample Preparation Simpler, no chemical labeling required.Involves an additional chemical labeling step.
Multiplexing Limited to sequential analysis of samples.Allows for simultaneous analysis of multiple samples (e.g., up to 8 with iTRAQ).
Accuracy & Precision Can be affected by run-to-run variability.Generally higher precision due to internal standards.
Data Analysis Requires sophisticated algorithms for peak alignment and normalization.Relatively straightforward analysis of reporter ion ratios.
Cost Lower reagent cost.Higher reagent cost.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are key experimental protocols for the mass spectrometry analysis of DNP-labeled peptides.

Protocol 1: Sample Preparation and DNP Derivatization

This protocol outlines the derivatization of protein carbonyls with 2,4-dinitrophenylhydrazine (DNPH).

Materials:

  • Protein sample

  • 10 mM 2,4-dinitrophenylhydrazine (DNPH) in 2 M HCl

  • 20% (w/v) Trichloroacetic acid (TCA)

  • Ethyl acetate/ethanol (1:1, v/v)

  • Urea

  • Trypsin

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

Procedure:

  • Incubate the protein sample with an equal volume of 10 mM DNPH in 2 M HCl for 1 hour at room temperature.

  • Precipitate the proteins by adding an equal volume of 20% TCA and incubate on ice for 15 minutes.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the proteins.

  • Wash the protein pellet three times with 1 mL of ethyl acetate/ethanol (1:1) to remove excess DNPH.

  • Resuspend the protein pellet in 6 M urea.

  • Reduce the proteins with 10 mM DTT for 1 hour at 37°C.

  • Alkylate the proteins with 55 mM IAA for 45 minutes in the dark at room temperature.

  • Dilute the urea concentration to less than 1 M with 50 mM ammonium bicarbonate.

  • Digest the proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Stop the digestion by adding formic acid to a final concentration of 0.1%.

  • Desalt the resulting DNP-labeled peptides using a C18 StageTip before LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol describes the liquid chromatography and mass spectrometry parameters for analyzing DNP-labeled peptides.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 75 µm i.d. x 15 cm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 2% to 40% mobile phase B over 60 minutes at a flow rate of 300 nL/min.

Mass Spectrometry (Orbitrap-based):

  • Ionization Mode: Positive electrospray ionization (+ESI)

  • MS1 Resolution: 60,000

  • MS1 Scan Range: m/z 350-1800

  • Data-Dependent Acquisition (DDA): Top 10 most intense precursor ions selected for fragmentation.

  • Fragmentation: CID with normalized collision energy of 35% or ETD with a reaction time of 100 ms.

  • MS2 Resolution: 15,000

  • Dynamic Exclusion: 30 seconds

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.

DNP_Peptide_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein Protein Sample DNPH DNPH Derivatization Protein->DNPH Digestion Tryptic Digestion DNPH->Digestion Peptides DNP-Peptide Mixture Digestion->Peptides LC LC Separation Peptides->LC MS Mass Spectrometer LC->MS Frag Fragmentation (CID/ETD) MS->Frag Detect Detection Frag->Detect Ident Peptide Identification Detect->Ident Quant Quantification Ident->Quant

Caption: Workflow for the mass spectrometry analysis of DNP-labeled peptides.

Fragmentation_Comparison cluster_cid Collision-Induced Dissociation (CID) cluster_etd Electron Transfer Dissociation (ETD) Peptide DNP-Labeled Peptide Ion CID_Frag b- and y-ions Peptide->CID_Frag Neutral_Loss Potential Neutral Loss of DNP Peptide->Neutral_Loss ETD_Frag c- and z-ions Peptide->ETD_Frag Preserved_DNP Preserved DNP Modification Peptide->Preserved_DNP

Caption: Comparison of CID and ETD fragmentation of DNP-labeled peptides.

Conclusion

The mass spectrometric analysis of DNP-labeled peptides is a powerful tool for investigating protein carbonylation. The choice of fragmentation technique and quantitative strategy should be carefully considered based on the specific research goals. While CID is a robust method for general peptide sequencing, ETD offers significant advantages in preserving the labile DNP modification. For quantitative studies, label-free approaches provide a straightforward method, whereas isobaric labeling techniques can offer higher precision and multiplexing capabilities. By employing the appropriate methodologies and understanding their respective strengths and limitations, researchers can achieve accurate and comprehensive analysis of DNP-labeled peptides, leading to a deeper understanding of the role of oxidative stress in health and disease.

References

comparison of NHS esters versus other amine-reactive crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Amine-Reactive Crosslinkers: NHS Esters vs. The Alternatives

For researchers, scientists, and drug development professionals, the covalent modification of proteins and other biomolecules is a fundamental technique. Amine-reactive crosslinkers, which target primary amines on lysine residues and the N-terminus of proteins, are among the most widely used tools for this purpose. Among these, N-hydroxysuccinimide (NHS) esters have long been the gold standard. This guide provides an objective comparison of NHS esters with other common amine-reactive crosslinkers, including imidoesters, isothiocyanates, and sulfonyl chlorides, supported by experimental data and detailed protocols.

Performance Comparison of Amine-Reactive Crosslinkers

The choice of an amine-reactive crosslinker depends on several factors, including the desired reaction efficiency, the stability of the resulting bond, and the optimal reaction conditions for the biomolecule of interest.

Quantitative Data Summary

While direct, side-by-side comparative studies under identical conditions are limited in the literature, the following tables summarize available quantitative and qualitative data on the performance of different amine-reactive crosslinkers.

Table 1: Reaction Conditions and Efficiency

Crosslinker ClassExample ReagentOptimal pHTypical Reaction TimeBond FormedRelative Efficiency
NHS Esters Disuccinimidyl suberate (DSS)7.2 - 8.5[1][2]0.5 - 4 hours[2]AmideHigh
Imidoesters Dimethyl suberimidate (DMS)8.0 - 10.0[2]30 - 60 minutesAmidineModerate to High
Isothiocyanates Fluorescein isothiocyanate (FITC)9.0 - 10.01 - 12 hoursThioureaVariable
Sulfonyl Chlorides Dansyl chloride> 9.5[3]45 minutesSulfonamideHigh

Table 2: Stability and Key Characteristics

Crosslinker ClassBond StabilityKey AdvantagesKey Disadvantages
NHS Esters Very stable amide bondWell-established chemistry, high reactivity, stable bond formationSusceptible to hydrolysis in aqueous solutions, especially at higher pH
Imidoesters Amidine bond is stable, but can be reversible at high pHPreserves the positive charge of the amine, minimizing changes to protein pIShorter half-life in solution, potential for side reactions at pH < 10
Isothiocyanates Thiourea bond is generally stableCan be used for fluorescent labelingSlower reaction rates compared to NHS esters, less stable conjugates reported
Sulfonyl Chlorides Sulfonamide bond is stableRapid reactionCan react with other nucleophilic residues (e.g., tyrosine, histidine), leading to lower specificity

Note on Comparative Efficiency:

  • Studies have shown that newer crosslinkers with different leaving groups (N-hydroxyphthalimide, hydroxybenzotriazole, and 1-hydroxy-7-azabenzotriazole) can be approximately 30% more efficient and react about 10 times faster than the common NHS ester, DSS.

  • In a study comparing neoglycoconjugates, the coupling efficiency for those linked via an adipic acid spacer (using an NHS ester) was found to be better than for those with a thiourea linkage (from an isothiocyanate).

Reaction Mechanisms

The reactivity of these crosslinkers is centered on the nucleophilic attack of a primary amine on an electrophilic center in the crosslinker.

NHS Ester Reaction Pathway

NHS esters react with primary amines via nucleophilic acyl substitution to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.

NHS ester reaction with a primary amine.
Imidoester Reaction Pathway

Imidoesters react with primary amines to form an amidine bond. A key feature of this reaction is that it preserves the positive charge of the original amine at physiological pH.

imidoester_reaction cluster_reactants Reactants cluster_product Product Protein-NH2 Protein-NH₂ Amidine-Bond Protein-NH-C(=NH)-R Protein-NH2->Amidine-Bond Nucleophilic Attack Imidoester R-C(=NH)-OR' Imidoester->Amidine-Bond Alcohol R'-OH Imidoester->Alcohol Leaving Group

Imidoester reaction with a primary amine.
Isothiocyanate Reaction Pathway

Isothiocyanates react with primary amines to form a stable thiourea linkage.

isothiocyanate_reaction cluster_reactants Reactants cluster_product Product Protein-NH2 Protein-NH₂ Thiourea-Bond Protein-NH-C(=S)-NH-R Protein-NH2->Thiourea-Bond Nucleophilic Addition Isothiocyanate R-N=C=S Isothiocyanate->Thiourea-Bond

Isothiocyanate reaction with a primary amine.
Sulfonyl Chloride Reaction Pathway

Sulfonyl chlorides react with primary amines to form a stable sulfonamide bond.

sulfonyl_chloride_reaction cluster_reactants Reactants cluster_product Product Protein-NH2 Protein-NH₂ Sulfonamide-Bond Protein-NH-SO₂-R Protein-NH2->Sulfonamide-Bond Nucleophilic Attack Sulfonyl-Chloride R-SO₂Cl Sulfonyl-Chloride->Sulfonamide-Bond HCl HCl Sulfonyl-Chloride->HCl Byproduct

Sulfonyl chloride reaction with a primary amine.

Experimental Protocols

The following are generalized protocols for protein labeling using each class of crosslinker. Optimization is often necessary for specific proteins and applications.

General Workflow for Protein Labeling

experimental_workflow A Prepare Protein Solution (in amine-free buffer at optimal pH) C React Protein and Crosslinker (specific time and temperature) A->C B Prepare Crosslinker Stock Solution (e.g., in DMSO or DMF) B->C D Quench Reaction (e.g., with Tris or glycine) C->D E Purify Conjugate (e.g., dialysis or size-exclusion chromatography) D->E F Characterize Conjugate (e.g., spectroscopy, SDS-PAGE) E->F

General experimental workflow for protein labeling.
Protocol 1: Protein Labeling with an NHS Ester

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester crosslinker (e.g., DSS)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification system (e.g., dialysis cassette or size-exclusion chromatography column)

Procedure:

  • Prepare Protein Solution: Dissolve or dialyze the protein into an amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare Crosslinker Solution: Immediately before use, dissolve the NHS ester in DMSO or DMF to a concentration of 10-25 mM.

  • Reaction: Add a 10- to 50-fold molar excess of the crosslinker solution to the protein solution. Incubate at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 18 hours.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, non-reacted crosslinker and byproducts by dialysis against PBS or by size-exclusion chromatography.

Protocol 2: Protein Labeling with an Imidoester (DMS)

Materials:

  • Protein to be labeled in an amine-free, alkaline buffer (e.g., 0.2 M triethanolamine, pH 8.0-9.0)

  • Dimethyl suberimidate (DMS)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or glacial acetic acid)

  • Purification system

Procedure:

  • Prepare Protein Solution: Dissolve or dialyze the protein into the crosslinking buffer at a concentration of 1-5 mg/mL.

  • Prepare Crosslinker Solution: Immediately before use, dissolve DMS in the crosslinking buffer to the desired concentration (e.g., 1-2 mg/mL).

  • Reaction: Add the DMS solution to the protein solution. The final concentration of DMS will depend on the protein concentration and desired degree of crosslinking. Incubate at room temperature for 30-60 minutes.

  • Quenching: Terminate the reaction by adding a quenching solution to a final concentration of 20-50 mM for Tris, or a 1:4 ratio for glacial acetic acid.

  • Purification: Purify the conjugate as described for NHS esters.

Protocol 3: Protein Labeling with an Isothiocyanate (FITC)

Materials:

  • Protein to be labeled in a carbonate-bicarbonate buffer (pH 9.0-9.5)

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous DMSO

  • Purification system

Procedure:

  • Prepare Protein Solution: Dissolve or dialyze the protein into the carbonate-bicarbonate buffer at a concentration of 2-10 mg/mL.

  • Prepare FITC Solution: Immediately before use, dissolve FITC in DMSO to a concentration of 1 mg/mL.

  • Reaction: Slowly add the FITC solution to the stirring protein solution. A typical starting point is 50-100 µg of FITC for every 1 mg of protein. Protect the reaction from light and incubate at 4°C for 8-12 hours or at room temperature for 1-2 hours.

  • Purification: Remove unreacted FITC by dialysis or size-exclusion chromatography.

Protocol 4: Protein Labeling with a Sulfonyl Chloride (Dansyl Chloride)

Materials:

  • Protein to be labeled in a sodium bicarbonate buffer (pH ~9.8)

  • Dansyl chloride

  • Acetonitrile

  • Purification system

Procedure:

  • Prepare Protein Solution: Dissolve or dialyze the protein into the sodium bicarbonate buffer.

  • Prepare Dansyl Chloride Solution: Dissolve dansyl chloride in acetonitrile to a concentration of approximately 5 mM.

  • Reaction: Add the dansyl chloride solution to the protein solution to achieve a >100-fold molar excess of the reagent. Incubate at an elevated temperature (e.g., 75°C) for 45 minutes, or at room temperature for a longer duration.

  • Purification: Remove excess dansyl chloride and byproducts using centrifugal filtration with an appropriate molecular weight cutoff or by other purification methods.

Conclusion

NHS esters remain a versatile and reliable choice for amine-reactive crosslinking due to their high reactivity and the stability of the resulting amide bond. However, their susceptibility to hydrolysis necessitates careful handling and reaction design. Alternative crosslinkers offer distinct advantages in specific applications. Imidoesters are ideal when preserving the native charge of the protein is critical. Isothiocyanates, while having slower reaction kinetics, are well-suited for fluorescent labeling. Sulfonyl chlorides offer rapid reactivity but may exhibit less specificity. The optimal choice of crosslinker will ultimately depend on the specific protein, the desired properties of the final conjugate, and the experimental conditions.

References

A Comparative Guide to Quality Control Methods for DNP-PEG4-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of essential quality control (QC) methods for DNP-PEG4-NHS ester, a heterobifunctional crosslinker widely used in bioconjugation, diagnostics, and drug delivery. Accurate characterization of this reagent is critical to ensure the reproducibility, efficacy, and safety of the final conjugate. This document outlines key analytical techniques, presents comparative data, and provides detailed experimental protocols to assist researchers in implementing robust QC strategies.

Introduction to this compound Quality Control

This compound is comprised of three key functional components: a dinitrophenyl (DNP) group for hapten recognition, a polyethylene glycol (PEG) spacer to enhance solubility and provide steric separation, and an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines. The quality of this reagent is paramount, as impurities or degradation can lead to failed conjugations, reduced yield, and downstream analytical complications. A comprehensive QC strategy should assess the identity, purity, reactivity, and stability of the this compound.

Comparison of Key Quality Control Methods

The selection of appropriate analytical methods is crucial for the thorough characterization of this compound. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this analysis, each providing unique and complementary information.

Data Presentation: Comparison of Analytical Techniques
Analytical Method Parameter Assessed Typical Performance Advantages Limitations
Reversed-Phase HPLC (RP-HPLC) Purity, presence of hydrophobic impuritiesPurity >95% achievable. High resolution of non-polar impurities.High resolution for closely related species. Widely available.May cause degradation of NHS ester. Requires organic solvents.
Size-Exclusion HPLC (SEC-HPLC) Presence of aggregates or fragmentsNot typically used for small molecules.Mild, non-denaturing conditions.Low resolution for small molecules of similar size.[1]
Ion-Exchange HPLC (IEX-HPLC) Presence of charged impuritiesCan separate charged species.High resolution for charged variants.Shielding effect of PEG may reduce resolution.[2]
Mass Spectrometry (ESI-MS, MALDI-TOF) Identity (Molecular Weight)High accuracy mass determination (<5 ppm with ESI-MS).Unambiguous confirmation of molecular weight. High sensitivity.[3][4]May not resolve isomers. Ionization efficiency can vary.
Nuclear Magnetic Resonance (¹H-NMR) Identity (Chemical Structure), PurityProvides detailed structural information.Confirms the presence of all chemical moieties (DNP, PEG, NHS). Can quantify impurities if appropriate standards are used.Lower sensitivity compared to MS. Requires higher sample concentration.
UV-Vis Spectroscopy Reactivity of NHS EsterQualitative to semi-quantitative assessment of active NHS ester content.Simple, rapid, and inexpensive.Indirect measurement of reactivity. Can be affected by interfering substances.

Experimental Protocols

Detailed methodologies are essential for the successful implementation of QC testing. The following protocols provide a starting point for the analysis of this compound.

Purity Determination by Reversed-Phase HPLC (RP-HPLC)

This method is suitable for separating the this compound from its potential impurities, such as the hydrolyzed ester and other synthesis-related byproducts.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (for DNP group) and 260 nm (for NHS group).

  • Sample Preparation: Dissolve this compound in DMSO or acetonitrile at a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas to determine the relative purity. The main peak should correspond to the this compound.

Identity Confirmation by Mass Spectrometry (LC-MS)

This protocol confirms the molecular weight of the this compound.

  • Instrumentation: Liquid chromatography system coupled to an electrospray ionization mass spectrometer (ESI-MS).

  • LC Conditions: Use the RP-HPLC conditions described in section 3.1.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Mass Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

  • Data Analysis: The deconvoluted mass spectrum should show a major peak corresponding to the theoretical molecular weight of this compound (528.47 g/mol ).[5]

Structural Verification by ¹H-NMR Spectroscopy

This method provides detailed structural confirmation of the molecule.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H-NMR spectrum.

  • Data Analysis: The spectrum should show characteristic peaks for the aromatic protons of the DNP group, the methylene protons of the PEG chain, and the protons of the NHS ester.

NHS Ester Reactivity Assay (Hydrolysis Method)

This assay provides a semi-quantitative measure of the active NHS ester content by measuring the release of N-hydroxysuccinimide upon base hydrolysis.

  • Reagents:

    • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.0).

    • 0.5 N NaOH.

    • This compound.

  • Procedure:

    • Prepare a 1 mg/mL solution of this compound in the amine-free buffer.

    • Measure the initial absorbance at 260 nm (A_initial).

    • To 1 mL of the solution, add 100 µL of 0.5 N NaOH.

    • Mix thoroughly and immediately measure the absorbance at 260 nm (A_final).

  • Interpretation: A significant increase in absorbance after adding NaOH indicates the presence of active NHS ester. The percentage of active ester can be estimated using the following formula: % Active Ester = [(A_final - A_initial) / (ε * c * l)] * MW * 100

    • ε = Molar extinction coefficient of NHS at 260 nm (~8,600 M⁻¹cm⁻¹)

    • c = Initial concentration of the reagent (in g/L)

    • l = Path length of the cuvette (in cm)

    • MW = Molecular weight of the this compound

Stability and Storage Recommendations

The stability of the NHS ester is critical for its reactivity. Hydrolysis of the NHS ester is the primary degradation pathway and is accelerated by moisture and high pH.

Storage Condition Expected Stability Recommendation
-20°C, desiccated > 1 yearOptimal long-term storage. Minimize freeze-thaw cycles.
4°C, desiccated Weeks to monthsSuitable for short-term storage.
Aqueous solution (pH 7.0, 4°C) Half-life of several hoursPrepare solutions fresh before use. Avoid storing in aqueous buffers.
Aqueous solution (pH 8.5, 25°C) Half-life of minutesUse immediately for conjugation reactions.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts described in this guide.

QC_Workflow cluster_0 Material Receipt & Initial Checks cluster_1 Analytical Testing cluster_2 Decision cluster_3 Disposition A This compound Lot B Visual Inspection A->B C Documentation Review A->C E Purity Assessment (RP-HPLC) B->E D Identity Confirmation (MS, NMR) C->D G Meets Specifications? D->G E->G F Reactivity Assay (NHS Hydrolysis) F->G H Release for Use G->H Yes I Reject G->I No

Caption: Quality control workflow for this compound.

HPLC_Method_Selection cluster_goals cluster_methods start Start: Purity Analysis Required q1 Primary Goal? start->q1 res_impurities Resolve Hydrophobic Impurities q1->res_impurities check_aggregates Check for Aggregates/Fragments q1->check_aggregates sep_isomers Separate Charged Isomers q1->sep_isomers rp_hplc Use RP-HPLC res_impurities->rp_hplc sec_hplc Use SEC-HPLC check_aggregates->sec_hplc iex_hplc Use IEX-HPLC sep_isomers->iex_hplc end End: Purity Profile Established rp_hplc->end sec_hplc->end iex_hplc->end

Caption: Decision tree for selecting an HPLC method.

NHS_Ester_Reaction cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products dnp_peg This compound conditions pH 7.2-8.5 Room Temp dnp_peg->conditions protein Protein-NH2 protein->conditions conjugate DNP-PEG4-Protein (Stable Amide Bond) conditions->conjugate nhs N-Hydroxysuccinimide conditions->nhs

References

Confirming DNP Labeling: A Comparative Guide to Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with dinitrophenyl (DNP) labeled molecules, robust analytical methods to confirm successful labeling are paramount. This guide provides an objective comparison of common spectroscopic techniques used for this purpose, supported by experimental data and detailed protocols.

Comparison of Spectroscopic Methods

The choice of analytical technique for confirming DNP labeling depends on various factors, including the required level of detail, sample complexity, and available instrumentation. The following table summarizes the key characteristics of UV-Vis Spectrophotometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

FeatureUV-Vis SpectrophotometryNMR SpectroscopyMass Spectrometry
Principle Measures the absorbance of light by the DNP group.Detects the characteristic signals of protons or carbons in the DNP group.Measures the mass-to-charge ratio of the labeled molecule.
Information Provided Quantitative estimation of labeling (Degree of Labeling).Unambiguous structural confirmation and localization of the label.Precise mass confirmation of the label and determination of labeling efficiency.
Sample Requirements Purified labeled protein/peptide in solution.Relatively high concentration of purified sample in deuterated solvent.Small amount of sample, compatible with ionization techniques.
Key Advantages Rapid, simple, and cost-effective for routine quantification.Provides detailed structural information.High sensitivity and specificity; can identify site of labeling.
Key Disadvantages Indirect confirmation; susceptible to interference from other UV-absorbing compounds.Lower throughput; requires expensive equipment and expertise.Can be destructive to the sample; instrumentation is costly.

Quantitative Data Summary

UV-Vis Spectrophotometry: Degree of Labeling (DOL)

The degree of labeling (DOL), or the average number of DNP molecules per protein, can be determined using UV-Vis spectrophotometry. This requires measuring the absorbance of the DNP-labeled protein at 280 nm (for the protein) and at the maximum absorbance of the DNP group (around 360-395 nm).[1]

Key Parameters:

ParameterSymbolTypical Value/Range
Molar Extinction Coefficient of DNP at ~360 nmε_DNP_~17,400 M⁻¹cm⁻¹
Molar Extinction Coefficient of Protein at 280 nmε_prot_Protein-dependent (e.g., IgG ~210,000 M⁻¹cm⁻¹)
Correction Factor (A₂₈₀ of DNP / A_max_ of DNP)CFDNP-specific
Maximum Absorbance Wavelength of DNPλ_max_~360-395 nm[1]
NMR Spectroscopy: Chemical Shifts

¹H NMR spectroscopy provides characteristic signals for the protons on the DNP group, confirming its presence.

¹H Chemical Shifts for Di-DNP-L-lysine (in DMSO-d₆):

ProtonChemical Shift (ppm)
DNP aromatic protons7.16 - 8.94
Lysine α-CH4.71
Lysine ε-CH₂3.47

Note: Chemical shifts can vary depending on the solvent and the specific molecular environment.

Mass Spectrometry: Mass Shift

Mass spectrometry confirms DNP labeling by detecting the mass increase of the protein or peptide. The mass shift is calculated based on the molecular formula of the DNP group (C₆H₃N₂O₄) minus the mass of a hydrogen atom that is lost from the amine during the reaction.

ModificationMolecular Formula of Added GroupMonoisotopic Mass Shift (Da)
DinitrophenylationC₆H₂N₂O₄+166.0018

Experimental Protocols

DNP Labeling of Proteins using DNP-NHS Ester

This protocol describes a common method for labeling primary amines (e.g., on lysine residues) in proteins.

Materials:

  • Protein solution (1-5 mg/mL in amine-free buffer, e.g., 100 mM carbonate buffer, pH 9.0)

  • DNP-NHS ester solution (2.5 mg/mL in anhydrous DMSO or acetonitrile)

  • Desalting column (e.g., G25)

Procedure:

  • Prepare the protein solution in the labeling buffer.

  • Reconstitute the DNP-NHS ester in DMSO or acetonitrile.

  • Add the DNP-NHS ester solution to the protein solution in a 5 to 15-fold molar excess.

  • Incubate the reaction for 1 hour at room temperature with gentle stirring.

  • Remove unreacted DNP-NHS ester by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

UV-Vis Spectrophotometry for DOL Determination

Procedure:

  • Measure the absorbance of the purified DNP-labeled protein solution at 280 nm (A₂₈₀) and at the λ_max_ of the DNP group (~360 nm, A_max_). Use a quartz cuvette.

  • Calculate the concentration of the DNP group using the Beer-Lambert law: [DNP] = A_max / (ε_DNP * l), where l is the path length in cm.

  • Calculate the corrected protein absorbance: A_prot = A₂₈₀ - (A_max * CF).

  • Calculate the protein concentration: [Protein] = A_prot / (ε_prot * l).

  • Calculate the Degree of Labeling: DOL = [DNP] / [Protein].

NMR Spectroscopy for Structural Confirmation

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the DNP-labeled protein in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer.

  • Analysis: Identify the characteristic downfield signals of the aromatic protons of the DNP group (typically between 7.0 and 9.0 ppm).

Mass Spectrometry for Mass Confirmation

Procedure:

  • Sample Preparation: Prepare a dilute solution of the DNP-labeled protein or a tryptic digest of the protein in a solvent compatible with the mass spectrometer's ionization source (e.g., 50% acetonitrile with 0.1% formic acid for ESI-MS).

  • Data Acquisition: Acquire a mass spectrum using an appropriate mass spectrometer (e.g., MALDI-TOF or ESI-MS).

  • Analysis: Compare the mass of the labeled protein/peptide with the unlabeled control. The mass difference should correspond to the mass of the DNP group (166.0018 Da) multiplied by the number of attached labels. For peptide mapping experiments, identify the specific peptides that show the mass shift to determine the site of labeling.

Visualizations

DNP_Labeling_Workflow cluster_labeling DNP Labeling cluster_purification Purification cluster_analysis Spectroscopic Analysis Protein Protein Solution (Amine-free buffer) Reaction Labeling Reaction (1 hr, RT) Protein->Reaction DNP_NHS DNP-NHS Ester (in DMSO/ACN) DNP_NHS->Reaction Desalting Desalting Column (e.g., G25) Reaction->Desalting UV_Vis UV-Vis (DOL Calculation) Desalting->UV_Vis NMR NMR (Structural Confirmation) Desalting->NMR MS Mass Spectrometry (Mass Confirmation) Desalting->MS DNP_Labeling_Signaling_Pathway cluster_reaction NHS Ester Reaction cluster_confirmation Confirmation Principle Protein_NH2 Protein Primary Amine (-NH2) DNP_Protein DNP-Labeled Protein (Stable Amide Bond) Protein_NH2->DNP_Protein + DNP-NHS Ester DNP_NHS DNP-NHS Ester DNP_NHS->DNP_Protein NHS N-Hydroxysuccinimide (Byproduct) DNP_Protein->NHS releases DNP_Labeled_Protein DNP-Labeled Protein Spectroscopy Spectroscopic Technique DNP_Labeled_Protein->Spectroscopy Confirmation Confirmed Labeling (Characteristic Signal/ Mass Shift) Spectroscopy->Confirmation

References

Safety Operating Guide

Proper Disposal of DNP-PEG4-NHS Ester: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical reagents, including DNP-PEG4-NHS ester. This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate procedures for handling and disposing of this compound.

This compound is a valuable tool in bioconjugation, immunology, and probe development.[1] However, its chemical properties require careful management to mitigate potential hazards and environmental impact. Adherence to established safety protocols and waste disposal regulations is paramount.

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood.[2][3] Avoid inhalation of dust or fumes and prevent contact with skin and eyes.[2][3]

Summary of Key Safety and Handling Information

ParameterRecommendationSource
Personal Protective Equipment Safety glasses, chemical-resistant gloves, lab coat
Handling Environment Well-ventilated area or chemical fume hood
Storage Store at -20°C in a tightly sealed container, protected from light and moisture.
Accidental Spills Absorb with inert material, collect in a suitable container for disposal. Prevent entry into drains.

Step-by-Step Disposal Protocol

The primary and universally recommended method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures compliance with all local, regional, and national environmental regulations.

Step 1: Waste Identification and Segregation

  • Properly label a dedicated and compatible waste container for "this compound" and any materials contaminated with it (e.g., pipette tips, tubes, gloves).

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Step 2: Waste Collection

  • Carefully transfer the neat this compound or any solutions containing it into the designated waste container.

  • For materials contaminated with the compound, such as gloves or absorbent pads, place them in the same labeled container.

Step 3: Consultation with EHS

  • Contact your institution's Environmental Health and Safety (EHS) office to inform them of the waste you have generated.

  • Provide them with the Safety Data Sheet (SDS) for this compound.

Step 4: Arranging for Professional Disposal

  • Your EHS department will coordinate with a licensed and approved chemical waste disposal company for the collection and proper disposal of the this compound waste. This is the most critical step in ensuring compliant disposal.

Important Note on Chemical Inactivation:

While N-hydroxysuccinimide (NHS) esters are known to react with primary amines and are susceptible to hydrolysis, which can inactivate their reactive NHS ester group, no specific, validated protocols for the chemical neutralization of this compound for disposal purposes are provided in the available safety data sheets. Attempting to neutralize the chemical without a validated protocol could lead to unknown reactions or byproducts and is not recommended. Therefore, reliance on professional disposal services is the safest and most compliant approach.

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate and Label Waste Container ppe->segregate transfer Transfer Waste to Container segregate->transfer contact_ehs Contact Institutional EHS Office transfer->contact_ehs provide_sds Provide Safety Data Sheet (SDS) contact_ehs->provide_sds Yes arrange_disposal Arrange for Professional Disposal (Licensed Waste Contractor) provide_sds->arrange_disposal end_disposal End: Compliant Disposal arrange_disposal->end_disposal

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environment. Always consult your institution's specific guidelines and the manufacturer's most recent Safety Data Sheet for the most up-to-date information.

References

Essential Safety and Operational Guide for Handling DNP-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like DNP-PEG4-NHS ester. This guide provides immediate, essential safety protocols, operational instructions, and disposal plans to foster a secure and efficient research environment.

This compound is a valuable tool in bioconjugation, immunology, and probe development.[1] However, its reactive nature necessitates careful handling to mitigate potential risks. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and proper disposal methods to ensure the safe and effective use of this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on its known hazards and reactive properties.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles meeting EN 166 or ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.Protects eyes from splashes of the chemical or its solvents, which can cause irritation or serious damage.
Skin Protection Gloves: Nitrile gloves (minimum 0.11 mm thickness). Inspect for tears or holes before use. Change gloves immediately if contaminated. Lab Coat: A standard laboratory coat. A chemically resistant apron is recommended when handling larger volumes.Prevents skin contact. This compound is classified as harmful if swallowed, and while specific skin toxicity data is limited, absorption through the skin is a potential route of exposure.[2]
Respiratory Protection Not generally required when handling small quantities in a well-ventilated area or a chemical fume hood. If aerosols may be generated or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is recommended.Minimizes the risk of inhaling aerosols or fine particles of the compound.[2]
Hand and Body Closed-toe shoes and long pants.Provides an additional layer of protection against accidental spills.

Experimental Protocol: Safe Handling and Disposal

Adherence to a standardized protocol is critical for both experimental success and personnel safety. The following step-by-step guide details the safe handling, use, and disposal of this compound.

1. Preparation and Weighing:

  • Before handling, ensure that a safety shower and eyewash station are readily accessible.

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Don all required PPE as outlined in the table above.

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reactive NHS ester.[3]

  • Weigh the desired amount of the compound in a clean, dry container. Handle the solid material carefully to avoid generating dust.

2. Dissolution:

  • Dissolve the this compound in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Prepare solutions immediately before use, as the NHS ester moiety is susceptible to hydrolysis. Do not prepare stock solutions for long-term storage.

3. Reaction:

  • When performing conjugation reactions with primary amines, use a non-amine-containing buffer with a pH between 7 and 9. Suitable buffers include phosphate-buffered saline (PBS), HEPES, or borate buffers.

  • Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the intended reaction.

4. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Place the absorbed material into a sealed container for proper disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

  • For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

5. Disposal:

  • Dispose of all waste materials, including empty vials, contaminated gloves, and absorbent materials, in accordance with local, state, and federal regulations.

  • Due to its classification as very toxic to aquatic life, do not allow the material to enter drains or waterways.

  • Consult your institution's EHS department for specific disposal guidelines.

Visualizing the Workflow

To further clarify the procedural flow, the following diagrams illustrate the key decision points and steps in the safe handling of this compound.

Safe Handling Workflow for this compound prep Preparation weigh Weighing prep->weigh Equilibrate to Room Temp dissolve Dissolution weigh->dissolve Use Anhydrous Solvent react Reaction dissolve->react Use Amine-Free Buffer dispose Disposal react->dispose Collect Waste

Caption: A flowchart of the safe handling process.

Personal Protective Equipment (PPE) Decision Tree start Handling this compound ventilation Adequate Ventilation? start->ventilation splash_risk Splash Risk? start->splash_risk gloves Wear Nitrile Gloves start->gloves lab_coat Wear Lab Coat start->lab_coat respirator Respirator Recommended ventilation->respirator No no_respirator Standard PPE Sufficient ventilation->no_respirator Yes goggles Wear Safety Goggles splash_risk->goggles No face_shield Wear Face Shield over Goggles splash_risk->face_shield Yes

Caption: A decision tree for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DNP-PEG4-NHS ester
Reactant of Route 2
Reactant of Route 2
DNP-PEG4-NHS ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.